molecular formula C8H5BrO2 B044206 3-Bromo-2-coumaranone CAS No. 115035-43-3

3-Bromo-2-coumaranone

Cat. No.: B044206
CAS No.: 115035-43-3
M. Wt: 213.03 g/mol
InChI Key: MXSVEBOOHMKMQG-UHFFFAOYSA-N
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Description

3-Bromo-2-coumaranone is a versatile and valuable benzofuran-based synthetic intermediate. This compound features a reactive bromine atom adjacent to the carbonyl group on the lactone ring, making it an excellent electrophile for a wide range of nucleophilic substitution reactions, particularly in palladium-catalyzed cross-couplings such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Its primary research utility lies in the construction of complex heterocyclic systems and functionalized benzofuran scaffolds, which are core structures in numerous pharmacologically active molecules. Researchers employ this compound in medicinal chemistry programs for the development of novel enzyme inhibitors, receptor ligands, and other bioactive compounds. Its unique structure serves as a key building block for synthesizing libraries of compounds for high-throughput screening in drug discovery, as well as in material science for creating organic semiconductors and fluorescent dyes. This reagent is provided with high purity and rigorous quality control to ensure consistent performance and reliable results in your synthetic workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSVEBOOHMKMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393057
Record name 3-Bromo-2-coumaranone
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URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115035-43-3
Record name 3-Bromo-2-coumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 3-Bromo-2-coumaranone?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-coumaranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 115035-43-3) is a halogenated heterocyclic compound belonging to the coumaranone family.[1] This guide provides a comprehensive overview of its core physical and chemical properties, drawing upon available data and contextualized by the characteristics of structurally related compounds. It is intended to serve as a vital resource for professionals in research and drug development, offering insights into its molecular structure, reactivity, and potential applications. The compound's utility as a versatile intermediate in organic synthesis, particularly for creating more complex heterocyclic systems, positions it as a molecule of significant interest.[1][2]

Molecular and Physicochemical Profile

This compound is characterized by a fused ring system composed of a benzene ring and a brominated γ-lactone ring.[1] This structure imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis and biological studies.

Core Compound Identifiers
IdentifierValueSource(s)
IUPAC Name 3-Bromo-1-benzofuran-2(3H)-oneN/A
Synonyms 3-Brom-2-cumaranon, 3-bromo-3H-1-benzofuran-2-one[3]
CAS Number 115035-43-3[4][5]
Molecular Formula C₈H₅BrO₂[3][4]
Molecular Weight 213.03 g/mol [3][4]
InChI Key MXSVEBOOHMKMQG-UHFFFAOYSA-N[4]
Tabulated Physical Properties

The physical properties of this compound are summarized below. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally.

PropertyValueSource(s)
Physical State Solid, likely a crystalline powder.Inferred from melting point and data on related compounds[6][7]
Appearance Solution in ethyl acetate is clear, colorless to yellow.[3][4]
Melting Point 107-109 °C[3][4]
Boiling Point 236.5 °C at 760 mmHg (Predicted)[3]
Density 1.768 g/cm³ (Predicted)[3]
Solubility Soluble in ethyl acetate (25 mg/mL).[3][4]
Vapor Pressure 0.0472 mmHg at 25°C[3]
Refractive Index 1.639 (Predicted)[3]
Flash Point 96.8 °C[3]

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a signal for the proton at the chiral center (C3). The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methine proton at the C3 position, adjacent to the bromine atom and the carbonyl group, would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals. Key signals would include the carbonyl carbon of the lactone (expected around δ 170-180 ppm), the carbon bearing the bromine atom (C3), and the six carbons of the aromatic ring. For the related 3-(bromoacetyl)coumarin, characteristic signals are observed at δ 188.9 (ketonic C=O), 158.9 (lactonic C=O), and 35.6 (methylene carbon).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically found in the region of 1750-1780 cm⁻¹. Other significant bands would include C-Br stretching and C-H and C=C stretching from the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, at m/z 212 and 214, respectively.

Chemical Reactivity and Handling

Reactivity Profile

As a halogenated carbonyl compound, this compound is a versatile synthetic intermediate.[1] Its reactivity is primarily centered around the bromine atom and the lactone ring.

  • Nucleophilic Substitution: The bromine atom at the C3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.[1]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the lactone ring.[1]

  • Allylation Reactions: The compound has been noted for its reactivity in nickel-catalyzed allylation reactions, leading to the formation of various derivatives.[1]

  • Chemiluminescence: Like other coumaranone derivatives, it may participate in chemiluminescence reactions upon activation, a property that is being explored for various analytical applications.[1][8]

The diagram below illustrates the core reactivity pathways of this compound.

G main This compound nuc_sub Nucleophilic Substitution (at C3-Br bond) main->nuc_sub  + Nucleophile (Nu⁻) eas Electrophilic Aromatic Substitution (on Benzene Ring) main->eas  + Electrophile (E⁺) allylation Nickel-Catalyzed Allylation main->allylation  + Allyl Source, Ni Catalyst chemi Chemiluminescence (Base/Oxygen induced) main->chemi  + Base, O₂ sub_prod 3-Nu-2-coumaranone nuc_sub->sub_prod eas_prod Substituted Benzene Ring Derivatives eas->eas_prod allyl_prod 3-Allyl-2-coumaranone Derivatives allylation->allyl_prod light_prod Light Emission + Oxidized Products chemi->light_prod

Caption: Key reactivity pathways of this compound.

Storage and Safety

Proper handling and storage are essential when working with this compound.

  • Storage: The compound should be stored at 2-8°C.[3][4] It is classified as a combustible solid.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat, is required. For handling powders, a type N95 (US) respirator or equivalent should be used to avoid inhalation.[4]

  • Hazards: While a detailed GHS classification is not consistently available, related brominated carbonyl compounds are known to be irritants to the skin, eyes, and respiratory system.[9][10] Standard precautionary measures for handling halogenated organic compounds should be followed.

Synthesis and Purification

General Synthesis Approach

The synthesis of this compound generally involves a two-step process, as depicted in the workflow below.

G cluster_0 Synthesis Workflow start Phenolic Starting Material (e.g., 2-hydroxyphenylacetic acid) step1 Electrophilic Bromination start->step1  + Brominating Agent (e.g., Br₂, NBS) step2 Intramolecular Cyclization (Lactonization) step1->step2  Heat or Acid/Base Catalyst product This compound step2->product

Caption: General synthetic workflow for this compound.

  • Starting Materials: The synthesis typically begins with a suitable phenolic precursor, such as 2-hydroxyphenylacetic acid or a related derivative.[1][7]

  • Bromination: An electrophilic brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is used to introduce a bromine atom at the alpha-position to the carboxylic acid.[1]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the five-membered lactone ring of the coumaranone system. This step can often be induced by heat or with the aid of an acid or base catalyst.[1]

Purification Protocol

Purification of the crude product is typically achieved through standard laboratory techniques.

  • Extraction: After the reaction is complete, the product is often extracted from the aqueous reaction mixture using an appropriate organic solvent, such as ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any water-soluble impurities and by-products.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization/Chromatography: The crude solid is then purified, most commonly by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

  • Drug Discovery and Medicinal Chemistry: As a "bulk drug intermediate," this compound serves as a starting point for the synthesis of more complex molecules with potential therapeutic activity.[3] The coumaranone scaffold is present in various biologically active compounds.[7] Its utility as a precursor for diverse heterocyclic systems, such as thiazoles and pyrazoles, is particularly relevant, as these motifs are common in pharmaceuticals.[11]

  • Proteomics Research: this compound has been specifically identified for its use in proteomics, the large-scale study of proteins.[1] While the exact mechanism of its application in this field is not detailed, α-halocarbonyl compounds are often used as reactive probes to covalently label specific amino acid residues (like cysteine or histidine) in proteins, aiding in the identification and functional study of protein targets.

  • Material Science: The parent coumaranone structure is a key component in the synthesis of fluorescent and chemiluminescent dyes.[7][12] The potential for this compound to be functionalized into novel materials for applications in bioimaging, diagnostics, and sensors is an active area of interest.[8]

Conclusion

This compound is a well-defined chemical entity with a range of established and potential applications. Its physical properties, characterized by a high melting point and solubility in organic solvents like ethyl acetate, make it amenable to standard synthetic laboratory procedures. The compound's true value lies in its chemical reactivity, which allows for its elaboration into a diverse array of more complex molecules. For researchers in drug discovery, proteomics, and material science, this compound represents a key intermediate with significant potential for innovation. Further research into its specific biological targets and the full scope of its synthetic utility will undoubtedly continue to expand its importance in the scientific community.

References

  • Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

  • Al-Zaydi, A. A. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. Available at: [Link]

  • PubMed. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules. Available at: [Link]

  • Al-Zaydi, A. A. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. PubMed. Available at: [Link]

  • Chem Service. (2015). SAFETY DATA SHEET - Bromoacetone. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Coumaranone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Schramm, S., et al. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ARKIVOC. Available at: [Link]

  • ResearchGate. (n.d.). Generality of protocol and scope of 3-coumaranone and indanone. Retrieved from [Link]

  • Schramm, S., et al. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ResearchGate. Available at: [Link]

  • CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

  • Villemin, D., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]

  • Lippold, J., et al. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. Available at: [Link]

  • Boussafi, K., et al. (2024). Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. Sciforum. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-chromenone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-2-coumaranone: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-2-coumaranone (also known as 3-bromo-2,3-dihydro-1-benzofuran-2-one), a valuable heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the compound's structure, synthesis, spectroscopic signature, reactivity, and its emerging role as a scaffold for potent enzyme inhibitors.

Core Molecular Identity and Physicochemical Properties

This compound is a bicyclic lactone featuring a benzofuran core brominated at the alpha-position to the carbonyl group. This strategic placement of the bromine atom renders it an excellent leaving group, making the C3 position highly susceptible to nucleophilic attack and a key synthon for building molecular complexity.

IUPAC Name: 3-bromo-2,3-dihydro-1-benzofuran-2-one Synonyms: 3-Bromobenzofuran-2(3H)-one, this compound CAS Number: 115035-43-3[1]

The fundamental structure is visualized below:

G Figure 2: Synthesis Workflow for this compound start (2-Hydroxyphenyl)acetic Acid step1 Step 1: Lactonization (Azeotropic Distillation in Xylene) start->step1 intermediate 2-Coumaranone (Benzofuran-2(3H)-one) step1->intermediate step2 Step 2: Bromination (Dioxane-Bromine Complex in Ether) intermediate->step2 product This compound step2->product

Caption: Figure 2: Synthesis Workflow for this compound

Experimental Protocol

Step 1: Synthesis of 2-Coumaranone (Benzofuran-2(3H)-one)

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with (2-hydroxyphenyl)acetic acid and a suitable water-immiscible solvent, such as xylene.

  • Reaction: Heat the mixture to reflux. The lactonization proceeds via intramolecular esterification, with the water byproduct being continuously removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the cessation of water collection.

  • Work-up: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-coumaranone can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

Causality Note: This method is employed because the bromine-dioxane complex provides a controlled source of electrophilic bromine, which has proven more effective for this specific α-bromination than other common reagents.

  • Reagent Preparation: Prepare the dioxane-bromine complex by slowly adding bromine to 1,4-dioxane in an ice bath.

  • Reaction: Dissolve the 2-coumaranone from Step 1 in anhydrous diethyl ether. To this solution, add the prepared dioxane-bromine complex dropwise at room temperature.

  • Completion: Stir the reaction mixture until analysis (e.g., by TLC) indicates the complete consumption of the starting material.

  • Isolation: The reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification & Storage: The crude product is purified by recrystallization. The resulting this compound is noted to be unstable and should be used promptly or stored in a freezer to prevent decomposition. [2]

Spectroscopic and Analytical Characterization

A self-validating system of analytical data is crucial for confirming the identity and purity of this compound. The following data represents a typical spectroscopic signature for the compound.

Technique Data Interpretation and Typical Values
¹H NMR Aromatic Protons: Multiple signals expected in the range of δ 7.0-7.8 ppm. Methine Proton (C3-H): A singlet expected around δ 5.5-6.0 ppm. The chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-175 ppm. Brominated Carbon (C3): A signal around δ 45-55 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-155 ppm.
IR Spectroscopy Lactone C=O Stretch: A strong, characteristic absorption band is expected in the range of 1795-1815 cm⁻¹. The high frequency is characteristic of a five-membered lactone (γ-lactone) fused to an aromatic ring, which increases ring strain and shifts the carbonyl stretch to a higher wavenumber compared to acyclic esters or six-membered lactones. [3]
Mass Spectrometry Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 212 and 214 ([M]⁺ and [M+2]⁺). Key Fragments: Common fragmentation pathways include the loss of a bromine radical (M-Br) and the loss of a carbonyl group (M-CO).

Chemical Reactivity: A Versatile Electrophile

The synthetic utility of this compound stems from its reactivity as an electrophile. The carbon atom at the C3 position is attached to two electron-withdrawing groups (the bromine and the carbonyl) and is readily attacked by a wide range of nucleophiles.

Core Mechanism: Nucleophilic Substitution (Sₙ2)

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). An incoming nucleophile (Nu⁻) attacks the C3 carbon, displacing the bromide ion in a single, concerted step.

Figure 3: Sₙ2 Reaction at the C3 Position sub This compound ts [Transition State]‡ sub->ts nu Nucleophile (Nu⁻) nu->sub Attack at C3 prod 3-Substituted-2-coumaranone ts->prod lg Bromide (Br⁻) ts->lg Br leaves

Caption: Figure 3: Sₙ2 Reaction at the C3 Position

Protocol Example: Synthesis of S-(1-benzofuran-2(3H)-one-3-yl)isothiuronium bromide

This protocol demonstrates the reaction with thiourea, a sulfur-based nucleophile, to form a stable isothiuronium salt, which can serve as a precursor for various thiazole-containing heterocycles. [2]

  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as ethanol or acetone.

  • Addition: Add the substituted thiourea (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, leading to the precipitation of the isothiuronium salt.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Isolation: Collect the precipitated solid by filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum. The resulting S-(1-benzofuran-2(3H)-one-3-yl)isothiuronium bromide is typically obtained in good yield and can be used for subsequent rearrangement reactions. [2]

Applications in Drug Development: A Scaffold for MAO-B Inhibitors

The 3-coumaranone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules. Derivatives of this structure have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme of significant interest for the treatment of neurodegenerative disorders. [4][5] Therapeutic Rationale: MAO-B is responsible for the degradation of dopamine in the brain. Inhibiting this enzyme increases dopaminergic neurotransmission, which is a key therapeutic strategy for managing the symptoms of Parkinson's disease. Selective MAO-B inhibitors are preferred as they avoid the "cheese effect" (a hypertensive crisis) associated with non-selective or MAO-A inhibition. [4] Research has shown that decorating the 3-coumaranone scaffold, particularly at the C6 position with various alkyloxy side chains, can produce compounds with potent and highly selective MAO-B inhibitory activity. [4]

Caption: Figure 4: 3-Coumaranone as a Scaffold for MAO-B Inhibitors

The potency of these derivatives is demonstrated by their half-maximal inhibitory concentration (IC₅₀) values, with several compounds exhibiting activity in the low nanomolar range.

Compound Derivative MAO-B IC₅₀ (µM) MAO-A IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B)
6-(Benzyloxy)-3-coumaranone0.0380.59715.7
6-(3-Fluorobenzyloxy)-3-coumaranone0.0162.15134
6-(3-Chlorobenzyloxy)-3-coumaranone0.0121.1192.5
6-(3-Bromobenzyloxy)-3-coumaranone0.0040.586147
Data synthesized from Petzer, J.P., et al. (2015).[4][5]

Expertise Insight: The data clearly indicates that the 3-coumaranone scaffold is a highly effective platform for developing MAO-B inhibitors. The structure-activity relationship (SAR) suggests that substitution on the pendant phenyl ring of the benzyloxy side chain significantly modulates both potency and selectivity. The 3-bromo-substituted analog, for instance, is the most potent compound in this series, highlighting the nuanced role of electronic and steric factors in enzyme-inhibitor interactions. These findings validate the 3-coumaranone core as a promising starting point for further lead optimization in neurotherapeutics.

References

  • Čiernik, M., et al. (2014). Synthesis and rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium-bromides. ResearchGate. [Link]

  • Petzer, J.P., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 9, 5599–5614. [Link]

  • SpectraBase. (n.d.). 3-bromo-3H-1-benzofuran-2-one. [Link]

  • Dhotare, B. B., et al. (2022). A Metal free approach to highly functionalized 3-substituted-3-arylbenzofuran-2(3H)-ones. New Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. [Link]

  • Petzer, J.P., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. ResearchGate. [Link]

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for 3-bromo-3H-1-benzofuran-2-one (CAS 115035-43-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity and a Call for Caution

This guide addresses the safety and handling of the chemical compound identified by CAS number 115035-43-3, known as 3-bromo-3H-1-benzofuran-2-one. A thorough review of publicly available safety data has revealed a significant lack of comprehensive toxicological and ecological information for this specific compound. The primary available Safety Data Sheet (SDS) contains numerous sections with "no data available," particularly concerning hazard classifications and long-term health effects.[1]

Therefore, this document is constructed with a primary directive of utmost caution. In the absence of complete, validated data, it is imperative to treat this compound as potentially hazardous. The information provided herein is a synthesis of the limited available data for CAS 115035-43-3 and general best practices for handling novel or poorly characterized chemical entities. All procedures should be conducted with rigorous adherence to safety protocols and under the supervision of qualified personnel.

Section 1: Chemical Identification and Physical Properties

A precise understanding of the compound's identity is the foundation of safe handling.

Identifier Information
CAS Number 115035-43-3
Chemical Name 3-bromo-3H-1-benzofuran-2-one
Synonyms 3-bromo-2(3H)-benzofuranone, 3-Brom-2-cumaronon
Molecular Formula C₈H₅BrO₂
Molecular Weight 213.03 g/mol
Physical State Solid (based on melting point)
Melting Point 107-109 °C

Source: Echemi Safety Data Sheet[1][2]

Section 2: Hazard Assessment - A Landscape of Uncertainty

As of the latest revision of this guide, a complete GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for CAS 115035-43-3 is not available in the public domain. The available SDS for this compound does not provide pictograms, a signal word, or specific hazard and precautionary statements.[1]

This data gap necessitates a conservative approach to hazard assessment. The presence of a bromine atom and the lactone functional group suggests that the compound could possess irritant, sensitizing, or other toxic properties.

For informational purposes only, it is noted that structurally similar compounds (isomers or related derivatives) have been assigned GHS classifications. For instance, some brominated benzofuran derivatives are classified as skin and eye irritants, and may cause respiratory irritation. However, it is scientifically unsound to directly extrapolate these classifications to CAS 115035-43-3.

Therefore, it is recommended to handle this compound as if it possesses the following potential hazards until comprehensive data becomes available:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Respiratory or skin sensitization

  • Specific target organ toxicity

Section 3: Prudent Handling and Storage Protocols

Given the unknown hazard profile, a multi-layered approach to exposure control is essential.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of 3-bromo-3H-1-benzofuran-2-one should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: Procedures should be designed to minimize the generation of dust. Use of glove bags or other containment strategies should be considered for more hazardous operations.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is considered the minimum requirement when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Inspect gloves for integrity before each use and change them frequently, especially if contact with the compound is suspected.

    • Lab Coat/Coveralls: A flame-resistant lab coat or coveralls should be worn to protect street clothing.

    • Impervious Clothing: For larger quantities or in situations with a high risk of exposure, impervious clothing may be necessary.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[1] The choice of respirator should be based on a thorough risk assessment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling CAS 115035-43-3 eye_face Eye/Face Protection (Goggles/Face Shield) start->eye_face Mandatory skin Skin Protection (Gloves, Lab Coat) start->skin Mandatory respiratory Respiratory Protection (Respirator as needed) start->respiratory Risk-based end Safe Handling eye_face->end skin->end respiratory->end

Caption: Mandatory and risk-based PPE for handling CAS 115035-43-3.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Recommended storage temperature is between 2-8°C.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly marked with the identity of the compound.

Section 4: Emergency Procedures - Preparedness and Response

A clear and practiced emergency plan is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the skin and eyes.[1]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]

  • Containment and Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: The thermal decomposition of this compound may produce hazardous gases, including carbon oxides and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 5: Disposal Considerations

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material may be sent to a licensed chemical destruction facility.

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. Do not reuse empty containers.

Section 6: Transport Information

Conclusion: A Commitment to Proactive Safety

The current lack of comprehensive safety data for 3-bromo-3H-1-benzofuran-2-one (CAS 115035-43-3) demands a proactive and conservative approach to its handling. Researchers, scientists, and drug development professionals must operate on the principle of "assumed risk" and implement the stringent engineering controls, personal protective equipment, and handling protocols outlined in this guide. It is hoped that as this compound is further studied, a more complete and validated safety profile will emerge. Until then, caution and a steadfast commitment to safety are the most valuable tools in the laboratory.

References

  • Echemi. (2019). 3-BROMO-2-COUMARANONE Safety Data Sheet.
  • Echemi. (2024). This compound.

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Molecular weight and formula of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-coumaranone: Properties, Synthesis, and Applications

Executive Summary

This compound (also known as 3-bromo-3H-1-benzofuran-2-one) is a halogenated heterocyclic compound built upon the privileged coumaranone scaffold. While the parent 2-coumaranone structure is found in various natural products, the introduction of a bromine atom at the C3 position transforms the molecule into a highly versatile and reactive intermediate for organic synthesis. Its significance lies in the electrophilic nature of the carbon bearing the bromine, making it a prime target for nucleophilic attack. This reactivity allows for the construction of a diverse array of more complex heterocyclic systems, many of which have demonstrated potent biological activities. This guide provides a comprehensive overview of the fundamental properties, a proposed synthetic and characterization workflow, key reactivity patterns, and critical applications of this compound, with a focus on its role in drug discovery and development.

Introduction to the 2-Coumaranone Scaffold

The coumaranone, or 2,3-dihydrobenzofuran-2-one, core is a bicyclic system where a benzene ring is fused to a five-membered γ-lactone ring.[1] This structural motif is the foundation for numerous natural products and pharmacologically active agents.[1] The inherent stability of the aromatic ring combined with the reactivity of the lactone and the adjacent methylene group provides a unique chemical profile. Strategic functionalization of this scaffold is a key interest in medicinal chemistry. The introduction of a bromine atom at the C3 position, creating this compound, generates a potent electrophilic center, thereby unlocking a wealth of synthetic possibilities for creating novel molecular architectures. This guide serves as a technical resource for researchers leveraging this key intermediate.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature with defined physical characteristics.[2][3]

PropertyValueSource(s)
Chemical Formula C₈H₅BrO₂[2][3][4]
Molecular Weight 213.03 g/mol [2][3][4][5]
CAS Number 115035-43-3[2][4][5]
Appearance Off-white to pale yellow solid[1] (for parent)
Melting Point 107-109 °C[2][3][5]
Solubility Soluble in ethyl acetate (25 mg/mL)[2][3]
SMILES String BrC1C(=O)Oc2ccccc12[2]
InChI Key MXSVEBOOHMKMQG-UHFFFAOYSA-N[2][3]

Synthesis and Structural Elucidation

The synthesis of this compound is predicated on the availability of the 2-coumaranone precursor. The parent scaffold can be synthesized through methods such as the intramolecular cyclization of (2-hydroxyphenyl)acetic acid.[1] The subsequent introduction of the bromine atom at the C3 position is a critical step.

Proposed Synthetic Workflow: Alpha-Bromination

The most direct and logical approach for the synthesis of this compound is the alpha-bromination of the 2-coumaranone ketone (lactone). This is a standard transformation in organic chemistry. The enol or enolate of the lactone carbonyl is reacted with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), which is a common and effective reagent for alpha-bromination of ketones.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A 2-Coumaranone C Alpha-Bromination Reaction A->C B 1. N-Bromosuccinimide (NBS) 2. Radical Initiator (e.g., AIBN or light) 3. Inert Solvent (e.g., CCl₄) B->C D This compound C->D

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Experimental Procedure for Synthesis

This is a representative protocol based on established chemical principles.

  • Preparation : To a solution of 2-coumaranone (1.0 eq) in a dry, inert solvent such as carbon tetrachloride in a round-bottom flask, add N-Bromosuccinimide (1.1 eq).

  • Initiation : Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile), or irradiate the mixture with a UV lamp. The causality here is that the reaction proceeds via a radical mechanism, which requires initiation to begin the chain reaction.

  • Reaction : Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol: Structural Characterization

Validation of the final product's identity and purity is non-negotiable. A multi-spectroscopic approach ensures a self-validating system of characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the single proton at the C3 position, shifted downfield due to the adjacent bromine and carbonyl group.

    • ¹³C NMR : The carbon spectrum will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the lactone (typically ~170 ppm) and the carbon atom bonded to bromine (C3).

  • Infrared (IR) Spectroscopy : The IR spectrum serves to identify key functional groups. A strong absorption band around 1760-1780 cm⁻¹ is a definitive indicator of the carbonyl group within the five-membered lactone ring.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound, the analysis will reveal a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z = 212 and 214 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a trustworthy confirmation of a monobrominated compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its identity as an α-halo ketone. The bromine atom is a good leaving group, making the C3 position highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its use as a synthetic intermediate.[6]

G A This compound (Electrophile) C Nucleophilic Substitution (Sₙ2) A->C B Nucleophile (Nu:) (e.g., Amines, Thiols, Cyanide) B->C D 3-Substituted-2-coumaranone Derivatives C->D E Diverse Heterocyclic Scaffolds (Thiazoles, Pyrazoles, etc.) D->E Further Cyclization/ Transformation

Caption: Reactivity of this compound as a key synthetic intermediate.

This reactivity has been exploited to build a variety of heterocyclic systems. While many publications refer to the closely related 3-(2-bromoacetyl)-2H-chromen-2-one, the underlying principle of using the α-bromo carbonyl moiety as a handle for cyclization reactions is directly applicable.[7] By reacting this compound with various binucleophiles, one can construct fused or appended ring systems. For example, reaction with thiourea or thioamides can lead to the formation of thiazole rings, which are prevalent in many pharmaceutical agents.[7][8]

Relevance in Drug Discovery

Coumarin-based structures are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The utility of this compound is as a precursor to more complex molecules that exhibit these valuable therapeutic effects. For instance, heterocyclic compounds synthesized from bromo-coumarin intermediates have been screened for their in-vitro anticancer activity against various human cancer cell lines, with some derivatives showing significant cytotoxic effects.[8][9][10] The ability to readily introduce diverse functionalities at the C3 position allows for the creation of large chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with reactive chemical intermediates. The following guidelines are based on available safety data sheets.[11][12][13]

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., Nitrile), and a lab coat.[2][11]To prevent contact with eyes and skin.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust.[3][11]To prevent inhalation of dust or vapors.
Storage Store in a tightly closed container in a cool, dry place.[3][11] Recommended storage temperature is 2-8°C.[2][5]To maintain chemical stability and prevent degradation.
Fire Safety Classified as a combustible solid.[2] Use appropriate extinguishing media for chemical fires.To mitigate fire hazards.
Disposal Dispose of waste in accordance with local, state, and federal regulations.[11][12]To ensure environmental safety and regulatory compliance.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for chemical innovation. Its defined physicochemical properties, straightforward (though proposed) synthesis, and, most importantly, its predictable and versatile reactivity make it a valuable intermediate for researchers in organic synthesis and medicinal chemistry. The ability to leverage the C-Br bond to construct diverse and complex molecular scaffolds provides a direct pathway to novel compounds with potential therapeutic applications, particularly in the realm of oncology. This guide provides the foundational knowledge required for its safe and effective use in a professional research setting.

References

  • Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • Weiss, U., et al. (2006). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Arkivoc. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

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A Spectroscopic Deep Dive: Elucidating the Structure of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The core structure of 3-Bromo-2-coumaranone consists of a benzofuran-2(3H)-one scaffold with a bromine atom at the chiral center, C3. This structure dictates the key features we anticipate in its spectra.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be characterized by signals in the aromatic region and a distinct singlet for the methine proton at the C3 position. The analysis is based on the known spectrum of 2-coumaranone and the anticipated inductive effects of the bromine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise ratio.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~5.0 - 5.5Singlet (s)N/AThe proton at C3 is adjacent to a bromine atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect will shift the signal significantly downfield compared to the CH₂ group in 2-coumaranone (which appears around 3.7 ppm). The absence of adjacent protons results in a singlet.
Ar-H~7.0 - 7.6Multiplet (m)~7-8The four aromatic protons will appear as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the benzene ring. Protons ortho and para to the oxygen atom will be more shielded (upfield) compared to those meta to it.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The presence of the bromine atom and the carbonyl group will have a pronounced effect on the chemical shifts of the adjacent carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Parameters: A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typically used. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (C2)~170 - 175The carbonyl carbon of the lactone will be significantly deshielded and appear in the characteristic downfield region for esters/lactones.
C-Br (C3)~45 - 55The direct attachment of the electronegative bromine atom will cause a downfield shift of the C3 carbon signal.
C3a~125 - 130Aromatic quaternary carbon.
C4~122 - 125Aromatic CH carbon.
C5~128 - 132Aromatic CH carbon.
C6~115 - 120Aromatic CH carbon, ortho to the oxygen, expected to be shielded.
C7~135 - 140Aromatic CH carbon.
C7a~155 - 160Aromatic quaternary carbon attached to the oxygen atom, expected to be the most downfield of the aromatic carbons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl stretching of the lactone ring. The presence of the aromatic ring will also give rise to characteristic absorptions.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1780 - 1760StrongC=O stretch (lactone)The five-membered lactone ring introduces ring strain, which typically increases the carbonyl stretching frequency compared to an acyclic ester.
~3100 - 3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the benzene ring.
~1600, 1480Medium-StrongC=C stretch (aromatic)Skeletal vibrations of the aromatic ring.
~1200 - 1100StrongC-O stretch (ester)Stretching vibration of the C-O single bond within the lactone ring.
~750 - 700StrongC-Br stretchThe carbon-bromine bond stretching vibration typically appears in the fingerprint region.
~750 - 700StrongAromatic C-H bend (out-of-plane)The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry: Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 212 and 214 with a relative intensity ratio of approximately 1:1. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. The molecular formula is C₈H₅BrO₂.

  • Key Fragmentation Pathways:

    • Loss of Br•: A significant fragment is expected at m/z 133, corresponding to the loss of a bromine radical. This would result in a stable acylium ion.

    • Loss of CO: Fragmentation of the lactone ring can lead to the loss of a molecule of carbon monoxide (CO, 28 Da). A peak at m/z 184 and 186 could be observed.

    • Loss of Br• and CO: A subsequent loss of CO from the [M-Br]⁺ ion would lead to a fragment at m/z 105.

    • Benzofuran Cation: Further fragmentation could lead to the formation of a benzofuran cation radical at m/z 118.

G M [C₈H₅BrO₂]⁺˙ m/z 212/214 M_minus_Br [C₈H₅O₂]⁺ m/z 133 M->M_minus_Br - Br• M_minus_CO [C₇H₅BrO]⁺˙ m/z 184/186 M->M_minus_CO - CO M_minus_Br_minus_CO [C₇H₅O]⁺ m/z 105 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound, though predictive in nature, provides a comprehensive and technically sound framework for its characterization. The key identifying features are the downfield singlet in the ¹H NMR, the characteristic carbonyl stretch in the IR, and the isotopic pattern of the molecular ion in the mass spectrum. This guide serves as a valuable resource for scientists working with this compound, enabling them to interpret experimental data with confidence and to further explore the chemistry of this intriguing molecule.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-coumaranone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-coumaranone (CAS No: 115035-43-3), a key intermediate in synthetic organic chemistry and proteomics research.[1][2] An understanding of its solubility is critical for researchers and drug development professionals to ensure efficient reaction setup, purification, and formulation. This document combines theoretical principles with established experimental protocols to offer a robust understanding of the compound's behavior in various solvent systems.

Introduction to this compound and Its Physicochemical Properties

This compound, with the molecular formula C₈H₅BrO₂, is a halogenated lactone built upon a benzofuranone core.[3] Its structure dictates its physical and chemical properties, including its solubility. The presence of a polar lactone functional group, a bromine atom, and an aromatic ring results in a molecule of moderate polarity.

A summary of its key physicochemical properties is presented in Table 1. The compound's solid state at room temperature and relatively high melting point suggest that significant energy is required to overcome its crystal lattice forces, a key factor in the dissolution process.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 115035-43-3[2][3][4]
Molecular Formula C₈H₅BrO₂[2][3][4]
Molecular Weight 213.03 g/mol [2][3][4]
Melting Point 107-109 °C[4][5]
Appearance Off-white to pale yellow solid[6]
XLogP3 2.042[5]
Polar Surface Area (PSA) 26.3 Ų[5]

XLogP3 is a computed octanol-water partition coefficient, indicating moderate lipophilicity. A higher value suggests better solubility in nonpolar solvents. The Polar Surface Area (PSA) is the sum of surfaces of polar atoms in a molecule. It is a good indicator of the potential to form hydrogen bonds.

Solubility Profile: Theoretical Predictions and Known Data

The fundamental principle guiding solubility is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity.[7] Based on the structure of this compound, which possesses both polar (lactone) and nonpolar (aromatic ring) characteristics, its solubility is expected to be highest in moderately polar solvents.

The known quantitative solubility in ethyl acetate is 25 mg/mL, which serves as a valuable benchmark.[4] Ethyl acetate is a moderately polar solvent, aligning with theoretical expectations. A predicted solubility profile in a range of common laboratory solvents is presented in Table 2.

Table 2: Predicted and Known Solubility of this compound

SolventSolvent TypeRelative PolarityPredicted SolubilityRationale / Notes
WaterPolar Protic1.000Insoluble to Very Sparingly SolubleThe large nonpolar aromatic ring and the lack of strong hydrogen bond donating groups on the solute limit solubility in highly polar, protic water.
MethanolPolar Protic0.762Sparingly SolubleThe polarity is lower than water, and it can engage in some dipole-dipole interactions, but the nonpolar part of the solute still limits high solubility.
EthanolPolar Protic0.654Sparingly to Moderately SolubleSimilar to methanol, but its slightly lower polarity may improve interaction with the solute's aromatic system.
AcetonePolar Aprotic0.355SolubleGood balance of polarity to interact with the lactone group without being too polar to be repelled by the aromatic ring.
Ethyl Acetate Polar Aprotic 0.228 Soluble (25 mg/mL) [Known Data] [4] Its moderate polarity is ideal for solvating this molecule.
Tetrahydrofuran (THF)Polar Aprotic0.207SolubleSimilar polarity to ethyl acetate; expected to effectively solvate the molecule.
Dichloromethane (DCM)Polar Aprotic0.309SolubleIts ability to engage in dipole-dipole interactions makes it a good solvent for moderately polar compounds.
ChloroformPolar Aprotic0.259SolubleSimilar to DCM, expected to be a good solvent.
AcetonitrilePolar Aprotic0.460Moderately SolubleHigher polarity than acetone may slightly reduce its effectiveness for this solute.
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444SolubleA very strong polar aprotic solvent, likely to be effective.
N,N-Dimethylformamide (DMF)Polar Aprotic0.386SolubleAnother strong polar aprotic solvent that should effectively dissolve the compound.
TolueneNonpolar0.099Sparingly SolubleThe polarity is likely too low to effectively solvate the polar lactone group.
HexaneNonpolar0.009InsolubleAs a nonpolar alkane, it will not effectively solvate the polar functional groups of the solute.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility profile, the equilibrium solubility method, commonly known as the shake-flask method , is recommended.[1][3] This technique is considered the gold standard for determining the thermodynamic solubility of a compound.[3][8]

Objective

To determine the saturation concentration of this compound in a selection of laboratory solvents at a controlled temperature (e.g., 25°C).

Materials
  • This compound (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solid This compound prep2 Add a known volume of solvent to vials prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours (e.g., at 25°C) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample accurately sample3->sample4 sample5 Analyze by calibrated HPLC sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate original solubility (mg/mL or mol/L) calc1->calc2

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed.[3] A good starting point is to add approximately 5-10 mg of the solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours. The time required to reach equilibrium can vary and should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[3]

  • Sample Collection: After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 1 hour.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector. The concentration of this compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in mg/mL or µg/mL.

Conclusion

This compound is a compound of moderate polarity with a known solubility of 25 mg/mL in ethyl acetate.[4] Its solubility is predicted to be high in polar aprotic solvents such as acetone, THF, DCM, DMSO, and DMF, while being low in both highly polar (water) and nonpolar (hexane) solvents. The provided shake-flask experimental protocol offers a reliable and authoritative method for researchers to quantitatively determine the solubility in any solvent of interest, which is essential for the effective application of this compound in research and development.

References

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Scribd. Solvent Polarity Table - Miller. [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube, 12 Feb. 2025. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Wikipedia. 2-Coumaranone. [Link]

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An In-depth Technical Guide to the Thermal Stability and Melting Point of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of 3-Bromo-2-coumaranone, a key intermediate in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and interpretation of the melting point and thermal stability of this compound. We will delve into the foundational principles of thermal analysis, present established data, and provide detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is designed to equip researchers with the necessary knowledge to confidently assess the thermal behavior of this compound and related molecules, ensuring data integrity and safe handling in a laboratory setting.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₈H₅BrO₂, is a halogenated derivative of 2-coumaranone.[1][2] The coumaranone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[3][4] The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents.[5] Understanding the physicochemical properties of this intermediate is paramount for its effective use in multi-step syntheses, formulation development, and ensuring its stability during storage and handling.[6]

Physicochemical Properties of this compound

A foundational understanding of the key physical and chemical properties of a compound is essential before undertaking more complex thermal analysis. Below is a summary of the known properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO₂[1][6]
Molecular Weight 213.03 g/mol [1][6]
CAS Number 115035-43-3[1][2]
Appearance Off-white to pale yellow solid[3]
Melting Point 107-109 °C[6][7]
Solubility Soluble in ethyl acetate[6]
Storage Temperature 2-8°C[6]

Melting Point Determination: A Critical Quality Attribute

The melting point is a fundamental thermodynamic property that provides a preliminary indication of a compound's purity. For this compound, the literature consistently reports a melting point in the range of 107-109 °C .[6][7] A sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accessible method for melting point determination is the use of a capillary melting point apparatus.

Methodology:

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set an initial rapid heating rate to approach the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Thermal Stability: Unveiling the Decomposition Profile

While the melting point provides information about the solid-to-liquid phase transition, it does not fully describe the compound's behavior at elevated temperatures. Thermal stability is a critical parameter, especially in drug development, as it dictates storage conditions, shelf-life, and compatibility with manufacturing processes.

Currently, there is limited publicly available data on the specific thermal decomposition of this compound. A Safety Data Sheet for the compound indicates that data on its chemical stability, hazardous reactions, and decomposition products are not available.[7] Therefore, experimental determination of its thermal stability is crucial. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition.[10][11]

Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature (°C).

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

    • The resulting TGA curve will show a stable baseline until the decomposition temperature is reached, at which point a downward step in the curve will indicate mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of This compound prep2 Place in TGA pan prep1->prep2 inst1 Load sample into TGA furnace prep2->inst1 inst2 Purge with N2 inst1->inst2 ana1 Equilibrate at 30°C inst2->ana1 ana2 Ramp to 400°C at 10°C/min ana1->ana2 data1 Plot Mass vs. Temp ana2->data1 data2 Determine Onset of Decomposition data1->data2

Caption: TGA Experimental Workflow for this compound.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[12][13]

Objective: To determine the melting point, heat of fusion, and identify any exothermic decomposition events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point but below the expected decomposition temperature (e.g., 150 °C) to observe the melt.

    • For decomposition analysis, a separate experiment ramping to a higher temperature (e.g., 400 °C) is recommended.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • An endothermic peak will correspond to the melting of the sample. The peak onset temperature is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.

    • An exothermic peak at higher temperatures would indicate a decomposition event. The onset of this exotherm is a measure of the thermal stability.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Interpretation prep1_dsc Weigh 2-5 mg of This compound prep2_dsc Seal in DSC pan prep1_dsc->prep2_dsc inst1_dsc Load sample and reference pans prep2_dsc->inst1_dsc inst2_dsc Purge with N2 inst1_dsc->inst2_dsc ana1_dsc Equilibrate at 25°C inst2_dsc->ana1_dsc ana2_dsc Ramp at 10°C/min ana1_dsc->ana2_dsc data1_dsc Plot Heat Flow vs. Temp ana2_dsc->data1_dsc data2_dsc Identify Melting (Endotherm) & Decomposition (Exotherm) data1_dsc->data2_dsc

Caption: DSC Experimental Workflow for this compound.

Interpreting the Data: A Holistic Approach

By combining the results from TGA and DSC, a comprehensive thermal profile of this compound can be established.

  • DSC will confirm the melting point and provide the heat of fusion. A sharp endotherm around 107-109 °C is expected. At higher temperatures, a broad exotherm would suggest a slow decomposition process, while a sharp exotherm would indicate a more rapid, potentially hazardous decomposition.

  • TGA will pinpoint the temperature at which mass loss begins, providing a clear indication of the onset of decomposition. The percentage of mass loss can also offer clues about the nature of the decomposition products.

The stability of the parent 2-coumaranone and its derivatives can be influenced by the lactone ring, which is susceptible to ring-opening reactions.[3] The presence of the electron-withdrawing bromine atom at the 3-position may influence the stability of the lactone ring and the overall thermal behavior of the molecule.

Conclusion and Recommendations

This technical guide has consolidated the known melting point of this compound and provided a detailed framework for the experimental determination of its thermal stability. The provided protocols for DSC and TGA are robust and will yield high-quality data for a comprehensive thermal profile.

Key Recommendations for Researchers:

  • Always perform a fresh melting point determination to confirm the purity of a new batch of this compound.

  • Conduct TGA analysis to establish the onset of thermal decomposition, which is a critical parameter for safe handling and storage.

  • Utilize DSC to not only confirm the melting point but also to screen for any potentially hazardous exothermic decomposition events.

  • Given the lack of available data, it is prudent to handle this compound with care at elevated temperatures until its thermal stability has been thoroughly characterized.

By following the methodologies outlined in this guide, researchers and drug development professionals can ensure the safe and effective use of this compound in their synthetic and formulation endeavors.

References

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An In-Depth Technical Guide to Coumaranone Chemistry: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the coumaranone scaffold represents a privileged heterocyclic motif with a broad spectrum of biological activities and unique physicochemical properties. This guide provides a comprehensive overview of the core aspects of coumaranone chemistry, focusing on synthetic methodologies, characteristic reactivity, and key applications that drive current research interest.

Introduction to the Coumaranone Scaffold

Coumaranone, also known as benzofuranone, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a γ-butyrolactone ring.[1] Two isomeric forms exist: 2-coumaranone (1-benzofuran-2(3H)-one) and 3-coumaranone (1-benzofuran-3(2H)-one), differing in the position of the carbonyl group within the lactone ring. This structural variance imparts distinct chemical and biological properties to each isomer, making them versatile building blocks in medicinal chemistry and materials science.

The coumaranone framework is found in a number of natural products and serves as a key structural component in various pharmacologically active molecules, including agents with anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][4] Furthermore, certain 2-coumaranone derivatives have gained significant attention for their remarkable chemiluminescent properties.[5][6]

Synthesis of the Coumaranone Core

The construction of the coumaranone ring system can be achieved through several synthetic strategies, primarily involving intramolecular cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Coumaranones

A prevalent and efficient method for the synthesis of 2-coumaranones is the Tscherniac–Einhorn reaction .[5] This one-pot, three-component reaction involves the condensation of a para-substituted phenol, glyoxylic acid, and a carbamate under acidic conditions. The mechanism proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic aromatic substitution onto the phenol, followed by intramolecular cyclization to yield the 2-coumaranone lactone.[5] This method has been reported to achieve high yields, in some cases up to 91%.[5]

An industrial-scale synthesis of 2-coumaranone has also been developed, starting from cyclohexanone and glyoxylic acid.[1] This process involves an initial acid-catalyzed aldol condensation to form 2-oxocyclohexylidene acetic acid, which is then converted to an enollactone. Subsequent dehydrogenation over a palladium catalyst yields 2-coumaranone.[1]

Experimental Protocol: Synthesis of a 2-Coumaranone Derivative via Tscherniac–Einhorn Reaction [5]

  • To a solution of a para-substituted phenol (1.0 eq) and α-hydroxy-N-(n-butoxycarbonyl)glycine (1.1 eq) in acetic acid, add 10% sulfuric acid.

  • Stir the reaction mixture at a controlled temperature for a specified time (optimized for specific substrates).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-coumaranone derivative.

Synthesis of 3-Coumaranones

The synthesis of 3-coumaranones often involves the intramolecular cyclization of precursors such as α-aryloxy ketones or related derivatives. One common approach is the acid-catalyzed cyclization of α-phenoxyacetones. Additionally, modern synthetic methods, including visible light-promoted reactions, have been developed for the preparation of coumaranones, offering milder reaction conditions and better functional group tolerance.[7]

Reactivity and Functionalization

The coumaranone scaffold possesses multiple reactive sites, allowing for a variety of chemical transformations to generate diverse derivatives. The key reactive centers include the benzylic position (C3 in 2-coumaranones and C2 in 3-coumaranones), the aromatic ring, and the lactone carbonyl group.

Reactions at the Benzylic Position

The benzylic protons of coumaranones are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in many reactions, including alkylations, aldol condensations, and Michael additions. For instance, the condensation of 3-coumaranones with aldehydes or dicarbonyl compounds is a common strategy to synthesize aurone derivatives.[8]

Lactone Ring Opening

The lactone ring of coumaranones is susceptible to nucleophilic attack, leading to ring-opening reactions.[1] For example, reaction with secondary amines can cleave the lactone to form 2-hydroxyphenylacetic acid amides.[1] This reactivity is crucial for the synthesis of various downstream products and for understanding the metabolic pathways of coumaranone-based drugs.

Visualization of Key Synthetic Pathways

The following diagrams illustrate the general synthetic approaches to 2- and 3-coumaranone cores.

G cluster_0 2-Coumaranone Synthesis cluster_1 3-Coumaranone Synthesis Phenol Phenol Tscherniac-Einhorn Tscherniac-Einhorn Phenol->Tscherniac-Einhorn Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Tscherniac-Einhorn Carbamate Carbamate Carbamate->Tscherniac-Einhorn 2-Coumaranone 2-Coumaranone Tscherniac-Einhorn->2-Coumaranone Acid Catalysis α-Phenoxy Ketone α-Phenoxy Ketone Intramolecular Cyclization Intramolecular Cyclization α-Phenoxy Ketone->Intramolecular Cyclization Acid or Lewis Acid 3-Coumaranone 3-Coumaranone Intramolecular Cyclization->3-Coumaranone

Caption: Synthetic routes to 2- and 3-coumaranones.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of coumaranones have led to their exploration in various scientific domains, most notably in medicinal chemistry and as functional materials.

Medicinal Chemistry Applications

Coumaranone derivatives have demonstrated a wide array of biological activities, making them attractive scaffolds for drug development.

  • Monoamine Oxidase (MAO) Inhibitors: 3-Coumaranone derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), with some compounds exhibiting IC50 values in the low nanomolar range (0.004–1.05 µM).[9][10] Their selectivity for MAO-B over MAO-A makes them promising candidates for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[9][10]

  • Cholinesterase Inhibitors: Certain 3-coumaranone derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[11][12] Molecular docking studies have suggested that these compounds can act as dual binding site inhibitors of AChE.[11]

  • Other Biological Activities: The coumaranone scaffold has also been incorporated into molecules with anticancer, anti-inflammatory, and antimicrobial properties.[2][13][14]

Chemiluminescent 2-Coumaranones

2-Coumaranones have emerged as a highly promising class of chemiluminescent compounds.[5][6] The mechanism of light emission involves the base-catalyzed deprotonation of the 2-coumaranone, followed by reaction with molecular oxygen to form a high-energy 1,2-dioxetanone intermediate.[5][15] Decomposition of this intermediate releases carbon dioxide and generates an excited-state emitter, which then relaxes to the ground state by emitting light.[5]

This chemiluminescence has been harnessed for various applications:

  • Bioanalytical Assays: Enzyme-triggered chemiluminescence using 2-coumaranone probes has been developed for the detection of glucose and urease.[5]

  • Stress Sensing: Mechano-base-responsive luminescence has been demonstrated for stress sensing in materials.[5]

  • Chemiluminescent Protective Groups: 2-Coumaranone derivatives have been investigated as protective groups that can be cleaved under specific conditions to release a molecule of interest with a concomitant light emission signal.[5]

G 2-Coumaranone 2-Coumaranone Deprotonation Deprotonation 2-Coumaranone->Deprotonation Base Base Base->Deprotonation Resonance-Stabilized Anion Resonance-Stabilized Anion Deprotonation->Resonance-Stabilized Anion Single Electron Transfer / Cyclization Single Electron Transfer / Cyclization Resonance-Stabilized Anion->Single Electron Transfer / Cyclization Oxygen Oxygen Oxygen->Single Electron Transfer / Cyclization 1,2-Dioxetanone 1,2-Dioxetanone Single Electron Transfer / Cyclization->1,2-Dioxetanone Decomposition (CIEEL) Decomposition (CIEEL) 1,2-Dioxetanone->Decomposition (CIEEL) Excited State Emitter Excited State Emitter Decomposition (CIEEL)->Excited State Emitter Light Emission Light Emission Excited State Emitter->Light Emission Ground State Emitter Ground State Emitter Light Emission->Ground State Emitter

Caption: Chemiluminescence mechanism of 2-coumaranones.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected 3-coumaranone derivatives against MAO-A and MAO-B.

Compound SeriesTargetIC50 Range (µM)SelectivityReference
3-Coumaranone DerivativesMAO-A0.586 to >100MAO-B Selective[9][10]
3-Coumaranone DerivativesMAO-B0.004 to 1.05MAO-B Selective[9][10]

Conclusion and Future Outlook

The coumaranone scaffold continues to be a fertile ground for research and development in both medicinal chemistry and materials science. The synthetic versatility of this heterocyclic system allows for the generation of diverse libraries of compounds for biological screening. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the fine-tuning of the photophysical properties of chemiluminescent 2-coumaranones for advanced diagnostic and imaging applications.[5][6] The continued investigation of coumaranone chemistry holds great promise for the discovery of new therapeutic agents and innovative technologies.

References

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. (n.d.). MDPI. Retrieved from [Link]

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  • 3-Coumaranone derivatives as inhibitors of monoamine oxidase. (2015). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of some new 3-coumaranone and coumarin derivatives as dual inhibitors of acetyl- and butyrylcholinesterase. (2013). PubMed. Retrieved from [Link]

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Understanding the reactivity of the coumaranone ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Coumaranone Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The coumaranone, or benzofuranone, scaffold is a privileged heterocyclic system fundamental to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique fusion of an aromatic benzene ring with a γ-butyrolactone ring imparts a distinct and versatile reactivity profile. This guide provides a comprehensive exploration of the coumaranone core, moving beyond simple reaction schemes to elucidate the underlying principles governing its chemical behavior. We will dissect the key reaction classes—including nucleophilic attacks on the lactone, electrophilic aromatic substitutions, and transformations at the α-carbon—to provide researchers with the foundational knowledge required to expertly manipulate this scaffold for novel molecule synthesis and drug discovery.

The Coumaranone Core: Structure and Significance

The term "coumaranone" most commonly refers to 2-coumaranone (1-benzofuran-2(3H)-one), the lactone of (2-hydroxyphenyl)acetic acid.[1] Its isomer, 3-coumaranone (benzofuran-3(2H)-one), is also a crucial scaffold in medicinal chemistry.[2][3] The inherent reactivity of the coumaranone system is dictated by the interplay between the electron-rich aromatic ring and the electrophilic nature of the lactone's carbonyl group, along with the acidity of the protons at the α-position. This structural arrangement is the basis for its role as a precursor to pharmacologically active agents like the antifungal griseofulvin, the antiarrhythmic drug dronedarone, and a new generation of selective monoamine oxidase (MAO) inhibitors.[1][3]

Caption: Core structures of 2-Coumaranone and 3-Coumaranone.

Synthesis of the Coumaranone Scaffold

Access to the coumaranone core is critical for its application. Several robust synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and scale.

Key Synthetic Routes for 2-Coumaranone

The most prevalent methods leverage the intramolecular cyclization of phenolic precursors.

  • From (2-Hydroxyphenyl)acetic Acid: The first documented synthesis involved the high-temperature intramolecular dehydration (lactonization) of (2-hydroxyphenyl)acetic acid.[1] While direct, this method can be harsh and may result in impurities.

  • Tscherniac-Einhorn Reaction: A highly efficient and preferred laboratory-scale approach involves the reaction of phenols with glyoxylic acid derivatives.[4] This acid-catalyzed condensation, often using a mixture of acetic and sulfuric acid, can achieve yields up to 91%.[4] The reaction's success is influenced by temperature and reaction time, where optimization is key to maximizing yield and minimizing by-product formation.[4]

  • Industrial Synthesis: On an industrial scale, a common route begins with the acid-catalyzed aldol condensation of cyclohexanone and glyoxylic acid, followed by dehydration and subsequent dehydrogenation over a palladium catalyst to yield the final coumaranone product.[1]

tscheriac_einhorn phenol Phenol Derivative intermediate Intermediate phenol->intermediate Reacts with glyoxylic_amide Glyoxylic Acid-Amide Adduct glyoxylic_amide->intermediate coumaranone 2-Coumaranone Product intermediate->coumaranone Intramolecular Cyclization catalyst H₂SO₄ / Acetic Acid catalyst->intermediate

Caption: Simplified workflow for the Tscherniac-Einhorn reaction.

Experimental Protocol: Tscherniac-Einhorn Synthesis of 2-Coumaranone

This protocol is adapted from established methodologies for the synthesis of substituted 2-coumaranones.[4][5]

  • Amide Adduct Formation: In a two-necked flask, dissolve the primary amide (0.1 mol) and glyoxylic acid monohydrate (0.11 mol) in acetone (75 mL).

  • Reflux: Stir the mixture under reflux for 5 hours. The secondary amide adduct will begin to precipitate after approximately 2 hours.

  • Isolation: After cooling, filter the precipitated product and dry under vacuum.

  • Tscherniac-Einhorn Cyclization: In a round-bottom flask, dissolve the dried secondary amide (0.03 mol) and the desired para-substituted phenol (0.035 mol) in a 9:1 mixture of acetic acid and concentrated sulfuric acid (50 mL).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat as required based on the specific substrates to drive the cyclization.

  • Workup: Pour the reaction mixture into ice water to precipitate the crude 2-coumaranone product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

Core Reactivity of the Coumaranone System

The reactivity of coumaranone can be logically categorized by the active sites of the molecule: the lactone ring, the α-carbon, and the aromatic ring.

Lactone Ring Opening: Nucleophilic Acyl Substitution

The ester linkage within the γ-lactone ring is a prime target for nucleophiles. This reaction pathway involves the cleavage of the C-O bond, leading to a ring-opened 2-hydroxyphenylacetic acid derivative.[1]

  • Mechanism: A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting phenoxide leads to the ring-opened product.

  • Common Nucleophiles: This reaction proceeds readily with strong nucleophiles like secondary amines (forming amides) and is also observed with weaker nucleophiles like hot water or aqueous alkalis (forming carboxylates/carboxylic acids).[1]

  • Application: This reactivity is exploited in the synthesis of precursors for hair dyes, where 5-nitro-2-coumaranone is ring-opened with an amine, followed by reduction of the nitro group.[1]

ring_opening coumaranone 2-Coumaranone tetrahedral Tetrahedral Intermediate coumaranone->tetrahedral 1. Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->tetrahedral product Ring-Opened Product (2-Hydroxyphenylacetic Acid Derivative) tetrahedral->product 2. Ring Opening & Protonation

Caption: General mechanism for nucleophilic ring-opening of 2-coumaranone.

Reactivity at the α-Carbon (C3): Enolates and Condensations

The methylene protons at the C3 position of 2-coumaranone are acidic due to their proximity to the carbonyl group. Deprotonation with a base generates a resonance-stabilized enolate, a key intermediate for numerous transformations.

  • Aurone Synthesis: The most significant reaction involving the C3 position is the Knoevenagel or Aldol-type condensation with aldehydes to form aurones (2-benzylidenebenzofuran-3(2H)-ones).[6][7] Aurones are a class of flavonoids with a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[6][8] The reaction is typically catalyzed by an acid or base.

  • Chemiluminescence: The C3 proton is central to the chemiluminescent properties of many 2-coumaranone derivatives.[4] In the presence of a strong base and oxygen, the enolate is formed, which then reacts with oxygen to generate a high-energy 1,2-dioxetanone intermediate.[4][5] Decomposition of this intermediate releases CO₂ and produces an excited-state emitter molecule, which emits light upon returning to the ground state.[4]

chemiluminescence_mechanism start 2-Coumaranone enolate Resonance-Stabilized Anion start->enolate + Base - H⁺ peroxyanion Peroxyanion enolate->peroxyanion + O₂ dioxetanone 1,2-Dioxetanone (High-Energy Intermediate) peroxyanion->dioxetanone Cyclization excited Excited-State Emitter dioxetanone->excited Decomposition (- CO₂) ground Ground-State Emitter excited->ground light Light (hν) excited->light Photon Emission

Sources

Methodological & Application

Synthesis of 3-Bromo-2-coumaranone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 3-Bromo-2-coumaranone from its precursor, 2-coumaranone (also known as benzofuran-2(3H)-one). This transformation is a key step in the synthesis of various biologically active molecules and functional materials. This document provides a robust, field-tested protocol for the α-bromination of 2-coumaranone, delving into the mechanistic underpinnings of the reaction, safety protocols for handling reagents, and detailed procedures for product purification and characterization.

Introduction: The Significance of this compound

2-Coumaranone is a bicyclic heteroaromatic compound that serves as a foundational scaffold for a range of natural products and pharmacologically active agents.[1] The introduction of a bromine atom at the C-3 position dramatically enhances its utility as a synthetic intermediate. The electron-withdrawing nature of the bromine atom makes the C-3 position highly susceptible to nucleophilic attack, opening avenues for the synthesis of a diverse array of 3-substituted 2-coumaranone derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, finding applications in the development of novel therapeutics and functional dyes.[2]

This guide focuses on a reliable and efficient method for the synthesis of this compound, providing researchers with the necessary information to perform this reaction safely and effectively.

Reaction Mechanism: The Science Behind the Synthesis

The synthesis of this compound from 2-coumaranone is typically achieved via an acid-catalyzed α-bromination reaction using N-Bromosuccinimide (NBS) as the brominating agent. The reaction proceeds through the formation of an enol intermediate, which is the key nucleophilic species.

The proposed mechanism is as follows:

  • Enolization: In the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), the carbonyl oxygen of 2-coumaranone is protonated. This protonation increases the acidity of the α-proton at the C-3 position. A subsequent deprotonation by a weak base (e.g., the solvent or the counter-ion of the acid) leads to the formation of the enol tautomer.[3]

  • Electrophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine atom of N-Bromosuccinimide (NBS). This results in the formation of a resonance-stabilized carbocation intermediate and a succinimide anion.

  • Deprotonation: Finally, the succinimide anion, or another weak base present in the reaction mixture, abstracts the proton from the hydroxyl group of the intermediate, regenerating the carbonyl group and yielding the final product, this compound. The acid catalyst is also regenerated in this step, allowing it to participate in further reaction cycles.

An alternative pathway to consider is a free-radical bromination, particularly if a radical initiator such as benzoyl peroxide or AIBN is used in conjunction with NBS.[4][5] In this mechanism, a bromine radical is generated, which then abstracts a hydrogen atom from the C-3 position to form a resonance-stabilized radical intermediate. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product and a new bromine radical, propagating the chain reaction.[6][7] For the purposes of this protocol, we will focus on the more commonly employed acid-catalyzed pathway.

Reaction_Mechanism Coumaranone 2-Coumaranone Enol Enol Intermediate Coumaranone->Enol H+ (cat.), tautomerization Intermediate Brominated Intermediate Enol->Intermediate NBS Product This compound Intermediate->Product -H+ H_plus H+ Product->H_plus NBS NBS Succinimide Succinimide NBS->Succinimide

Caption: Acid-catalyzed bromination of 2-coumaranone.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Coumaranone (C₈H₆O₂)≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
p-Toluenesulfonic acid (PTSA)MonohydrateCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Saturated aq. NaCl (Brine)-Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄AnhydrousCommercially Available
HexanesReagent GradeCommercially Available
Ethyl AcetateReagent GradeCommercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization

  • NMR tubes and spectrometer

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-coumaranone (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid. Purify the crude material by recrystallization. A suitable solvent system for recrystallization is a mixture of hexanes and ethyl acetate.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum to obtain this compound as a crystalline solid.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Dissolve 2-coumaranone in DCM AddReagents 2. Add NBS and PTSA Setup->AddReagents Reflux 3. Reflux and Monitor by TLC AddReagents->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Wash 5. Wash with NaHCO3 and Brine Cool->Wash Dry 6. Dry with MgSO4 Wash->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Recrystallize 8. Recrystallize from Hexanes/Ethyl Acetate Concentrate->Recrystallize Filter 9. Filter and Wash Crystals Recrystallize->Filter DryFinal 10. Dry under Vacuum Filter->DryFinal

Sources

Detailed Protocol for Nucleophilic Substitution on 3-Bromo-2-Coumaranone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Coumaranone Scaffold

The 2-coumaranone core, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutic agents and functional materials.[1][2] The strategic introduction of diverse substituents at the C3 position via nucleophilic substitution of 3-bromo-2-coumaranone unlocks a vast chemical space, enabling the synthesis of compounds with a wide array of biological activities and unique photophysical properties.[3][4] This guide provides a comprehensive, in-depth protocol for performing nucleophilic substitution on this compound, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring a robust understanding of the reaction mechanism, potential side reactions, and strategies for optimization.

Mechanistic Insights: The Reactivity of an α-Halo Lactone

The reactivity of this compound is dictated by the electronic environment of the C3 carbon. As an α-halo lactone, the electrophilicity of the C3 carbon is significantly enhanced by the adjacent electron-withdrawing carbonyl group of the lactone ring. This polarization of the C-Br bond renders the C3 position highly susceptible to attack by a wide range of nucleophiles.[5]

The nucleophilic substitution reaction at the C3 position of this compound can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[6][7]

  • S_N2 Pathway: This is the more common pathway for this substrate. It involves a backside attack by the nucleophile on the C3 carbon, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is bimolecular, and its rate is dependent on the concentration of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents favor the S_N2 mechanism.[8]

  • S_N1 Pathway: This pathway involves the formation of a carbocation intermediate at the C3 position. This is less likely for this compound unless the reaction conditions strongly favor ionization, such as in the presence of a Lewis acid or in a highly polar, protic solvent. The stability of the potential carbocation intermediate is a key factor.

The presence of the carbonyl group can stabilize the transition state of the S_N2 reaction through orbital overlap, thus accelerating the reaction rate compared to a simple alkyl halide.[5]

Diagram of the General Reaction Mechanism

Nucleophilic Substitution Mechanism General Nucleophilic Substitution on this compound cluster_reactants Reactants cluster_product Products Coumaranone This compound Product 3-Substituted-2-Coumaranone Coumaranone->Product S_N2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Bromide (Br⁻) Product->LeavingGroup Leaving Group Departure

Caption: General workflow of the nucleophilic substitution on this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative nucleophilic substitution reaction using piperidine as the nucleophile. This is followed by a table summarizing reaction conditions for a variety of other nucleophiles.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥95%Sigma-Aldrich115035-43-3
Piperidine≥99%Acros Organics110-89-4
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Anhydrous Sodium SulfateGranularVWR7757-82-6
Silica Gel60 Å, 230-400 meshMilliporeSigma7631-86-9

Safety Precautions: this compound is a combustible solid and should be handled with care.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Detailed Protocol: Synthesis of 3-Piperidinyl-2-coumaranone
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.7 mmol, 1.0 equiv.).

    • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (0.72 mL, 5.17 mmol, 1.1 equiv.) to the solution. This will act as a base to neutralize the HBr formed during the reaction.

    • In a separate vial, dissolve piperidine (0.46 mL, 4.7 mmol, 1.0 equiv.) in 5 mL of anhydrous DCM.

  • Reaction Execution:

    • Slowly add the piperidine solution to the stirred solution of this compound at room temperature over 10 minutes.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material should have a different R_f value than the product. Visualize the spots under UV light (254 nm).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with 30 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash with 2 x 20 mL of saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Wash the organic layer with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-piperidinyl-2-coumaranone as a solid.

Characterization of this compound and a Representative Product

This compound:

  • Appearance: Off-white to pale yellow solid.[9]

  • Melting Point: 107-109 °C.[9]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 5.15 (s, 1H, CHBr).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.1 (C=O), 153.2 (C-OAr), 131.5 (Ar-CH), 129.8 (Ar-CH), 125.4 (Ar-C), 124.9 (Ar-CH), 112.1 (Ar-CH), 45.8 (C-Br).

3-Piperidinyl-2-coumaranone (Representative Product):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55-7.45 (m, 2H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 4.60 (s, 1H, CH-N), 2.80-2.60 (m, 4H, N-CH₂), 1.70-1.50 (m, 6H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.5 (C=O), 154.0 (C-OAr), 130.8 (Ar-CH), 129.5 (Ar-CH), 126.1 (Ar-C), 124.5 (Ar-CH), 111.8 (Ar-CH), 65.2 (CH-N), 50.1 (N-CH₂), 25.8 (CH₂), 24.0 (CH₂).

Reaction Conditions for Various Nucleophiles

The following table provides a starting point for the reaction of this compound with a variety of nucleophiles. Optimization of these conditions may be necessary depending on the specific substrate and desired outcome.

NucleophileBaseSolventTemperature (°C)Time (h)
AnilineTriethylamineDichloromethane256-8
BenzylamineTriethylamineAcetonitrile504-6
ThiophenolSodium HydrideTetrahydrofuran0 to 252-4
Sodium Methoxide-Methanol253-5
MorpholinePotassium CarbonateDimethylformamide605-7

Troubleshooting and Side Reactions

While the nucleophilic substitution on this compound is generally a robust reaction, several side reactions can occur. Understanding and mitigating these is crucial for achieving high yields and purity.

  • Elimination: In the presence of a strong, sterically hindered base, elimination to form the corresponding coumarin derivative can compete with substitution. To minimize this, use a non-hindered base like triethylamine or potassium carbonate and maintain a moderate reaction temperature.

  • Ring Opening: The lactone is susceptible to hydrolysis or aminolysis under strongly basic or acidic conditions, especially at elevated temperatures. This can be minimized by using a mild base and avoiding prolonged heating.

  • Low Yield: If the reaction is sluggish or gives low yields, consider the following:

    • Nucleophile Strength: A weaker nucleophile may require more forcing conditions (higher temperature, stronger base).

    • Solvent: A polar aprotic solvent like DMF or acetonitrile can accelerate S_N2 reactions.

    • Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous, as water can hydrolyze the starting material and product.

Diagram of the Experimental Workflow

Experimental Workflow Experimental Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ReagentPrep Prepare Reagent Solutions (Substrate, Nucleophile, Base) ReactionSetup Set up Reaction Flask (Inert Atmosphere if needed) ReagentPrep->ReactionSetup Addition Slow Addition of Nucleophile ReactionSetup->Addition Stirring Stir at Specified Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Pure Product (NMR, MS, etc.) Chromatography->Characterization

Caption: A streamlined workflow for the synthesis and purification of 3-substituted-2-coumaranones.

Conclusion

This detailed guide provides a robust framework for the successful execution of nucleophilic substitution reactions on this compound. By understanding the underlying mechanistic principles and potential side reactions, researchers can effectively synthesize a diverse library of 3-substituted-2-coumaranones. The protocols and data presented herein serve as a valuable resource for scientists engaged in drug discovery and materials science, facilitating the exploration of this versatile and important class of compounds.

References

  • ARKIVOC 2013 (iii) 174-188. Optimized syntheses of 2-coumaranone derivatives and, based thereon, several new representatives of this class of substances are described. (URL: [Link])

  • Digital Commons @ the Georgia Academy of Science. "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. (URL: [Link])

  • MDPI. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. (URL: [Link])

  • MDPI. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (URL: [Link])

  • NIH. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (URL: [Link])

  • PubMed Central. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. (URL: [Link])

  • ResearchGate. Investigations on the synthesis and chemiluminescence of novel 2-coumaranones | Request PDF. (URL: [Link])

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (URL: [Link])

  • ResearchGate. Preparation of 3‐halo‐2H‐chromenones 2 a & 3 a. (URL: [Link])

  • ResearchGate. Intramolecular Direct Arylation of 3-Halo-2-pyrones and 2-Coumarins | Request PDF. (URL: [Link])

  • ResearchGate. NMR assignment. (URL: [Link])

  • ResearchGate. Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (URL: [Link])

  • MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (URL: [Link])

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (URL: [Link])

  • Khan Academy. Nucleophilic substitution reactions. (URL: [Link])

  • ResearchGate. ChemInform Abstract: Synthesis of Some New 3-Coumaranone and Coumarin Derivatives as Dual Inhibitors of Acetyl- and Butyrylcholinesterase. | Request PDF. (URL: [Link])

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. (URL: [Link])

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (URL: [Link])

  • Dalal Institute. Aliphatic Nucleophilic Substitution. (URL: [Link])

  • Reddit. I know nucleophiles attack α-halo ketones at the alpha position. I suppose this is reasonable? (URL: [Link])

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? (URL: [Link])

  • Chemistry Steps. Nucleophilic Substitution Reactions Archives - Page 2 of 5. (URL: [Link])

Sources

Application Notes and Protocols for the Use of 3-Bromo-2-coumaranone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 3-Bromo-2-coumaranone

This compound, a halogenated lactone, has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique structural framework, featuring a fused benzene ring and a reactive lactone system, is further activated by the presence of a bromine atom at the C3 position. This bromine atom serves as an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the facile construction of a diverse array of heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of key heterocyclic systems. The methodologies described herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 115035-43-3[1][2]
Molecular Formula C₈H₅BrO₂[1][2]
Molecular Weight 213.03 g/mol [1][2]
Appearance Off-white to pale yellow solid[3]
Melting Point 107-109 °C[1]
Solubility Soluble in ethyl acetate[1]

Safety and Handling Precautions

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[4]

  • Accidental Exposure:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[4]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4]

    • Inhalation: If inhaled, move the person to fresh air.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.[1]

Application 1: Synthesis of Thiazole Derivatives via Hantzsch-Type Condensation

The reaction of this compound with thioamides or thioureas provides a direct and efficient route to coumarin-fused thiazole derivatives. This transformation follows the principles of the well-established Hantzsch thiazole synthesis.[5] The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. Subsequent intramolecular cyclization and dehydration yield the aromatic thiazole ring.[6]

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon to the carbonyl group of this compound, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the coumaranone ring. The resulting intermediate then undergoes dehydration to afford the final thiazole derivative.

Caption: Hantzsch-type synthesis of thiazoles.

Detailed Experimental Protocol: Synthesis of 2-Amino-thiazolo[5,4-b]benzofuran
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 213 mg, 1.0 mmol) and thiourea (1.1 eq, e.g., 84 mg, 1.1 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 2-amino-thiazolo[5,4-b]benzofuran.

Application 2: Synthesis of Substituted Benzofurans

This compound can serve as a precursor for the synthesis of various substituted benzofurans. The core strategy involves a nucleophilic substitution at the C3 position followed by subsequent transformations.

Mechanistic Pathway for Benzofuran Synthesis:

One approach involves the reaction with a suitable nucleophile to introduce a desired substituent at the C3 position, followed by a reduction of the lactone carbonyl and subsequent dehydration to form the furan ring.

Caption: General workflow for benzofuran synthesis.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-2-coumaranone

This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the C3 position.

  • Reagents and Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq, e.g., 213 mg, 1.0 mmol), phenylboronic acid (1.2 eq, e.g., 146 mg, 1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq, e.g., 35 mg, 0.03 mmol).

  • Base and Solvent Addition: Add a suitable base, such as potassium carbonate (2.0 eq, e.g., 276 mg, 2.0 mmol), and a solvent system, typically a mixture of toluene and water (e.g., 10 mL toluene and 2 mL water).

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 3-phenyl-2-coumaranone.

Application 3: Synthesis of Fused Heterocyclic Systems

The reactivity of this compound can be exploited to construct more complex, fused heterocyclic systems. For instance, reaction with binucleophiles can lead to the formation of polycyclic structures in a single step.

Illustrative Reaction Scheme:

The reaction with a dinucleophile, such as 2-aminothiophenol, can lead to the formation of a benzothiazolo[3,2-a]benzofuran system.

Fused_Heterocycle_Synthesis Reactants This compound + 2-Aminothiophenol Intermediate Initial Adduct Reactants->Intermediate Initial Nucleophilic Attack Product Fused Benzothiazolo[3,2-a]benzofuran Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Synthesis of a fused heterocyclic system.

General Protocol for the Synthesis of Fused Heterocycles:
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like DMF or ethanol, add the binucleophilic reagent (1.0-1.1 eq).

  • Base Addition: A base such as triethylamine or potassium carbonate may be required to facilitate the reaction.

  • Reaction Conditions: The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile.

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product, which is then collected by filtration and purified by recrystallization or column chromatography.

Summary of Applications

ApplicationKey ReagentsProduct Class
Thiazole Synthesis Thiourea, ThioamidesCoumarin-fused Thiazoles
Benzofuran Synthesis Organoboronic acids (with Pd catalyst)Substituted Benzofurans
Fused Heterocycles Binucleophiles (e.g., 2-aminothiophenol)Polycyclic Heterocycles

Conclusion

This compound is a powerful and versatile electrophilic building block for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable reagent in their drug discovery and materials science endeavors. The straightforward reactivity, coupled with the ability to construct complex molecular architectures, ensures that this compound will continue to be a key tool in the arsenal of the modern synthetic chemist.

References

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 22(12), 2054. [Link]

  • Gomha, S. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(46), 28746-28779. [Link]

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The Versatile Scaffold: Application Notes and Protocols for 3-Bromo-2-coumaranone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the coumaranone scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Among its derivatives, 3-bromo-2-coumaranone emerges as a particularly valuable and versatile building block. Its strategic placement of a bromine atom at the C3 position, adjacent to a carbonyl group, renders it a highly reactive electrophile, primed for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed protocols and the mechanistic rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their discovery programs.

Core Chemistry: The Reactivity of this compound

The chemical utility of this compound is dominated by the reactivity of the C-Br bond at the alpha-position to the carbonyl group. This arrangement significantly enhances the electrophilicity of the C3 carbon, making it an excellent substrate for nucleophilic substitution reactions.

Mechanism of Nucleophilic Substitution

The reaction of this compound with nucleophiles predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism .[1][2] This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

The preference for the SN2 pathway over an SN1 mechanism can be attributed to the electronic destabilization of a potential carbocation intermediate at the α-position to the carbonyl group.[1] The electron-withdrawing nature of the adjacent carbonyl would intensify the positive charge of the carbocation, making its formation energetically unfavorable.

Causality in Experimental Design: The understanding of the SN2 mechanism dictates the choice of reaction conditions. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone, are typically preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its approach to the electrophilic carbon.

Application I: Synthesis of Monoamine Oxidase (MAO) Inhibitors

Derivatives of 3-coumaranone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[2][3] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a validated therapeutic strategy for the management of neurodegenerative disorders such as Parkinson's disease.[3]

Biological Target and Signaling Pathway: Monoamine Oxidase

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. The inhibition of MAO-B increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.

MAO_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Inhibitor 3-Coumaranone Derivative Inhibitor->MAOB Inhibition

Caption: Monoamine Oxidase B (MAO-B) metabolic pathway and the site of inhibition by 3-coumaranone derivatives.

Protocol: General Synthesis of 6-O-Substituted-3-coumaranone MAO-B Inhibitors

This protocol is adapted from a reported synthesis of a series of potent MAO-B inhibitors.[2][4] It describes the O-alkylation of a 6-hydroxy-3-coumaranone precursor, which itself can be synthesized from simpler starting materials. The key step for diversification is the nucleophilic substitution reaction.

Materials:

  • 6-Hydroxy-3-coumaranone

  • Appropriate arylalkyl bromide (e.g., benzyl bromide, phenethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-hydroxy-3-coumaranone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add the appropriate arylalkyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexane).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Self-Validation and Causality:

  • Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide without causing unwanted side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the potassium counter-ion while leaving the phenoxide nucleophile highly reactive.

  • Workup: The aqueous workup is essential to remove the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Quantitative Data Summary:

CompoundR-Group (at 6-O position)MAO-B IC₅₀ (µM)[2]MAO-A IC₅₀ (µM)[2]Selectivity Index (MAO-A/MAO-B)
1 Benzyl0.13613.9102
2 4-Fluorobenzyl0.0151.89126
3 4-Chlorobenzyl0.0161.83114
4 Phenethyl0.105>100>952

Application II: Synthesis of Anticancer Agents

Biological Targets and Signaling Pathways in Cancer

Coumarin derivatives have been shown to target multiple pathways in cancer cells. Two of the most significant are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[5][10] Its aberrant activation is a common feature in many cancers.

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12]

Anticancer_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 VEGFR-2 Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor_PI3K Coumarin Derivative Inhibitor_PI3K->PI3K Inhibitor_PI3K->Akt VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor_VEGFR2 Coumarin Derivative Inhibitor_VEGFR2->VEGFR2

Caption: Key anticancer signaling pathways targeted by coumarin derivatives.

Protocol: Synthesis of 3-(Thiazol-yl)-coumarin Derivatives (Adapted)

This protocol is adapted from the synthesis of thiazole derivatives from 3-(bromoacetyl)coumarin and is expected to be applicable to this compound with minor modifications.[8] The reaction involves the Hantzsch thiazole synthesis, a classic method for constructing this important heterocycle.

Materials:

  • This compound (or 3-(bromoacetyl)coumarin)

  • Thiourea (or substituted thiourea)

  • Ethanol

  • Pyridine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of pyridine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 3-(2-amino-thiazol-4-yl)-2H-chromen-2-one derivative.

Self-Validation and Causality:

  • Reaction Type: The Hantzsch thiazole synthesis is a reliable and well-established method for the formation of the thiazole ring.

  • Catalyst: Pyridine acts as a base to facilitate the initial nucleophilic attack of the sulfur atom of thiourea on the α-bromo carbon.

  • Solvent: Ethanol is a suitable solvent for this reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.

  • Purification: The precipitation of the product upon cooling provides a simple and effective initial purification step. Recrystallization is then used to obtain a highly pure final compound.

Conclusion and Future Perspectives

This compound has proven itself to be a highly valuable and reactive intermediate in medicinal chemistry. Its utility in the synthesis of potent MAO inhibitors and as a precursor for various anticancer agents highlights its significance in drug discovery. The straightforward and predictable reactivity, primarily governed by the SN2 mechanism, allows for the rational design and synthesis of diverse libraries of bioactive compounds. Future research in this area will likely focus on expanding the repertoire of nucleophiles used in reactions with this compound to generate novel heterocyclic systems with unique pharmacological profiles. Furthermore, the development of stereoselective methods for the functionalization of the C3 position could open up new avenues for exploring the structure-activity relationships of these important molecules in three-dimensional space.

References

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2023). MDPI. [Link]

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  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2023). ResearchGate. [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2023). PMC. [Link]

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025). JoVE. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). PMC. [Link]

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  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... (n.d.). ResearchGate. [Link]

  • 3-Coumaranone derivatives as inhibitors of monoamine oxidase. (2015). PMC. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. [Link]

  • File:The VEGFR2 signaling pathways in endothelial cells.png. (2021). Wikimedia Commons. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. [Link]

  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Frontiers in Chemistry. [Link]

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  • Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. (2015). PMC. [Link]

  • The general synthetic route for the synthesis of 3-coumaranone derivatives, 5a–t. (n.d.). ResearchGate. [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021). PMC. [Link]

  • 3-Coumaranone derivatives as inhibitors of monoamine oxidase. (2015). PubMed. [Link]

  • Thiol Oxidation for Chemists. (n.d.). Scribd. [Link]

  • Generality of protocol and scope of 3-coumaranone and indanone Reaction conditions. (n.d.). ResearchGate. [Link]

  • Thiolate-CLPG (chemiluminescent protecting groups) based on coumaranone thiolcarbamates. (2025). Royal Society of Chemistry. [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. (2024). MDPI. [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (2007). ResearchGate. [Link]

  • (PDF) Thiolate-CLPG (Chemiluminescent Protecting Groups) based on coumaranone thiolcarbamates. (2025). ResearchGate. [Link]

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Experimental procedure for the synthesis of heterocyclic compounds from 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 3-Bromo-2-coumaranone

Abstract

This compound, also known as 3-bromobenzofuran-2(3H)-one, is a highly versatile and reactive scaffold for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its structure features a reactive α-bromoketone moiety integrated within a lactone framework, presenting two key sites for chemical modification. The electrophilic carbon atom attached to the bromine is susceptible to nucleophilic attack, while the lactone can undergo ring-opening reactions. This dual reactivity makes it an invaluable synthon for constructing complex molecules, particularly those with applications in medicinal chemistry and materials science. This application note provides detailed protocols, mechanistic insights, and expert commentary on the transformation of this compound into valuable heterocyclic systems, including benzofurans, thiazoles, and fused bicyclic structures.

The Chemical Versatility of this compound

The synthetic utility of this compound stems from the strategic placement of the bromine atom at the C3 position. This position is alpha to the carbonyl group of the lactone, rendering the C3 proton acidic and the C-Br bond susceptible to nucleophilic substitution.[4] The primary reaction pathway involves the displacement of the bromide ion by a wide range of nucleophiles, a classic SN2 reaction, which serves as the entry point for building more complex heterocyclic rings.[4][5]

The choice of nucleophile and reaction conditions dictates the final product. For instance, binucleophiles, which contain two nucleophilic centers, can react in a stepwise manner—initial substitution of the bromide followed by an intramolecular cyclization—to yield fused heterocyclic systems. This guide will explore several field-proven protocols that leverage this reactivity.

Safety and Handling

This compound is a halogenated carbonyl compound and should be handled with care in a well-ventilated fume hood.[2] It is classified as a combustible solid and can cause irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.

Synthesis of 3-Substituted Benzofuran-2-ones via Nucleophilic Substitution

The most direct application of this compound is the synthesis of 3-substituted derivatives via direct nucleophilic substitution. This approach is foundational for introducing a variety of functional groups at the C3 position.

Underlying Principle: SN2 Displacement

The reaction proceeds via a standard SN2 mechanism. The nucleophile attacks the electrophilic carbon at C3, leading to the displacement of the bromide anion, which is a good leaving group.[4] The stereochemistry at C3 is inverted during this process, although the starting material is typically racemic. The efficiency of the reaction is influenced by the strength of the nucleophile and steric hindrance around the reaction center.[6]

Experimental Protocol: Synthesis of 3-(1H-Imidazol-1-yl)benzofuran-2(3H)-one

This protocol details the reaction with imidazole, a common nitrogen-based nucleophile. A similar procedure was reported for the related compound, 3-(bromoacetyl)-2H-chromen-2-one, demonstrating the general reactivity of the α-bromocarbonyl moiety.

Materials:

  • This compound (1.0 eq)

  • Imidazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • To a solution of this compound (2.13 g, 10 mmol) in 50 mL of anhydrous acetonitrile in a 100 mL round-bottom flask, add imidazole (0.68 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • The use of a mild base like K₂CO₃ is crucial. It serves to neutralize the HBr that would otherwise be formed if the neutral imidazole were to react directly, thereby driving the reaction to completion.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 3-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 3-(1H-imidazol-1-yl)benzofuran-2(3H)-one.

Data Summary: Nucleophilic Substitution at C3
NucleophileBaseSolventProduct ClassReference
ImidazoleK₂CO₃AcetonitrileN-Substituted Coumaranone
BenzimidazoleN/AAcetonitrileN-Substituted Coumaranone[7]
Di(2-picolyl)amineEt₃NChloroformN-Substituted Coumaranone[7]
Thiols (e.g., 2-mercaptobenzimidazole)N/AN/AS-Substituted Coumaranone[8]

Synthesis of Thiazole Derivatives: The Hantzsch Reaction

The α-bromoketone functionality of this compound is a perfect electrophilic partner for the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2-amino-thiazolyl coumaranones, which are privileged scaffolds in medicinal chemistry.

Mechanistic Rationale

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazide. The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the C3 carbon of the coumaranone and displacing the bromide.

  • Intramolecular Cyclization & Dehydration: The resulting intermediate contains a nucleophilic nitrogen, which attacks the carbonyl carbon of the original coumaranone ketone moiety. Subsequent dehydration yields the aromatic thiazole ring.

// Nodes Start [label="this compound\n+ Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="S-Alkylation Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Thiazoline)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Amino-thiazolyl\nCoumaranone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Nucleophilic Attack (S on C3)\n- Br⁻"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization (N on C=O)"]; Intermediate2 -> Product [label="Dehydration (-H₂O)"]; } ondot Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(2-oxo-2,3-dihydrobenzofuran-3-yl)thiazole

This protocol is adapted from established methods for reacting α-bromoacetyl compounds with thiourea.[7][9]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • Dissolve this compound (2.13 g, 10 mmol) in 40 mL of 95% ethanol in a 100 mL round-bottom flask.

  • Add thiourea (0.84 g, 11 mmol) to the solution.

  • Heat the mixture to reflux for 2-3 hours. The thioamide sulfur is a soft nucleophile and readily attacks the electrophilic carbon bearing the bromine. The reaction is often autocatalytic due to the formation of HBr, but can be accelerated with a non-nucleophilic base if needed.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product hydrobromide salt may form.

  • Cool the reaction mixture in an ice bath. If a precipitate has formed, collect it by filtration.

  • To obtain the free base, suspend the salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize from ethanol to afford the pure thiazole derivative.

Synthesis of Fused Heterocycles: Imidazo[2,1-b]benzothiazoles

A powerful application of this compound is its use in constructing fused polycyclic systems. By reacting it with a molecule containing two nucleophilic centers, a cascade reaction of alkylation followed by cyclization can be initiated.

Causality of the Reaction Pathway

This protocol uses 2-aminobenzothiazole as the binucleophile. The reaction proceeds via two distinct, sequential steps:

  • N-Alkylation: The exocyclic amino group of 2-aminobenzothiazole is more nucleophilic than the endocyclic nitrogen. It preferentially attacks the C3 carbon of the coumaranone, displacing the bromide to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The intermediate is then subjected to conditions that promote the cyclization of the coumaranone carbonyl with the endocyclic nitrogen of the benzothiazole ring, followed by dehydration to form the aromatic imidazole ring. This step often requires a dehydrating agent or thermal conditions. A similar reaction has been reported for 3-(bromoacetyl)coumarin.[7]

// Nodes Reactants [label="this compound\n+ 2-Aminobenzothiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Alkylated Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Fused Imidazo[2,1-b]benzothiazole\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label="Step 1: Nucleophilic Substitution\n(Exocyclic NH₂ attack)"]; Intermediate -> Product [label="Step 2: Intramolecular Cyclization\n& Dehydration"]; } ondot Caption: General workflow for fused heterocycle synthesis.

Experimental Protocol: Synthesis of Coumaranone-Substituted Imidazo[2,1-b]benzothiazole

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzothiazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Triethylamine (Et₃N) (optional, as a base)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.06 g, 5 mmol) and 2-aminobenzothiazole (0.75 g, 5 mmol) in 25 mL of DMF.

  • Heat the mixture with stirring at 100-120°C for 4-6 hours. The higher temperature facilitates both the initial substitution and the subsequent cyclization-dehydration step.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual DMF.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from a suitable solvent, such as acetic acid or an ethanol/DMF mixture, to yield the target fused heterocycle.

Conclusion

This compound stands out as a privileged and highly effective starting material for the synthesis of diverse and complex heterocyclic structures. The protocols detailed in this guide for preparing substituted benzofuranones, thiazoles, and fused imidazo-benzothiazoles represent only a fraction of its potential. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can access a vast chemical space of novel compounds with significant potential in drug discovery and materials science. The key to its utility lies in the predictable reactivity of its α-bromoketone system, allowing for the rational design of synthetic routes to target molecules of interest.

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  • Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules. Available at: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect. Available at: [Link]

  • de la Torre, B. G., et al. (2018). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings. Available at: [Link]

  • El Kasti, K., et al. (2024). Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. Chemistry Proceedings. Available at: [Link]

  • LibreTexts Chemistry. (2021). Nucleophilic Substitution Reaction Overview. Available at: [Link]

  • National Institutes of Health. (n.d.). Reactions of Benzylboronate Nucleophiles. Available at: [Link]

  • ResearchGate. (n.d.). Condensation reactions of 3-(aryliminomethyl)-chromones with various nucleophiles. Available at: [Link]

  • LibreTexts Chemistry. (2020). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Marković, R., et al. (2009). Reactions of ortho-substituted α,α-dibromoacetophenones with nucleophiles: first examples of combined carbophilic and bromophilic attack on C–Br bonds. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 3-Bromo-2-coumaranone as a Versatile Precursor for Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Coumaranone Scaffold

The coumaranone (or benzofuran-2(3H)-one) framework is a privileged heterocyclic scaffold found in a variety of natural products and synthetic compounds of significant pharmacological interest.[1] Its rigid, planar structure and potential for diverse substitution patterns make it an ideal starting point for the exploration of chemical space in drug discovery. Within this class of molecules, 3-bromo-2-coumaranone stands out as a particularly powerful and versatile precursor.

With the molecular formula C₈H₅BrO₂, this compound features a unique combination of structural elements: a lactone ring fused to a benzene ring, with a bromine atom at the C3 position.[2][3] This bromine atom is not merely a substituent; it is a strategically placed reactive handle. Positioned alpha to the carbonyl group, it activates the C3 carbon for nucleophilic attack, transforming the entire molecule into a potent electrophile. This inherent reactivity allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures, making it an invaluable building block for medicinal chemists.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the mechanistic principles, strategic applications, and field-tested protocols for its conversion into novel classes of bioactive molecules, including potential monoamine oxidase (MAO) inhibitors and complex heterocyclic hybrids.

Core Chemistry: The Principle of Nucleophilic Substitution at C3

The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C3-Br bond, rendering the C3 carbon highly electrophilic. Consequently, it readily reacts with a diverse range of nucleophiles (Nu:⁻), wherein the bromide ion serves as an excellent leaving group.

This reactivity enables the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing a direct and efficient route to a library of 3-substituted coumaranone derivatives. Understanding this core mechanism is crucial for designing rational synthetic strategies and troubleshooting experimental challenges.

Caption: General mechanism of nucleophilic substitution at the C3 position.

Application I: Synthesis of 3-Amino-2-coumaranones as Potential MAO-B Inhibitors

Scientific Rationale: Monoamine oxidases (MAOs) are critical enzymes in neurotransmitter metabolism, and their inhibition is a validated therapeutic strategy for neurological disorders. Specifically, selective inhibitors of the MAO-B isoform are used in the treatment of Parkinson's disease.[4] Studies have demonstrated that the core structure of 3-coumaranone is an excellent scaffold for potent and selective MAO-B inhibition.[4][5] By utilizing this compound, medicinal chemists can systematically synthesize libraries of 3-amino derivatives to probe structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. The introduction of various primary and secondary amines allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.

Sources

Application Notes and Protocols for Nickel-Catalyzed Allylation of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Allyl-2-coumaranones in Medicinal Chemistry

The 2-coumaranone (or benzofuran-2(3H)-one) scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active compounds. These structures exhibit a broad range of biological activities, making them attractive targets in drug discovery. Specifically, the introduction of an allyl group at the C3 position to form 3-allyl-2-coumaranones can significantly enhance their therapeutic potential by introducing a versatile functional handle for further molecular elaboration and by modulating their interaction with biological targets. The development of efficient and selective methods for the synthesis of these C3-allylated derivatives is therefore of considerable interest to the scientific community.

Overview of Nickel-Catalyzed C(sp³)-C(sp³) Cross-Coupling

While palladium catalysis has been the workhorse for many cross-coupling reactions, nickel catalysis has emerged as a powerful alternative, particularly for the formation of C(sp³)-C(sp³) bonds. Nickel catalysts offer several advantages, including lower cost and unique reactivity profiles that can enable challenging transformations where palladium catalysts may fall short. The nickel-catalyzed cross-coupling of α-halo carbonyl compounds, such as 3-Bromo-2-coumaranone, with suitable coupling partners represents a direct and efficient route to C-C bond formation at a stereochemically rich center.

Mechanistic Insights into the Nickel-Catalyzed Allylation of this compound

The nickel-catalyzed allylation of this compound is proposed to proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates. The reaction initiates with the oxidative addition of the C-Br bond of this compound to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with an allyl-organometallic reagent, such as an allylboronate or an allyl Grignard reagent, to generate a diorganonickel(II) complex. The final step is a reductive elimination event that forms the desired C-C bond in the 3-allyl-2-coumaranone product and regenerates the active Ni(0) catalyst.

An alternative mechanistic pathway to consider, especially with nickel catalysis, involves single-electron transfer (SET) processes, leading to the formation of radical intermediates. In such a scenario, the Ni(I) species, formed from the reduction of a Ni(II) precursor or comproportionation, could react with this compound to generate a coumaranone-3-yl radical. This radical could then be trapped by an allyl-nickel species to form the final product after reductive elimination. The exact mechanism may be dependent on the specific reaction conditions, including the choice of ligand, solvent, and additives.

Proposed Catalytic Cycle

Nickel-Catalyzed Allylation Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd This compound NiII_Br (L_n)Ni(II)(Br)(Coumaranone) OxAdd->NiII_Br Transmetal Transmetalation NiII_Br->Transmetal NiII_Allyl (L_n)Ni(II)(Allyl)(Coumaranone) Transmetal->NiII_Allyl Allyl_B Allyl-B(OR)₂ Allyl_B->Transmetal RedElim Reductive Elimination NiII_Allyl->RedElim RedElim->Ni0 Regeneration Product 3-Allyl-2-coumaranone RedElim->Product Experimental_Workflow start Start setup Assemble and dry glassware start->setup reagents Add solids: This compound, NiCl₂(dme), dtbbpy, K₃PO₄ setup->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add anhydrous dioxane and allylboronate inert->solvent reaction Heat to desired temperature and stir for 12-24h solvent->reaction monitor Monitor reaction by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup Quench with water, extract with ethyl acetate monitor->workup Complete purify Dry organic layer, concentrate, and purify by column chromatography workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Application Notes & Protocols: The Role of 3-Bromo-2-coumaranone in Modern Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of chemical biology and proteomics, the quest for tools that can elucidate protein function in native biological systems is paramount. 3-Bromo-2-coumaranone has emerged as a valuable electrophilic scaffold for the development of chemical probes used in Activity-Based Protein Profiling (ABPP). This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing this compound and similar reactive fragments in proteomics research. We will delve into the underlying chemistry, provide step-by-step experimental workflows, and discuss the critical aspects of data interpretation and target validation, empowering researchers to leverage this powerful tool for drug discovery and functional proteomics.

Section 1: The Chemistry of this compound as a Covalent Probe

Molecular Profile

This compound, also known as 3-bromo-1-benzofuran-2-one, is a heterocyclic compound featuring a coumaranone core with a bromine atom at the 3-position.[1] This substitution renders the α-carbon to the carbonyl group highly electrophilic, making it susceptible to nucleophilic attack.

  • Chemical Formula: C₈H₅BrO₂[1]

  • Molecular Weight: 213.03 g/mol [1]

  • Appearance: Off-white to yellow solid

  • Key Feature: Electrophilic center primed for covalent bond formation.

Mechanism of Action: Covalent Targeting of Nucleophilic Residues

The utility of this compound in proteomics stems from its ability to act as a "warhead" in a chemical probe.[2][3] It forms stable, covalent bonds with nucleophilic amino acid residues on proteins. While several residues can exhibit nucleophilicity (e.g., lysine, histidine, tyrosine), the sulfur atom in cysteine is a particularly potent nucleophile and a common target for electrophilic probes.[4][5]

The reaction proceeds via a nucleophilic substitution mechanism where the cysteine thiol attacks the electrophilic carbon of the coumaranone, displacing the bromide leaving group. This results in a permanent covalent linkage between the probe and the protein. The ability to form this irreversible bond is the cornerstone of its application in ABPP.

Caption: Reaction mechanism of this compound with a protein cysteine residue.

Section 2: Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling is a powerful chemoproteomic strategy that measures the functional state of enzymes directly within a complex proteome.[3][6] Unlike traditional proteomic methods that quantify protein abundance, ABPP provides a direct readout of enzyme activity, distinguishing active enzymes from inactive or inhibited ones.[3]

The ABPP Workflow

Probes incorporating reactive groups like this compound are central to ABPP.[2] The general workflow is a multi-step process designed to identify and quantify the active members of specific enzyme families.[7]

  • Probe Incubation: A proteome (e.g., cell lysate, tissue homogenate, or even live cells) is treated with an activity-based probe (ABP). The probe's reactive group covalently binds to the active sites of target enzymes.

  • Reporter Tag Conjugation: The ABP typically contains a "handle" for downstream detection, such as an alkyne or azide group. A reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) is attached to the probe-labeled proteins via click chemistry.[7]

  • Enrichment & Digestion: Biotin-tagged proteins are enriched from the complex mixture using avidin or streptavidin beads. The enriched proteins are then digested into smaller peptides, usually with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.[3]

G Proteome Native Proteome (Cell Lysate / Live Cells) Incubation Step 1: Covalent Labeling Proteome->Incubation Probe Activity-Based Probe (e.g., Coumaranone-Alkyne) Probe->Incubation LabeledProteome Probe-Labeled Proteome Incubation->LabeledProteome Click Step 2: Click Chemistry (Attach Biotin-Azide) LabeledProteome->Click TaggedProteome Biotin-Tagged Proteome Click->TaggedProteome Enrich Step 3: Avidin Enrichment TaggedProteome->Enrich Enriched Enriched Active Enzymes Enrich->Enriched Digest Tryptic Digestion Enriched->Digest Peptides Peptide Mixture Digest->Peptides LCMS Step 4: LC-MS/MS Analysis Peptides->LCMS Data Identification & Quantification of Active Proteins LCMS->Data

Caption: General workflow for an Activity-Based Protein Profiling (ABPP) experiment.

Competitive ABPP for Drug Discovery

A powerful variation of this technique is competitive ABPP. This method is instrumental in drug discovery for determining a compound's target engagement, selectivity, and potency within the native proteome.[8][9]

In this setup, the proteome is first pre-incubated with a drug candidate or test compound. Subsequently, a broad-spectrum ABP is added. If the test compound binds to a specific protein (covalently or non-covalently), it will block the active site, preventing the ABP from labeling it. By comparing the protein labeling profiles of a drug-treated sample to a vehicle-treated (e.g., DMSO) control, one can identify the specific protein targets of the drug. A reduction in the MS signal for a given protein in the drug-treated sample indicates successful target engagement.[9]

Section 3: Protocol - Competitive Chemoproteomic Profiling of Cysteine-Reactive Fragments

This protocol outlines a robust method for identifying the protein targets of a cysteine-reactive compound (e.g., based on the this compound scaffold) in a cell lysate using a competitive profiling approach with a hyperreactive iodoacetamide-desthiobiotin (IA-DTB) probe.[10][11]

Materials and Reagents
ReagentSupplierPurpose
HEK293T CellsATCCSource of human proteome
Lysis Buffer(User Prepared)Solubilizes cells and proteins (e.g., PBS, 0.1% NP-40, protease inhibitors)
Test Compound (in DMSO)(User Synthesized)The electrophilic compound being profiled
Iodoacetamide-Desthiobiotin (IA-DTB)Sigma-Aldrich, etc.Broad-spectrum, cysteine-reactive enrichment probe.[10]
Dithiothreitol (DTT)Sigma-AldrichReducing agent for disulfide bonds
Iodoacetamide (IAA)Sigma-AldrichAlkylating agent to cap free cysteines
Sequencing Grade TrypsinPromegaProteolytic enzyme for protein digestion
High-Capacity NeutrAvidin Agarose ResinThermo FisherFor enrichment of desthiobiotin-labeled peptides.[10]
Mass Spectrometry Buffers(User Prepared)For LC-MS/MS analysis (e.g., Formic Acid, Acetonitrile)
Step-by-Step Methodology

PART A: Proteome Preparation and Labeling

  • Cell Lysis: Harvest HEK293T cells and wash with cold PBS. Lyse the cell pellet in Lysis Buffer on ice for 20 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. Normalize the protein concentration of all samples to 2 mg/mL with Lysis Buffer.

  • Competitive Incubation (The "Why"): Aliquot 100 µL of the normalized lysate into microcentrifuge tubes. Treat samples in triplicate with either the test compound (e.g., to a final concentration of 50 µM) or an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C. This step allows the test compound to bind to its specific protein targets.

  • Broad-Spectrum Probe Labeling (The "Why"): Add the IA-DTB probe to all samples to a final concentration of 100 µM. Incubate for another hour at 37°C. The IA-DTB probe will label all accessible, hyperreactive cysteines that were NOT blocked by the test compound. This is the core of the competitive assay.

PART B: Sample Preparation for Mass Spectrometry

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate for 30 minutes to reduce disulfide bonds. Subsequently, add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate and cap all remaining free cysteine residues.

  • Protein Precipitation & Digestion (The "Why"): Precipitate the proteins using a methanol-chloroform method or similar protocol to remove detergents and excess reagents that can interfere with mass spectrometry.[10] Resuspend the protein pellet in a denaturing buffer (e.g., 8M Urea in 100 mM Tris) and digest overnight with trypsin at 37°C.

  • Peptide Enrichment (The "Why"): Acidify the digested peptide mixture. Incubate the peptides with pre-washed High-Capacity NeutrAvidin resin for 2 hours with rotation to capture the IA-DTB-labeled peptides. This step is critical for reducing sample complexity and enriching for the peptides of interest, which represent the accessible cysteines.

  • Washing and Elution: Wash the resin extensively with a series of buffers (e.g., PBS, high salt buffer, water) to remove non-specifically bound peptides. Elute the captured peptides from the resin using a mildly acidic solution (e.g., 30% acetonitrile, 0.5% formic acid).[10]

  • Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Section 4: Data Analysis and Target Validation

LC-MS/MS Data Analysis
  • Data Acquisition: Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Thermo Orbitrap or Bruker timsTOF) coupled to a nano-LC system.[11]

  • Peptide Identification and Quantification: Process the raw data using software such as MaxQuant, Spectronaut, or FragPipe.[2][11] Identify peptides against a human proteome database. Use label-free quantification (LFQ) to measure the peak intensity of each identified IA-DTB-labeled peptide across all samples.

  • Hit Identification: For each peptide, calculate the ratio of its intensity in the compound-treated sample versus the vehicle (DMSO) control. A significant decrease in this ratio indicates that the test compound bound to that specific cysteine-containing peptide, preventing its labeling by the IA-DTB probe. A typical hit threshold might be a >50% reduction in signal with a p-value < 0.05.

Orthogonal Validation

Chemoproteomic data provides high-confidence target hypotheses, but orthogonal validation is crucial.

  • Western Blot: If a commercial antibody exists for a protein hit, perform a western blot on lysates treated with the compound to confirm target engagement, often observed as a gel shift or through competition with a biotinylated version of the compound.

  • Recombinant Protein Assays: Confirm direct engagement and measure binding affinity (k_inact/K_i) using the purified recombinant protein target.

  • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm the compound binds to the target protein in living cells.[12]

References

  • CoLab. Activity-Based Protein Profiling.
  • Frontiers in Chemistry. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. [Link]

  • MS Bioworks. Activity-Based Protein Profiling (ABPP) Assay. [Link]

  • MDPI. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

  • Wikipedia. Activity-based proteomics. [Link]

  • Nature Chemical Biology. Proteome-wide ligandability maps of drugs with diverse cysteine-reactive chemotypes. [Link]

  • Chemical Suppliers. This compound | CAS 115035-43-3. [Link]

  • Nature. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]

  • RSC Publishing. Chemoproteomic methods for covalent drug discovery. [Link]

  • PubMed. The mode of action of allicin: trapping of radicals and interaction with thiol containing proteins. [Link]

  • ResearchGate. Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. [Link]

  • bioRxiv. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]

  • Nature Communications. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]

  • ACS Publications. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα. [Link]

Sources

Application Notes and Protocols for the Development of Novel Chemical Probes Based on the 3-Bromo-2-coumaranone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Bromo-2-coumaranone Scaffold as a Versatile Platform for Covalent Probe Discovery

The quest for novel chemical tools to interrogate biological systems is a cornerstone of modern chemical biology and drug discovery. Among the myriad of strategies, the development of covalent chemical probes has emerged as a powerful approach for identifying and characterizing protein function, particularly for enzymes.[1][2][3] These probes typically feature a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue within the target protein, often at a catalytic or allosteric site.[4][5][6] This irreversible interaction enables robust target labeling, identification, and functional characterization.

The this compound scaffold presents itself as a compelling starting point for the design of novel covalent probes. This heterocyclic system incorporates an α-bromolactone, a functional group that renders the C3 position highly electrophilic and susceptible to nucleophilic attack by amino acid side chains such as the thiol of cysteine.[4][5] The coumaranone core also provides a rigid framework that can be readily functionalized to append reporter tags (e.g., fluorophores) or affinity handles (e.g., biotin) for downstream detection and target identification.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of chemical probes derived from the this compound scaffold. The protocols outlined herein are grounded in the principles of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for studying enzyme function in complex biological systems.[2][3][7]

I. Design and Synthesis of a this compound-Based Chemical Probe

The versatility of the this compound scaffold lies in its synthetic tractability. The core structure can be synthesized from readily available starting materials, and the bromine atom at the C3 position serves as a key handle for introducing desired functionalities.

A. Rationale for Probe Design

A typical activity-based probe consists of three key components: a reactive group (the warhead), a linker, and a reporter/affinity tag.[3] In our proposed design, the this compound moiety will serve as the warhead. For the purpose of these protocols, we will describe the synthesis of a probe bearing a fluorescent reporter tag, suitable for in-gel visualization of protein labeling. A similar strategy can be employed to incorporate an affinity tag like biotin for pull-down experiments and mass spectrometry-based target identification.

B. Synthetic Scheme

The synthesis of a fluorescent probe based on the this compound scaffold can be achieved through a multi-step process, starting from 2-hydroxyphenylacetic acid. The following is a representative synthetic protocol.

Protocol 1: Synthesis of a Fluorescent this compound Probe

  • Synthesis of 2-Coumaranone:

    • To a solution of 2-hydroxyphenylacetic acid (1 eq.) in toluene, add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-coumaranone can be purified by column chromatography.

  • Bromination of 2-Coumaranone:

    • Dissolve 2-coumaranone (1 eq.) in a suitable solvent such as acetic acid.

    • Slowly add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield this compound.

  • Functionalization with a Fluorescent Tag:

    • This step involves the nucleophilic substitution of the bromine atom with a linker-modified fluorophore. The linker will possess a nucleophilic group (e.g., an amine or thiol) to displace the bromide.

    • Dissolve this compound (1 eq.) and the amine-functionalized fluorophore (e.g., a commercially available amino-fluorescein derivative) (1.2 eq.) in an aprotic polar solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 eq.), to scavenge the HBr generated.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

    • Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).

II. Application of this compound Probes in Activity-Based Protein Profiling (ABPP)

The synthesized this compound probe can be utilized in ABPP experiments to identify its protein targets in a complex biological sample, such as a cell lysate. The following protocol outlines a general workflow for such an experiment.

A. Experimental Workflow

The overall workflow for an ABPP experiment using a this compound probe is depicted in the following diagram:

ABPP_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis proteome Cell Lysate (Proteome) incubation Incubation proteome->incubation probe This compound Probe probe->incubation sds_page SDS-PAGE incubation->sds_page in_gel In-Gel Fluorescence Scanning sds_page->in_gel excise Band Excision in_gel->excise digest In-Gel Digestion (e.g., Trypsin) excise->digest ms LC-MS/MS Analysis digest->ms identification Protein Identification ms->identification

Caption: Workflow for Activity-Based Protein Profiling.

B. Detailed Protocol

Protocol 2: ABPP of a Cell Lysate with a Fluorescent this compound Probe

  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors) on ice using sonication or mechanical disruption.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the soluble proteome and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Probe Labeling of the Proteome:

    • Dilute the proteome to a working concentration (e.g., 1 mg/mL) in an appropriate reaction buffer.

    • Add the fluorescent this compound probe from a stock solution in DMSO to the desired final concentration (typically in the low micromolar range). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • As a negative control, a parallel reaction can be performed where the proteome is pre-incubated with a non-tagged this compound or another covalent inhibitor to block the target sites.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-Gel Fluorescence Scanning:

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Target Identification by Mass Spectrometry:

    • Excise the fluorescently labeled protein bands of interest from the gel.

    • Perform in-gel digestion of the proteins with a protease such as trypsin.

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins from the peptide fragmentation data using a protein database search engine.

III. Data Interpretation and Validation

The successful identification of protein bands that are specifically labeled by the this compound probe provides a list of potential targets. It is crucial to validate these findings to confirm that the observed labeling is a result of a specific interaction at a functional site.

A. Quantitative Data Summary
Parameter Description Typical Range/Value
Probe Concentration The final concentration of the probe used for labeling.1-10 µM
Incubation Time The duration of the labeling reaction.30-60 minutes
Protein Concentration The concentration of the cell lysate used.1-2 mg/mL
IC₅₀ (for competitive inhibition) The concentration of a competitor that inhibits 50% of probe labeling.Varies depending on the competitor and target.
B. Validation Strategies
  • Competition Experiments: Pre-incubating the proteome with an excess of a known inhibitor of a suspected target enzyme should reduce or abolish the labeling of that protein by the this compound probe.

  • Mutational Analysis: If a specific target is identified, site-directed mutagenesis of the putative nucleophilic residue (e.g., cysteine) in the recombinant protein should prevent labeling by the probe.

  • Orthogonal Assays: The functional consequence of target engagement can be assessed using independent biochemical or cellular assays. For example, if the probe targets an enzyme, its effect on the enzyme's catalytic activity can be measured.

IV. Mechanistic Considerations

The proposed mechanism of action for a this compound-based probe involves the nucleophilic attack of a protein residue on the electrophilic C3 carbon of the coumaranone ring, leading to the displacement of the bromide and the formation of a stable covalent bond.

Covalent_Mechanism Probe This compound Probe TS Transition State Probe->TS Nucleophilic Attack Protein Protein-Nu: Protein->TS Adduct Covalent Adduct TS->Adduct Bromide Departure

Caption: Proposed mechanism of covalent modification.

V. Conclusion

The this compound scaffold represents a promising and synthetically accessible platform for the development of novel covalent chemical probes. Its inherent reactivity, coupled with the potential for versatile functionalization, makes it a valuable tool for researchers in chemical biology and drug discovery. The protocols and guidelines presented in these application notes provide a solid foundation for the design, synthesis, and application of such probes in the context of activity-based protein profiling for target identification and validation. Through the systematic application of these methodologies, the this compound scaffold can be leveraged to uncover new insights into protein function and to identify novel targets for therapeutic intervention.

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  • Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. H1 Connect. [Link]

  • Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Europe PMC. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH. [Link]

  • Transduction of Redox Signaling by Electrophile-Protein Reactions. PMC - PubMed Central. [Link]

  • Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry. [Link]

  • Identification of proteins containing cysteine residues that are sensitive to oxidation by hydrogen peroxide at neutral pH. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 3-Bromo-2-coumaranone. Our focus is on providing scientifically sound, field-proven insights to overcome common experimental challenges.

Introduction

This compound, also known as 3-bromo-benzofuran-2(3H)-one, is a valuable synthetic intermediate. The introduction of a bromine atom at the C-3 position creates a reactive center, making it a versatile precursor for the synthesis of more complex molecules. However, the synthesis of this compound can be challenging, often plagued by low yields, side reactions, and product instability. This guide will walk you through the critical aspects of the synthesis, from the preparation of the 2-coumaranone precursor to its selective bromination and subsequent purification, with a focus on maximizing your yield and ensuring the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 2-coumaranone precursor?

A1: The most common and reliable method for synthesizing 2-coumaranone is the acid-catalyzed cyclization of 2-hydroxyphenylacetic acid. This intramolecular esterification (lactonization) is typically achieved by heating the starting material in a solvent such as toluene with a catalytic amount of a strong acid, like sulfuric acid, and removing the water formed during the reaction, often with a Dean-Stark apparatus. Yields for this step are generally high, often exceeding 95%.[1]

Q2: I attempted to brominate 2-coumaranone with N-bromosuccinimide (NBS) and obtained a complex mixture of products with a low yield of the desired compound. Why is this happening?

A2: This is a common issue. While NBS is a popular brominating agent, it is generally not effective for the direct, selective bromination of 2-coumaranone at the C-3 position. The reaction of NBS with 2-coumaranone often leads to a mixture of products, including bromination on the aromatic ring and other side reactions, resulting in low yields of this compound.

Q3: What is the recommended brominating agent for the synthesis of this compound?

A3: A more effective and selective method for the bromination of 2-coumaranone is the use of a bromine-dioxane complex. This reagent provides a more controlled delivery of electrophilic bromine, favoring substitution at the C-3 position over the aromatic ring. This method has been reported to yield this compound in moderate yields (around 60%).

Q4: My this compound product appears to be unstable and degrades upon standing. How can I mitigate this?

A4: this compound is known to be thermally unstable. It is crucial to handle the compound at low temperatures whenever possible. After synthesis and purification, it is recommended to store the product in a freezer to minimize degradation. It is also advisable to use the compound in subsequent reactions as soon as possible after its preparation.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Bromine and its complexes are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Dioxane is a suspected carcinogen and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-coumaranone Incomplete cyclization of 2-hydroxyphenylacetic acid.- Ensure efficient removal of water using a Dean-Stark trap. - Increase the reaction time or the amount of acid catalyst. - Confirm the purity of the starting material.
Multiple products in the bromination step Use of a non-selective brominating agent like NBS.- Switch to a bromine-dioxane complex for improved regioselectivity. - Control the reaction temperature carefully, keeping it as low as feasible to minimize side reactions.
Reaction does not go to completion Insufficient brominating agent or deactivation of the reagent.- Use a slight excess of the bromine-dioxane complex. - Ensure all reagents and solvents are anhydrous, as water can react with the brominating agent.
Product degradation during workup/purification Thermal instability of this compound.- Perform all workup and purification steps at low temperatures (e.g., using an ice bath). - Use a gentle purification method like flash column chromatography with a non-polar eluent system and avoid prolonged exposure to the stationary phase.
Difficulty in removing residual dioxane High boiling point of dioxane.- After the reaction, quench with a reducing agent (e.g., sodium thiosulfate solution) and perform a liquid-liquid extraction. - Remove the solvent under reduced pressure at a low temperature. If dioxane persists, a high-vacuum line may be necessary, but care must be taken to avoid product sublimation.

Experimental Protocols

Protocol 1: Synthesis of 2-Coumaranone

This protocol details the synthesis of the 2-coumaranone precursor from 2-hydroxyphenylacetic acid.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Toluene

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-hydroxyphenylacetic acid (1 equivalent) and toluene (approximately 5-10 mL per gram of starting material).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-coumaranone. The product is typically a solid and can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of this compound

This protocol describes the selective bromination of 2-coumaranone using a bromine-dioxane complex.

Materials:

  • 2-Coumaranone

  • Dioxane

  • Bromine

  • Diethyl ether

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Bromine-Dioxane Complex: In a separate flask, cool dioxane (1.1 equivalents) in an ice bath. Slowly add bromine (1 equivalent) dropwise with stirring. Allow the mixture to stir for 15-20 minutes at 0°C.

  • Dissolve 2-coumaranone (1 equivalent) in diethyl ether in a separate round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add the prepared bromine-dioxane complex to the solution of 2-coumaranone with stirring.

  • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated sodium thiosulfate solution until the orange color of the bromine disappears.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product immediately by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient), keeping the column cold if possible.

Mechanistic Insights and Visualization

The synthesis of this compound proceeds through a two-step process: lactonization followed by electrophilic substitution.

Step 1: Synthesis of 2-Coumaranone

The first step is an acid-catalyzed intramolecular esterification, or lactonization, of 2-hydroxyphenylacetic acid.

G cluster_0 Synthesis of 2-Coumaranone 2-Hydroxyphenylacetic_Acid 2-Hydroxyphenylacetic Acid Protonation Protonation of Carbonyl Oxygen 2-Hydroxyphenylacetic_Acid->Protonation + H+ Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O 2-Coumaranone 2-Coumaranone Deprotonation->2-Coumaranone - H+

Caption: Lactonization of 2-hydroxyphenylacetic acid to 2-coumaranone.

Step 2: Bromination of 2-Coumaranone

The second step is the electrophilic bromination of 2-coumaranone at the C-3 position. The bromine-dioxane complex serves as the source of the electrophile, Br+.

G cluster_1 Bromination of 2-Coumaranone 2-Coumaranone 2-Coumaranone Enolization Enolization (minor) or Direct Attack 2-Coumaranone->Enolization Sigma_Complex Sigma Complex (Arenium Ion) Enolization->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation - H+ This compound This compound Deprotonation->this compound Bromine_Dioxane Br2-Dioxane Complex Bromine_Dioxane->Sigma_Complex Electrophilic Attack

Caption: Electrophilic bromination of 2-coumaranone at the C-3 position.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis synthesis_coumaranone Synthesize 2-Coumaranone start->synthesis_coumaranone check_coumaranone Check Purity of 2-Coumaranone synthesis_coumaranone->check_coumaranone purify_coumaranone Purify 2-Coumaranone check_coumaranone->purify_coumaranone Impure bromination Brominate with Br2-Dioxane Complex check_coumaranone->bromination Purity OK purify_coumaranone->bromination check_reaction Monitor Reaction by TLC bromination->check_reaction check_reaction->bromination Incomplete workup Workup and Purification check_reaction->workup Complete check_product Analyze Final Product (NMR, MS) workup->check_product low_yield Low Yield check_product->low_yield Low Yield impure_product Impure Product check_product->impure_product Impure end Successful Synthesis check_product->end Pure, Good Yield troubleshoot_yield Troubleshoot Yield: - Check Reagents - Adjust Stoichiometry - Optimize Reaction Time low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity: - Optimize Purification - Identify Byproducts impure_product->troubleshoot_purity troubleshoot_yield->synthesis_coumaranone troubleshoot_purity->workup

Sources

Common side products in the bromination of 2-coumaranone and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of 2-Coumaranone

Welcome to the technical support guide for the bromination of 2-coumaranone. This resource is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal results in synthesizing 3-bromo-2-coumaranone.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of 2-coumaranone?

The intended product is typically this compound, where a single bromine atom is introduced at the alpha-position to the carbonyl group.[1][2][3][4][5] This position is activated due to its ability to form an enol or enolate intermediate.[1][2][3][4][5][6]

Q2: What are the most common side products I should be aware of?

The most frequently encountered side products are:

  • 3,3-Dibromo-2-coumaranone: This results from over-bromination at the activated alpha-position.[6][7]

  • Ring-Brominated Species: Electrophilic aromatic substitution can occur on the benzene ring, leading to bromination at various positions, though this is less common under conditions favoring alpha-bromination.

  • Ring-Opened Products: Under harsh acidic or basic conditions, the lactone ring of the coumaranone can be hydrolyzed, leading to derivatives of (2-hydroxyphenyl)acetic acid.[8][9]

Q3: Which brominating agent is best: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

For selective mono-bromination at the alpha-position, N-Bromosuccinimide (NBS) is generally the superior choice.[1][10][11] Elemental bromine is a strong electrophile that can lead to over-bromination and other side reactions.[12] NBS provides a low, steady concentration of electrophilic bromine, which allows for greater control and higher selectivity for the mono-brominated product.[10][12]

Q4: Why is my reaction turning dark brown or black?

Dark coloration often indicates decomposition or the formation of polymeric side products. This can be caused by excessive heat, overly acidic conditions, or prolonged reaction times. The presence of unpurified starting material or impurities in the solvent can also contribute to discoloration.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues. Use the logic diagram below to help diagnose your reaction outcome.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Reaction Outcome Analysis (TLC, LC-MS, NMR) problem1 Problem: Low Conversion (Starting material remains) start->problem1 problem2 Problem: Multiple Products (Complex TLC/LC-MS) start->problem2 problem3 Problem: Desired Product is Unstable (Decomposition on workup/purification) start->problem3 cause1a Cause: Insufficient Brominating Agent problem1->cause1a cause1b Cause: Low Reaction Temperature or Time problem1->cause1b cause1c Cause: Ineffective Catalyst/Initiator problem1->cause1c cause2a Cause: Over-bromination (Dibromo product) problem2->cause2a cause2b Cause: Ring Bromination problem2->cause2b cause2c Cause: Ring Opening/ Decomposition problem2->cause2c cause3a Cause: Residual Acid/ Base in Product problem3->cause3a cause3b Cause: Exposure to Heat/ Silica Gel for too long problem3->cause3b solution1a Solution: Check stoichiometry. Use 1.0-1.1 eq. of NBS. cause1a->solution1a solution1b Solution: Increase temperature gradually or extend time. Monitor by TLC. cause1b->solution1b solution1c Solution: Add a radical initiator (AIBN) or acid catalyst (p-TsOH) if using NBS. cause1c->solution1c solution2a Solution: Use NBS instead of Br2. Add brominating agent slowly. Maintain low temperature. cause2a->solution2a solution2b Solution: Use non-polar solvent (e.g., CCl4). Avoid strong Lewis acids. cause2b->solution2b solution2c Solution: Use neutral conditions. Perform aqueous workup quickly and at low temperature. cause2c->solution2c solution3a Solution: Neutralize with sat. NaHCO3 wash during workup. Dry thoroughly. cause3a->solution3a solution3b Solution: Use rapid column chromatography with a less acidic stationary phase (e.g., neutral alumina) or recrystallize. cause3b->solution3b

Caption: Troubleshooting workflow for the bromination of 2-coumaranone.

Issue 1: My TLC shows multiple spots, and I suspect dibromination.
  • Probable Cause: Over-bromination is the most common issue, especially when using highly reactive brominating agents like Br₂ or when the stoichiometry is not carefully controlled.[6] In acidic conditions, the first bromination produces this compound. The electron-withdrawing bromine atom makes the carbonyl oxygen less basic, which should slow down further enol formation and subsequent bromination.[6] However, if conditions are too harsh or excess brominating agent is present, dibromination can still occur.

  • Recommended Solutions:

    • Switch to N-Bromosuccinimide (NBS): NBS is the preferred reagent for controlled mono-bromination of carbonyl compounds.[10][11] It maintains a low concentration of Br₂ in the reaction mixture, minimizing over-bromination.

    • Control Stoichiometry: Use no more than 1.05 equivalents of NBS relative to the 2-coumaranone.

    • Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring the mono-brominated product.[7]

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate.

Issue 2: My product yield is low, and the main side product seems to be from ring-opening.
  • Probable Cause: The lactone ester bond in 2-coumaranone is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and heat.[8][9] The workup procedure is a common source of this problem.

  • Recommended Solutions:

    • Maintain Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dry. Use a drying tube to protect the reaction from atmospheric moisture.

    • Neutral Workup: During the aqueous workup, avoid strong acids or bases. Wash the organic layer with a mild buffer like saturated sodium bicarbonate solution to neutralize any acid (e.g., HBr) generated, followed by a brine wash.

    • Minimize Heat: Perform the workup and solvent evaporation at low temperatures (e.g., using a rotary evaporator with a room temperature water bath). This compound can be thermally labile.

Part 3: Mechanistic Insights & Side Product Formation

Understanding the underlying mechanisms is key to preventing side reactions.

Reaction Pathway Diagram

ReactionMechanism cluster_main Desired Pathway: α-Bromination cluster_side1 Side Reaction 1: Over-bromination cluster_side2 Side Reaction 2: Ring Opening Start 2-Coumaranone Enol Enol Intermediate Start->Enol H⁺ or Base (Tautomerization) RingOpened (2-Hydroxyphenyl)acetic acid deriv. (Side Product) Start->RingOpened H₂O / H⁺ or OH⁻ (Hydrolysis) Product This compound (Desired Product) Enol->Product + 'Br⁺' (from NBS/Br₂) Dibromo_Enol Enol of Bromo-product Product->Dibromo_Enol H⁺ Dibromo_Product 3,3-Dibromo-2-coumaranone (Side Product) Dibromo_Enol->Dibromo_Product + 'Br⁺'

Caption: Desired and competing reaction pathways in the bromination of 2-coumaranone.

The reaction proceeds via an acid-catalyzed enol intermediate.[1][2][4] This enol is the active nucleophile that attacks the electrophilic bromine source ('Br⁺').

  • Dibromination: The desired product, this compound, can also form an enol, albeit more slowly. If a high concentration of the brominating agent is present, this second enolization and subsequent attack can lead to the 3,3-dibromo side product.

  • Ring Opening: The lactone is an ester. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.[9][13][14][15]

Part 4: Recommended Protocol & Data

This section provides a reliable starting protocol for the selective mono-bromination of 2-coumaranone.

Comparative Data of Brominating Agents
ReagentTypical ConditionsSelectivity for Mono-brominationCommon Side ProductsSafety Considerations
Br₂ Acetic acid or CCl₄Moderate to LowDibromination, Ring BrominationHighly corrosive and toxic, volatile liquid, generates HBr gas.[12]
NBS CCl₄ or CH₃CN, radical or acid catalystHighSuccinimideSolid, easier to handle than Br₂, but is an irritant.[12][16]
Detailed Experimental Protocol: Selective α-Bromination using NBS

Materials:

  • 2-Coumaranone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized if necessary

  • Azobisisobutyronitrile (AIBN) (0.05 eq) or catalytic p-Toluenesulfonic acid (p-TsOH)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 2-coumaranone (1.0 eq) and anhydrous CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and the initiator/catalyst (e.g., AIBN).

  • Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. Note: The solid NBS is insoluble and will be consumed, while the succinimide byproduct is also a solid but has a lower density.

  • Workup (Cooling): Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Workup (Filtration): Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Workup (Washing): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: CO₂ evolution may occur during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).

  • Purification: The crude product, this compound[17][18], is often a solid and can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by rapid column chromatography on silica gel.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

  • ACS Publications. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • MDPI. (n.d.). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. - Coumarin dibromide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Retrieved from [Link]

  • MDPI. (n.d.). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Ring-opening kinetics of the D-pentofuranuronic acids. PubMed. Retrieved from [Link]

Sources

Purification techniques for high-purity 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 3-Bromo-2-coumaranone

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a high-purity state for their experiments. Here, we address common challenges and frequently asked questions, providing field-proven insights and detailed protocols to help you achieve optimal purity and yield.

A Critical Note on Safety First

Before handling this compound, all users must consult the Safety Data Sheet (SDS). This compound is an irritant and requires careful handling in a well-ventilated fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification and handling of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of phenols with glyoxylic acid derivatives.[3] Potential impurities can include:

  • Starting Materials: Unreacted phenols or other precursors.

  • Reaction Byproducts: Isomeric compounds, such as 5-bromo-2-coumaranone, can form depending on the reaction conditions.[4] Over-brominated or under-brominated species may also be present.

  • Degradation Products: 2-coumaranone structures can be susceptible to hydrolysis, especially in the presence of moisture or base, leading to the ring-opened 2-hydroxyphenylacetic acid derivative.[5]

Table 1: Common Impurities and Their Characteristics

Impurity Type Potential Identity Expected Polarity Notes
Starting Material Substituted Phenols More Polar Can often be removed by a basic wash, but care must be taken to avoid hydrolyzing the product.
Isomeric Byproduct 5-Bromo-2-coumaranone Similar May have very similar polarity, making separation by chromatography challenging.[4]

| Hydrolysis Product | Bromo-(2-hydroxyphenyl)acetic acid | Highly Polar | Will exhibit very different chromatographic behavior and is typically removed easily.[5] |

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used methods for purifying this compound on a laboratory scale are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found. It is efficient for removing impurities with different solubility profiles than the target compound.[6]

  • Column Chromatography: This technique is ideal for separating complex mixtures or when impurities have solubilities similar to the product.[7][8] It separates compounds based on their differential adsorption to a stationary phase.[7]

Q3: How can I reliably assess the purity of my this compound sample?

A3: A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of purity and for monitoring the progress of a column separation.[8] A pure compound should ideally show a single spot.

  • Melting Point Analysis: High-purity crystalline solids have a sharp, well-defined melting point. Impurities typically cause the melting point to broaden and become depressed. The literature melting point for this compound is 107-109 °C.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the sample and measuring the area of the product peak relative to impurity peaks.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities with distinct spectral signatures.

Q4: What are the recommended storage conditions for high-purity this compound?

A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][9] Commercial suppliers recommend storage at 2-8°C.[9] This minimizes degradation from atmospheric moisture and heat.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.

Causality & Solution Workflow:

  • Re-heat the Solution: Add a small amount of additional solvent to the mixture and heat until the oil fully redissolves.

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod just below the solvent surface or adding a "seed crystal" from a previous pure batch.[6]

  • Re-evaluate Solvent System: If the problem persists, the solvent system is likely suboptimal. Consider a less polar solvent or a solvent mixture.

Q: My recrystallization yield is unacceptably low. What are the common causes?

A: Low yield is a frequent issue in recrystallization. The primary causes are:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: The product crystallizes on the filter paper or in the funnel during a hot filtration step.

  • Cooling the solution too much or too quickly: While cooling increases the solid recovered, it may also cause impurities to co-precipitate.

Solutions:

  • Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude solid.[6]

  • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Recover Second Crop: Concentrate the mother liquor (the remaining solution after filtration) by about half and re-cool it to obtain a second, albeit likely less pure, crop of crystals.

Column Chromatography Issues

Q: My compounds are not separating on the column (poor resolution). What should I do?

A: Poor resolution is typically due to an incorrect choice of eluent (solvent system) or improper column packing.

Causality & Solution Workflow:

  • Optimize the Eluent with TLC: The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 on a TLC plate.[7] If the spots are too high (Rf > 0.5), the eluent is too polar. If they remain at the baseline (Rf < 0.1), it is not polar enough.

  • Use a Gradient Elution: If a single solvent system fails to separate all components, a gradient elution is effective. Start with a less polar solvent to elute the non-polar impurities, then gradually increase the polarity to elute your target compound and then any highly polar impurities.

  • Check Column Packing: Air bubbles or channels in the stationary phase will lead to band broadening and poor separation. Ensure the column is packed uniformly using a slurry method.[11]

  • Do not Overload the Column: The amount of crude material should typically be 1-5% of the weight of the stationary phase (e.g., 100-500 mg of crude on a 25 g silica column).

Q: The compound is "streaking" or "tailing" on my TLC plate and column. What causes this?

A: Streaking is often a sign that the compound is highly polar, acidic, or basic, leading to strong, non-ideal interactions with the silica gel. It can also be caused by applying too much sample.

Solutions:

  • Modify the Eluent: For acidic compounds (like a potential hydrolysis impurity), adding a small amount of acetic acid (0.5-1%) to the eluent can suppress deprotonation and lead to sharper bands. For basic compounds, adding a small amount of triethylamine (0.5-1%) can have a similar effect.

  • Reduce Sample Concentration: Ensure the sample solution used for spotting the TLC plate is not overly concentrated.

  • Change the Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase, such as alumina, which is available in acidic, neutral, and basic forms.[7]

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for removing impurities with different solubility profiles from the target compound.

Methodology:

  • Solvent Selection: Place a small amount (10-20 mg) of the crude this compound in a test tube. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating. Ethyl acetate and hexane mixtures are often a good starting point.[12]

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or heating mantle). Continue adding the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. Determine the melting point and run a TLC to assess purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating complex mixtures or when recrystallization is ineffective.

Methodology:

  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides an Rf of ~0.3 for this compound.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[11]

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge air bubbles.[11]

    • Add a protective layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar, volatile solvent (like dichloromethane or acetone).

    • Add this concentrated solution directly to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the flow.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[8]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Part 4: Visualizations & Data

Diagrams

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid tlc_check Run TLC in 30% EtOAc/Hexanes one_spot Is there one major spot with minor impurities? tlc_check->one_spot is_solid->tlc_check Yes column Action: Perform Column Chromatography is_solid->column No (Oil) complex_mixture Are there multiple spots or streaking? one_spot->complex_mixture No recrystallize Action: Attempt Recrystallization one_spot->recrystallize Yes complex_mixture->column Yes purity_check Assess Purity (MP, TLC, NMR) recrystallize->purity_check column->purity_check Troubleshooting_Workflow start Problem: Impure Fractions After Column check_tlc Re-run TLC of combined fractions start->check_tlc is_impure Fractions confirmed impure? check_tlc->is_impure cause1 Possible Cause: Poor Resolution is_impure->cause1 Yes end_node Obtain Pure Product is_impure->end_node No, was a mistake solution1 Solution: Re-run column with a shallower solvent gradient or different solvent system. cause1->solution1 cause2 Possible Cause: Column Overload cause1->cause2 solution1->end_node solution2 Solution: Re-run column with less crude material. cause2->solution2 cause3 Possible Cause: Compound Degradation on Silica cause2->cause3 solution2->end_node solution3 Solution: Consider using neutral alumina or deactivating silica gel with triethylamine. cause3->solution3 solution3->end_node

Caption: Troubleshooting workflow for impure column fractions.

Data Tables

Table 2: Solvent Selection Guide for Recrystallization

Solvent/System Boiling Point (°C) Polarity Comments
Hexane / Ethyl Acetate Variable Low to Medium A highly versatile and tunable system. Start with low ethyl acetate concentration and increase as needed.
Ethanol 78 High May be too polar, leading to high solubility even when cold, but can be effective for removing non-polar impurities. [12]
Acetone / Hexane Variable Medium Good for compounds that are very soluble in acetone; hexane is added as the anti-solvent. [12]

| Dichloromethane | 40 | Medium | Low boiling point can make it difficult to maintain a hot solution, but useful for dissolving and then precipitating with a non-polar solvent like hexane. |

References

  • Column chromatography - University of Calgary. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • coumarone - Organic Syntheses Procedure. [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. [Link]

  • How to run column chromatography - Wellesley College. [Link]

  • Purification by Recrystallization - CUNY. [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]

  • B. Column Chromatography - Chemistry LibreTexts. [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - MDPI. [Link]

  • 2-Coumaranone - Wikipedia. [Link]

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Overcoming challenges in the nucleophilic substitution of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of nucleophilic substitution on 3-bromo-2-coumaranone. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to create a guide that not only solves problems but also explains the underlying science. This center is designed to be a self-validating system, empowering you to overcome experimental hurdles with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity and challenges associated with this compound.

Q1: What makes the nucleophilic substitution of this compound particularly challenging?

A1: The challenges are multifaceted, stemming from the inherent structural and electronic properties of the molecule:

  • Lactone Ring Instability: The 2-coumaranone system contains a γ-butyrolactone ring which is susceptible to cleavage by nucleophiles, especially under basic conditions.[1][2] This can lead to the formation of 2-hydroxyphenylacetic acid derivatives as unwanted byproducts.

  • Acidity of the α-Proton: The proton at the C-3 position is acidic due to the adjacent carbonyl group. Strong bases can deprotonate this position, forming a resonance-stabilized anion.[2] This can lead to side reactions or prevent the desired substitution.

  • Competing Reactions: Besides the desired substitution, elimination reactions to form a coumarin-type double bond can occur, particularly with sterically hindered or strongly basic nucleophiles.

Q2: Which nucleophilic substitution mechanism (SN1 or SN2) is expected to dominate?

A2: The reaction typically proceeds via an SN2 mechanism. The substrate is a secondary halide, which can undergo both SN1 and SN2 reactions.[3] However, the formation of a secondary carbocation at the C-3 position for an SN1 pathway is not highly favored. The SN2 pathway, involving a backside attack by the nucleophile, is more common but can be sterically hindered.[4][5] Therefore, reaction conditions must be carefully optimized to favor the SN2 pathway and minimize competing elimination (E2) and SN1/E1 reactions.[6]

Q3: What are the most common side reactions, and how can they be identified?

A3: The primary side reactions are lactone ring-opening and elimination.

  • Ring-Opening: This results in the formation of a 2-hydroxyphenylacetic acid derivative. This can be identified by a significant change in polarity (often more polar on TLC) and the appearance of a broad hydroxyl (-OH) peak in the IR and 1H NMR spectra.

  • Elimination: This forms a coumarin derivative, which is an α,β-unsaturated lactone. This byproduct is often highly colored and fluorescent. It can be identified by the appearance of a vinyl proton signal in the 1H NMR spectrum and the loss of the C-3 proton signal.

Troubleshooting Guide: From Low Yields to Pure Products

This guide provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.

Problem 1: Low or no conversion of this compound starting material.

  • Q: My reaction stalls, and TLC/LC-MS analysis shows a majority of unreacted starting material. What should I investigate first?

    • A: Check the Nucleophilicity and Base Strength. A weak nucleophile may not be reactive enough to displace the bromide. Conversely, a nucleophile that is also a strong base (e.g., alkoxides) may preferentially induce elimination or deprotonation at C-3 rather than substitution.[6]

      • Solution: If using a weak nucleophile (e.g., a neutral amine), consider adding a non-nucleophilic base (like DBU or a proton sponge) to activate it or switch to its conjugate base. If using a strong base, consider switching to a less basic but still potent nucleophile (e.g., azide, thiolate).[5]

  • Q: I'm using a suitable nucleophile, but the conversion is still poor. Could the solvent be the issue?

    • A: Absolutely. Solvent choice is critical for SN2 reactions.

      • Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the SN2 reaction.[6] They can also promote competing SN1 pathways.

      • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, leaving it "naked" and more reactive, which significantly accelerates SN2 reactions.[6][7]

Problem 2: The starting material is consumed, but the yield of the desired product is low due to byproduct formation.

  • Q: I'm observing a significant amount of a highly polar byproduct. What is it and how can I prevent it?

    • A: This is likely the product of lactone ring-opening. The ester linkage is sensitive to nucleophilic attack, especially with strong, hard nucleophiles (like hydroxide or methoxide) or at elevated temperatures.[1]

      • Solution 1: Temperature Control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C.[7]

      • Solution 2: Base Selection. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a nucleophilic one (e.g., NaOH, NaOMe).

      • Solution 3: Nucleophile Choice. "Softer" nucleophiles (e.g., thiolates, iodide) are less likely to attack the hard carbonyl carbon of the lactone.[5]

  • Q: My crude product mixture is colored, and I've isolated a fluorescent compound that is not my target product. What happened?

    • A: This points to an elimination reaction to form a coumarin-like structure. This is favored by high temperatures and the use of strong, sterically hindered bases.[6]

      • Solution: Lower the reaction temperature. Use a less sterically bulky base if one is required. Ensure your nucleophile is not excessively basic.

Problem 3: The reaction appears successful, but purification is difficult.

  • Q: My product and the starting material have very similar Rf values on TLC. How can I improve separation?

    • A: Fine-tuning your chromatography is key.

      • Solution 1: Solvent System. Experiment with different solvent systems for column chromatography. Adding a small amount of a more polar solvent (like methanol in a dichloromethane system) or a less polar one can sometimes improve separation.

      • Solution 2: Derivatization. If the product has a suitable functional group (e.g., a secondary amine), you could temporarily derivatize it to significantly change its polarity, perform the separation, and then remove the protecting group.

  • Q: My product seems to be decomposing on the silica gel column. What are my options?

    • A: Product instability on acidic silica gel is a common issue. [8]

      • Solution 1: Neutralize the Silica. Pre-treat the silica gel by washing it with a solution of triethylamine (1-2%) in your eluent, then re-equilibrate with the pure eluent. This neutralizes the acidic sites.

      • Solution 2: Alternative Stationary Phases. Consider using neutral alumina or a reverse-phase (C18) column for purification if the product is highly sensitive.

      • Solution 3: Non-Chromatographic Methods. If possible, purify the product by recrystallization or distillation to avoid contact with silica gel altogether.

Data & Protocols

Table 1: Solvent Selection Guide for Nucleophilic Substitution
SolventTypeDielectric Constant (ε)Suitability for SN2 ReactionsRationale
Dimethylformamide (DMF)Polar Aprotic37ExcellentHigh polarity stabilizes the transition state; does not solvate nucleophiles strongly.
Acetonitrile (MeCN)Polar Aprotic36Very GoodSimilar to DMF, promotes fast reaction rates.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47ExcellentHighest polarity, excellent for dissolving salts and accelerating SN2 reactions.
AcetonePolar Aprotic21GoodA less polar option, useful for reactions with less polar reactants.
Ethanol (EtOH)Polar Protic24PoorSolvates nucleophiles, reducing their reactivity; can act as a competing nucleophile.
Water (H₂O)Polar Protic80Very PoorStrongly solvates nucleophiles; promotes hydrolysis of the lactone ring.
Diagram 1: Reaction Pathways of this compound

G cluster_start Starting Material cluster_products Potential Products & Byproducts Start This compound Desired 3-Nu-2-coumaranone (Desired Product) Start->Desired  SN2 Reaction (+ Nucleophile, Nu⁻) Polar Aprotic Solvent Low Temperature RingOpen Ring-Opened Product (2-(HO)-Phenylacetic Acid Derivative) Start->RingOpen  Ring Opening (Strong/Hard Nucleophile) High Temperature Elimination Elimination Product (Coumarin Derivative) Start->Elimination  E2 Elimination (Strong, Bulky Base) High Temperature

Caption: Key reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_no_conversion SM Not Consumed cluster_conversion SM Consumed Start Low Yield Observed Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Check_Nu Evaluate Nucleophile: Is it strong enough? Check_Conversion->Check_Nu No Check_Byproducts Analyze Byproducts: Polar or Non-Polar? Check_Conversion->Check_Byproducts Yes Check_Solvent Evaluate Solvent: Is it Polar Aprotic? Check_Nu->Check_Solvent Sol_Nu Solution: Use stronger Nu⁻ or add non-nucleophilic base Check_Nu->Sol_Nu Sol_Solvent Solution: Switch to DMF, DMSO, or MeCN Check_Solvent->Sol_Solvent Polar_BP Highly Polar Byproduct (Likely Ring-Opening) Check_Byproducts->Polar_BP NonPolar_BP Colored/Fluorescent Byproduct (Likely Elimination) Check_Byproducts->NonPolar_BP Sol_RingOpen Solution: Lower Temp, Use non-nucleophilic base Polar_BP->Sol_RingOpen Sol_Elim Solution: Lower Temp, Use less bulky base/nucleophile NonPolar_BP->Sol_Elim

Caption: A step-by-step workflow for troubleshooting low yields.

General Experimental Protocol: Synthesis of a 3-Substituted-2-Coumaranone

This protocol is a general guideline and must be adapted based on the specific nucleophile used. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous DMF (or other suitable polar aprotic solvent)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).[7]

  • Reagent Addition: To the flask, add this compound (1.0 eq) followed by anhydrous DMF (to make a ~0.1 M solution). Stir until the starting material is fully dissolved.

  • Nucleophile Addition: Add the chosen nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, add it in one portion. If it is a liquid, add it dropwise via syringe. If a base is required, it should be added at this stage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • Work-up: Once the reaction is complete (as determined by TLC, typically 2-24 hours), pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (determined by TLC analysis) to yield the pure 3-substituted-2-coumaranone.[8]

References

  • Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • MDPI. (n.d.). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved from [Link]

  • ChemRxiv. (2025). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP1449838A1 - Process for the preparation of 2-coumaranone and substituted 2-coumaranones.
  • ResearchGate. (2025). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Retrieved from [Link]

  • MDPI. (n.d.). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Retrieved from [Link]

  • Digital Commons @ the Georgia Academy of Science. (2022). Synthesis and Analysis of 3-Substituted Coumarins. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic investigations of the 2-coumaranone chemiluminescence. Retrieved from [Link]

  • MDPI. (n.d.). 5-Chlorocoumaranone-Conjugates as Chemiluminescent Protecting Groups (CLPG) and Precursors to Fluorescent Protecting Groups (FPG). Retrieved from [Link]

  • PubMed. (2025). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Reaction Mechanism Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • YouTube. (2016). Nucleophilic Addition reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. Retrieved from [Link]

  • PubMed. (2014). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [Link]

  • Universität zu Köln. (2024). Protection and release of small molecules via chemiluminescent protection groups (CLPG). Retrieved from [Link]

  • ChemRxiv. (2025). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved from [Link]

  • National Institutes of Health. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. Retrieved from [Link]

  • YouTube. (2018). Practice-Problem: Three-Reaction Pathway. Retrieved from [Link]

Sources

Optimizing reaction conditions for synthesizing derivatives of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-2-coumaranone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your success in synthesizing these valuable compounds.

Section 1: Understanding the Core Reaction - Bromination of 2-Coumaranone

The foundational step in this synthetic pathway is the selective bromination of the 2-coumaranone scaffold at the C3 position. Achieving high yield and selectivity in this step is critical for the success of subsequent derivatization reactions.

Mechanism of Electrophilic Bromination

The reaction proceeds via an acid- or base-catalyzed enolization of the 2-coumaranone, followed by an electrophilic attack by a bromine source. The choice of brominating agent and reaction conditions significantly influences the outcome.

Bromination_Mechanism Coumaranone 2-Coumaranone Enolate Enolate Intermediate Coumaranone->Enolate Base/Acid Catalyst Product This compound Enolate->Product Electrophilic Attack BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->Product SideProduct Dibrominated Product Product->SideProduct Excess Brominating Agent

Caption: General mechanism for the bromination of 2-coumaranone.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives in a question-and-answer format.

FAQ 1: Low Yield of this compound

Question: I am getting a low yield of my desired this compound product. What are the likely causes and how can I improve it?

Answer: Low yields in this bromination reaction can stem from several factors. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (2-coumaranone).

      • Increase Reaction Time: If the starting material is still present, extend the reaction time.

      • Optimize Temperature: While higher temperatures can accelerate the reaction, they may also lead to side products. A modest increase (e.g., from room temperature to 40-50 °C) can be beneficial.

  • Suboptimal Brominating Agent: The choice and stoichiometry of the brominating agent are crucial.[1][2]

    • Troubleshooting:

      • N-Bromosuccinimide (NBS): Often the reagent of choice for selective α-bromination of ketones. It is easier to handle than liquid bromine.

      • Bromine (Br₂): Can be effective but is highly corrosive and can lead to over-bromination if not carefully controlled. Often used in solvents like chloroform or acetic acid.

      • Stoichiometry: Start with 1.1 equivalents of the brominating agent. An excess can lead to the formation of dibrominated byproducts.[2]

  • Poor Enolate Formation: Inefficient formation of the enolate intermediate will slow down the reaction.

    • Troubleshooting:

      • Catalyst Choice: For acid-catalyzed reactions, p-toluenesulfonic acid (p-TsOH) or a few drops of HBr in acetic acid can be effective. For base-catalyzed (or neutral) conditions with NBS, a radical initiator like AIBN or benzoyl peroxide can be used, though this is mechanistically different.

Experimental Protocol: Optimized Bromination using NBS

  • Dissolve 2-coumaranone (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq).

  • Add a catalytic amount of a radical initiator (e.g., AIBN, 2 mol%).

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol-chloroform) or column chromatography on silica gel.

FAQ 2: Formation of Dibrominated Byproduct

Question: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?

Answer: The formation of a dibrominated byproduct is a common issue, arising from the further bromination of the desired monobrominated product.

Causality and Solutions:

  • Excess Brominating Agent: This is the most frequent cause.[2]

    • Troubleshooting:

      • Precise Stoichiometry: Carefully control the amount of brominating agent. Use no more than 1.1 equivalents.

      • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination.

    • Troubleshooting:

      • Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the monobrominated product.

Troubleshooting Workflow: Minimizing Dibromination

Dibromination_Troubleshooting Start Dibrominated Product Detected CheckStoich Verify Stoichiometry of Brominating Agent Start->CheckStoich ReduceEquiv Reduce to 1.05-1.1 eq. CheckStoich->ReduceEquiv If > 1.1 eq. Purify Purification (Column Chromatography) CheckStoich->Purify If stoichiometry is correct SlowAddition Implement Slow Addition ReduceEquiv->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp ReRun Re-run Reaction LowerTemp->ReRun

Caption: A workflow for troubleshooting the formation of dibrominated byproducts.

Section 3: Derivatization Reactions - Common Challenges

Once this compound is synthesized, it serves as a versatile building block for a variety of derivatives, often through nucleophilic substitution reactions.[1][3]

FAQ 3: Unsuccessful Nucleophilic Substitution

Question: I am trying to displace the bromide with a nucleophile (e.g., an amine, thiol, or cyanide), but the reaction is not proceeding. What should I consider?

Answer: The reactivity of the C3-bromide is generally high, but several factors can hinder a successful substitution.

Causality and Solutions:

  • Steric Hindrance: A bulky nucleophile or a sterically hindered this compound derivative can slow down the reaction.

    • Troubleshooting:

      • Increase Temperature: Heating the reaction can provide the necessary activation energy to overcome steric barriers.

      • Use a Smaller Nucleophile: If possible, consider a less sterically demanding nucleophile.

  • Nucleophile Strength: A weak nucleophile may not be reactive enough to displace the bromide.

    • Troubleshooting:

      • Add a Base: For nucleophiles like amines or thiols, adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the nucleophile, increasing its nucleophilicity.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the nucleophilicity of anionic nucleophiles.

  • Lactone Ring Opening: The lactone in the 2-coumaranone system is susceptible to cleavage by strong nucleophiles or bases, especially at elevated temperatures.[4]

    • Troubleshooting:

      • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, weaker base) that still allow the desired substitution to occur.

      • Monitor for Byproducts: Use TLC or LC-MS to check for the formation of ring-opened products, which will have a different polarity and mass.

Table 1: Solvent Effects on Nucleophilic Substitution
SolventDielectric Constant (ε)Typical Nucleophiles FavoredPotential Issues
DMF 37Amines, Thiolates, CyanideHigh boiling point, difficult to remove
Acetonitrile 36Azides, HalidesCan be susceptible to hydrolysis
THF 7.6Grignard reagents, OrganolithiumsLower polarity, may not solvate ions well
Ethanol 24.5Amines, HydrazinesProtic solvent can solvate and deactivate nucleophiles

Section 4: Purification and Stability

FAQ 4: Difficulty in Purifying the Final Product

Question: I am struggling to purify my this compound derivative. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

Best Practices:

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • TLC Analysis: Before running the column, carefully select a solvent system using TLC that gives good separation between the desired product and impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Product Stability: this compound and its derivatives can be sensitive to light and heat. It is advisable to store them in a cool, dark place, and under an inert atmosphere if they are particularly sensitive. The melting point of this compound is reported as 107-109 °C.[5][6]

References

  • Investigations on the synthesis and chemiluminescence of novel 2-coumaranones | Request PDF - ResearchGate. Available at: [Link]

  • 2-Coumaranone - Wikipedia. Available at: [Link]

  • Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin - MDPI. Available at: [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - MDPI. Available at: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - NIH. Available at: [Link]

  • Synthesis of Some New 3-Coumaranone and Coumarin Derivatives as Dual Inhibitors of Acetyl- and Butyrylcholinesterase. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization Of Various Coumarin Derivatives. Available at: [Link]

  • Optimization for the bromination step | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The general synthetic route for the synthesis of 3-coumaranone derivatives, 5a–t. - ResearchGate. Available at: [Link]

  • How is 2 - coumaranone synthesized? - Blog - Shandong Sparrow Chemical Co., Ltd. Available at: [Link]

  • (PDF) Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Available at: [Link]

  • Optimization of bromination. 1 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Process for the preparation of 2-coumaranone and substituted 2 ... - Google Patents.
  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones - MDPI. Available at: [Link]

  • Generality of protocol and scope of 3-coumaranone and indanone Reaction conditions - ResearchGate. Available at: [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - ChemRxiv. Available at: [Link]

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid - Organic Syntheses. Available at: [Link]

  • Investigations on the synthesis and chemiluminescence of novel 2-coumaranones - arkat usa. Available at: [Link]

Sources

Stability issues and degradation pathways of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Bromo-2-coumaranone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and degradation of this reactive intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: Inherent Instability and Reactivity

This compound is a valuable synthetic intermediate, but its utility is intrinsically linked to its reactivity. The presence of an α-bromo ketone within a strained lactone ring system renders the molecule susceptible to a variety of degradation pathways. Understanding these inherent instabilities is the first step toward successful handling and application.

Key Structural Features Influencing Stability:

  • α-Bromo Ketone: This functional group is highly reactive and prone to nucleophilic substitution and elimination reactions.

  • Lactone Ring: The five-membered lactone ring possesses inherent ring strain, making it susceptible to hydrolysis and ring-opening reactions.

  • Benzylic Position: The bromine atom is at a benzylic position, which can influence its reactivity, particularly in radical-mediated processes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with this compound, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I observe a gradual discoloration (yellowing or browning) of my solid this compound, even when stored in the cold. What is happening?

Answer:

This discoloration is a common indicator of degradation. The primary culprits are exposure to light and trace amounts of moisture.

Underlying Causes:

  • Photodegradation: α-Bromo ketones are known to be light-sensitive. Exposure to UV or even ambient light can induce homolytic cleavage of the carbon-bromine (C-Br) bond, generating bromine radicals. These highly reactive radicals can initiate a cascade of secondary reactions, leading to colored polymeric byproducts.

  • Hydrolysis: Even trace amounts of moisture in the storage container can lead to slow hydrolysis of the lactone ring. This ring-opening process can be followed by further reactions that produce colored impurities.

Solutions & Preventative Measures:

  • Strict Light Protection: Always store this compound in an amber vial or a container wrapped in aluminum foil to completely exclude light.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

  • Desiccation: Store the vial within a desiccator containing a suitable drying agent (e.g., silica gel or Drierite™) to maintain a low-humidity environment.

  • Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the material by HPLC or NMR before use.

Question 2: My reaction yield is consistently low when using this compound. What are the potential degradation pathways during the reaction?

Answer:

Low reaction yields are often a consequence of the compound degrading under the reaction conditions. The specific degradation pathway will depend on the nature of your reagents and solvents.

Primary Degradation Pathways in Solution:

  • Dehydrobromination: This is a very common degradation pathway for α-bromo ketones, especially in the presence of bases (even weak bases like amines, or basic impurities in solvents). The base abstracts the acidic proton at the C3 position, leading to the elimination of HBr and the formation of the α,β-unsaturated coumarin-2-one. This byproduct is often unreactive in the desired subsequent transformation.

    Dehydrobromination

  • Hydrolysis: The presence of water in your reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the lactone ring. This results in the formation of 2-(bromomethyl)phenoxyacetic acid, which is unlikely to participate in the intended reaction. A study on the hydrolysis of related coumaran-2-ones indicates that this process is often initiated by the formation of an enolate anion at higher pH, followed by a rate-limiting formation of a tetrahedral intermediate[1].

    Hydrolysis

  • Thermal Decomposition: While specific data for this compound is limited, studies on related furanones suggest that thermal stress can induce ring-opening reactions[2]. For the coumaranone system, this could involve cleavage of the lactone ring to form reactive intermediates that can then polymerize or undergo other transformations.

Troubleshooting Your Reaction:

Problem Potential Cause Recommended Action
Low yield, formation of a more conjugated byproduct (check UV/Vis or TLC)DehydrobrominationUse anhydrous, non-basic solvents. If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base and add it slowly at low temperature. Pre-treat solvents with a drying agent.
Formation of a more polar byproduct, insoluble in organic solventsHydrolysisUse rigorously dried solvents and reagents. Run the reaction under an inert atmosphere. If aqueous workup is necessary, perform it quickly and at low temperatures.
Formation of intractable tars or polymersThermal DecompositionRun the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
Question 3: I am trying to purify this compound by column chromatography, but I am getting poor recovery and multiple spots on TLC after the column.

Answer:

Purification of this compound by silica gel chromatography can be challenging due to its instability on acidic stationary phases.

The Problem with Silica Gel:

Silica gel is inherently acidic and can catalyze both hydrolysis (if the solvent system contains water) and dehydrobromination. This leads to the degradation of the product on the column, resulting in low recovery and the elution of impurities.

Purification Protocol:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in the desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v). This will neutralize the acidic sites on the silica surface.

  • Use Anhydrous Solvents: Ensure that all solvents used for chromatography are anhydrous to prevent hydrolysis.

  • Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible while maintaining good separation.

  • Alternative: Recrystallization: If the crude material is of reasonable purity, recrystallization can be a milder and more effective purification method. A mixture of ethyl acetate and hexanes is a good starting point for solvent screening.

III. Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for this compound? Store at 2-8°C, protected from light and moisture, under an inert atmosphere. Long-term storage at -20°C is also recommended.

  • What are the common impurities found in commercially available this compound? Common impurities can arise from the synthesis process, which often involves the bromination of 2-coumaranone[3][4]. Potential impurities include:

    • Unreacted 2-coumaranone.

    • Over-brominated products (e.g., dibromo-2-coumaranone).

    • Products of aromatic bromination.

    • Byproducts from the brominating agent (e.g., succinimide if NBS is used).

  • What analytical techniques are best for assessing the purity and degradation of this compound? A combination of HPLC and NMR spectroscopy is ideal.

    • HPLC: A stability-indicating HPLC method using a C18 column with a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape) is recommended. The method should be able to separate the parent compound from its potential degradation products. Forced degradation studies are essential to validate that the method is stability-indicating[5][6][7].

    • NMR: 1H and 13C NMR spectroscopy can provide detailed structural information to identify degradation products. The proton at the 3-position is a key diagnostic signal. In this compound, this will be a singlet. Upon dehydrobromination, this signal will disappear and be replaced by vinylic proton signals.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed as recommended by ICH guidelines[5][8].

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in acetonitrile/water (1:1) and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in acetonitrile/water (1:1) and keep at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in acetonitrile and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in acetonitrile) to UV light (254 nm) for 24 hours.

Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

V. Mechanistic Insights and Visualizations

The following diagrams illustrate the key degradation pathways discussed in this guide.

Degradation_Pathways

VI. References

  • Organic Syntheses Procedure. coumarone. [Link]

  • (PDF) Mechanism of Hydrolysis of Coumaran-2-ones (I) - ResearchGate. [Link]

  • 2-Coumaranone - Wikipedia. [Link]

  • (PDF) Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. [Link]

  • Forced degradation studies - MedCrave online. (2016-12-14) [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones - MDPI. [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - NIH. [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. [Link]

  • stability-indicating hplc method: Topics by Science.gov. [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE CONCURRENT QUANTIFICATION OF SUMATRIPTAN AND NAPROXE - Lex localis. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]

  • results of forced degradation study. | Download Table - ResearchGate. [Link]

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed. [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE - IJRPC. [Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination - SciELO. [Link]

  • “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN - Amazon S3. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. [Link]

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Technical Support Center: Mitigating Runaway Reactions in Bromination Processes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and managing runaway reactions during bromination processes. Bromination is a powerful tool in organic synthesis, but its exothermic nature demands rigorous safety protocols.[1] This document moves beyond simple checklists to explain the fundamental principles of thermal safety, enabling you to design inherently safer experiments.

Section 1: Understanding the Hazard - FAQs about Runaway Bromination Reactions

This section addresses the fundamental questions regarding the thermal risks associated with bromination chemistry.

Q1: What exactly is a "runaway reaction" in the context of a bromination process?

A runaway reaction is an uncontrolled, self-accelerating chemical reaction where the rate of heat generation exceeds the rate of heat removal.[2] In bromination, which is typically a highly exothermic process, this leads to a rapid increase in temperature and pressure within the reactor.[3] If not controlled, this can result in reactor over-pressurization, boiling of solvents, release of toxic bromine vapors, and potentially, explosions.[2][4]

Q2: What are the primary causes of a runaway bromination reaction?

Runaway incidents are rarely spontaneous; they are typically triggered by a failure in process control or a lack of understanding of the reaction's thermal hazards.[5] Key causes include:

  • Insufficient Cooling: The cooling capacity of the reactor is inadequate for the scale and speed of the reaction. This can be due to equipment failure (e.g., chiller malfunction, loss of cooling water) or poor design.[3]

  • Improper Reagent Addition: Adding the brominating agent (e.g., liquid bromine, N-Bromosuccinimide) too quickly leads to its accumulation. If the reaction then initiates or accelerates, the accumulated reagent reacts rapidly, releasing a massive amount of energy that overwhelms the cooling system.[6]

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction rate is much higher. This can initiate a thermal runaway that propagates through the rest of the mixture.[2]

  • Incorrect Reaction Temperature: Starting the reaction at too high a temperature can significantly increase the reaction rate, making it difficult to control.

  • Incompatible Materials or Side Reactions: Unanticipated side reactions, such as those between a reagent and the solvent, can generate unexpected heat. A documented example is the hazardous side reaction between N-bromosuccinimide (NBS) and the solvent 2-methyltetrahydrofuran (2-MeTHF).[6][7][8]

Q3: Why is bromine itself considered so hazardous?

Bromine is a strong oxidizing agent that is highly corrosive, toxic, and reactive.[9][10][11] It reacts violently or explosively with a wide range of substances, including reducing agents, powdered metals (like aluminum), ammonia, and many organic materials.[11][12][13][14] Its high volatility and pungent, suffocating odor present a severe inhalation hazard.[9][11][15] Skin contact can cause severe chemical burns that may be slow to heal and can lead to deep ulceration.[10]

Section 2: Proactive Prevention & Risk Assessment

The most effective way to handle a runaway reaction is to prevent it from ever occurring. This requires a thorough, data-driven risk assessment before any scale-up.

Q4: How can I assess the thermal risk of my bromination reaction before running it in the lab?

A comprehensive thermal hazard assessment is non-negotiable. This involves more than just a literature search; it requires generating experimental data.

  • Differential Scanning Calorimetry (DSC): This is a crucial first step to screen for the onset temperature of the desired reaction and any potential decomposition reactions. It helps identify the maximum safe operating temperature.[6]

  • Reaction Calorimetry (RC1): An RC1 study simulates the reaction on a small scale (typically 0.5-2L) under controlled conditions. It measures the real-time heat flow, allowing you to determine the total heat of reaction, the rate of heat release, and the heat transfer coefficient. This data is essential for safe scale-up.[7][8]

  • Adiabatic Calorimetry (e.g., ARC®, VSP2™): For high-hazard processes, adiabatic calorimetry can determine the "time to maximum rate" and the pressure generation profile under a worst-case "loss of cooling" scenario. This data is critical for designing emergency relief systems.[16]

The following workflow illustrates a robust approach to risk assessment.

RiskAssessmentWorkflow cluster_0 Phase 1: Scoping & Screening cluster_1 Phase 2: Process Characterization cluster_2 Phase 3: Safety & Scale-Up LitReview Literature Review & Incompatibility Check DSC DSC Screening (Onset Temperature, Decomposition) LitReview->DSC Identify potential hazards RC1 Reaction Calorimetry (RC1) (Heat Flow, Adiabatic Temp Rise) DSC->RC1 Proceed if screening is acceptable Kinetics Kinetic Modeling (AKTS Software) RC1->Kinetics Generate data for thermo-kinetic model ProcessOpt Process Optimization (e.g., Semi-batch Dosing) Kinetics->ProcessOpt Simulate safer process conditions EmergencyPlan Define Emergency (Quench, Venting) ProcessOpt->EmergencyPlan ScaleUp Safe Scale-Up in Pilot Plant EmergencyPlan->ScaleUp

Caption: A phased workflow for thermal risk assessment of bromination reactions.

Q5: What is a "semi-batch" process, and why is it recommended for bromination?

A "semi-batch" or "controlled addition" process is a critical engineering control for managing exothermic reactions.[6] Instead of adding all reactants at the beginning (a "batch" process), the brominating agent is added slowly and continuously over time.

Causality: This method is safer because it limits the amount of unreacted brominating agent present in the reactor at any given moment. The reaction's heat is generated gradually and can be effectively removed by the cooling system as the reagent is added and consumed. This prevents the accumulation of energy that could lead to a runaway.[6][7] Reaction calorimetry (RC1) is the ideal tool to design a safe and effective dosing profile.[7]

Q6: Are there inherently safer alternatives to using molecular bromine in a batch reactor?

Yes. The field of process chemistry is moving towards inherently safer designs.

  • Alternative Reagents: Reagents like N-Bromosuccinimide (NBS) are often considered safer than liquid bromine because they are solids and can be easier to handle. However, they are not without risk and require their own thorough thermal assessment, as incompatibilities can exist.[7][8]

  • Continuous Flow Chemistry: Flow reactors are a transformative technology for managing hazardous reactions.[1][17] The reaction is performed inside a small-diameter tube or channel. The extremely high surface-area-to-volume ratio allows for near-instantaneous removal of heat, virtually eliminating the risk of a thermal runaway.[1] Many processes now generate bromine in situ within the flow reactor, which is immediately consumed, avoiding the storage and handling of bulk bromine altogether.[1][17]

Section 3: Real-Time Monitoring & Control - Troubleshooting Guide

Even with a well-designed process, diligent monitoring is essential. This section provides guidance on what to watch for and how to respond.

Q7: My reaction temperature is rising slightly above the setpoint, but it seems stable. Should I be concerned?

Yes. Any deviation from the expected temperature profile is a potential early warning sign. It indicates a potential imbalance between heat generation and heat removal.

Troubleshooting Steps:

  • Verify Cooling System: Immediately confirm that your cooling system is operating at maximum capacity. Is the chiller at the correct setpoint? Is coolant flowing?

  • Stop Reagent Addition: If you are in the process of adding a reagent, stop the addition immediately.

  • Check Agitation: Ensure the stirrer is functioning correctly and at the proper speed.

  • Consult Your Plan: Refer to the pre-defined emergency plan for your process. A small deviation may be the precursor to a larger exotherm.

The following decision tree outlines a simplified emergency response logic.

ExothermDecisionTree TempRise Unexpected Temp Rise Detected? StopAddition STOP Reagent Addition TempRise->StopAddition Yes Monitor Continue to Monitor Closely TempRise->Monitor No MaxCooling Is Cooling at Max Capacity? StopAddition->MaxCooling TempControl Is Temperature Under Control? MaxCooling->TempControl Yes EmergencyQuench Initiate Emergency Quench Protocol MaxCooling->EmergencyQuench No TempControl->Monitor Yes TempControl->EmergencyQuench No Evacuate Evacuate Area & Alert Emergency Response EmergencyQuench->Evacuate

Caption: A decision tree for responding to an unexpected exotherm.

Q8: The color of my reaction has not changed as expected after adding the bromine. What could this mean?

This could indicate that the reaction has not initiated, a phenomenon known as an "induction period." This is a particularly dangerous situation. The unreacted bromine is accumulating in the reactor. When the reaction finally starts, it may proceed at an uncontrollable rate due to the high concentration of reagents. A delayed initiation was observed in the hazardous side reaction between NBS and 2-MeTHF, which was found to follow a free-radical mechanism.[6][7][8]

Action: Do NOT add more reagents or increase the temperature to "push" the reaction. Stop all additions and be prepared to implement emergency cooling or quenching.

Section 4: Emergency Preparedness & Response

When preventative measures fail, a rapid and correct response is critical to ensuring safety.

Q9: What is the best way to "quench" a runaway bromination reaction?

Quenching involves adding a chemical to rapidly consume the excess brominating agent and stop the reaction. The choice of quenching agent is critical. A solution of a reducing agent is typically used.[18] Always have a quenching solution prepared and readily accessible before starting the reaction.[19][20]

Action: The quench should be performed by adding the quenching solution rapidly but safely to the reaction mixture with vigorous stirring to ensure rapid mixing and heat dissipation. See Protocol 2 for a detailed procedure.

Q10: What should I do in case of a bromine spill?

A bromine spill is a medical and environmental emergency.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[21]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[22]

  • Neutralize: Contain the spill and neutralize it with a suitable agent. A 10% solution of sodium thiosulfate is commonly recommended.[18][19] Do NOT use combustible materials like paper towels to absorb the spill, as this can create a fire hazard.[12][23]

  • PPE: Only trained personnel wearing appropriate PPE (full-face respirator with appropriate cartridges, chemical-resistant suit, neoprene/nitrile gloves, and boots) should handle the cleanup.[4][12][22]

Section 5: In-Depth Protocols & Data

This section provides detailed experimental protocols and consolidated data tables for practical application.

Data Presentation

Table 1: Workplace Exposure Limits for Bromine

Agency TWA (8-hr) STEL (15-min) IDLH Source(s)
OSHA 0.1 ppm 0.3 ppm - [12][24][25]
NIOSH 0.1 ppm 0.3 ppm 3 ppm [12][15][25]
ACGIH 0.1 ppm 0.2 ppm - [9][12][25][26]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Table 2: NFPA 704 Hazard Rating for Bromine

Category Rating Description Source(s)
Health 3 Can cause serious or permanent injury. [27][28][29]
Flammability 0 Will not burn under typical fire conditions. [27][28][29]
Instability 0 Normally stable, even under fire conditions. [27][28][29]

| Special | OX | Possesses oxidizing properties. |[27][28][29] |

Table 3: Common Quenching Agents for Excess Bromine

Quenching Agent Chemical Formula Typical Concentration Stoichiometry (Quencher:Br₂) Key Considerations Source(s)
Sodium Thiosulfate Na₂S₂O₃ 10% Aqueous Solution 2:1 Highly effective; may form elemental sulfur under acidic conditions. [18][20]
Sodium Bisulfite NaHSO₃ Saturated Aqueous Solution 1:1 Good alternative to thiosulfate, especially in acidic media. [18][30]
Sodium Sulfite Na₂SO₃ 200 g/L Aqueous Solution 1:1 Effective and avoids sulfur precipitation. [1][18][30]

| Sodium Hydroxide | NaOH | Dilute Aqueous Solution | 2:1 | Forms bromide and hypobromite; can be highly exothermic. |[18][30] |

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Liquid Bromine

  • Preparation: Don all required PPE, including a full-face shield over safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.[19][22] Ensure work is conducted in a certified chemical fume hood.[19]

  • Emergency Readiness: Confirm that a container with at least 500 mL of 10% sodium thiosulfate solution is within immediate reach.[19]

  • Dispensing: Use a dedicated, clean, and dry glass or polypropylene syringe for transfer.[20] Do not handle ampoules or bottles for longer than necessary, as heat from your hand can build up internal pressure.[19]

  • Addition: Add the bromine dropwise or via syringe pump to the reaction mixture below the surface of the liquid with efficient stirring to ensure immediate mixing and heat dissipation.

  • Cleanup: Rinse any contaminated glassware immediately in the fume hood with a quenching solution (e.g., sodium thiosulfate) before washing. Do not rinse with acetone, as this can form bromoform.[20]

Protocol 2: Emergency Quenching of a Runaway Bromination Reaction

  • Alert & Evacuate: Announce the emergency to personnel in the immediate vicinity and evacuate non-essential individuals.

  • Stop Additions: Immediately cease the addition of all reagents.

  • Maximum Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

  • Initiate Quench: While maintaining vigorous stirring, begin adding the pre-prepared quenching solution (e.g., 10% sodium thiosulfate) to the reactor via a secure addition funnel or pump.

  • Monitor: Add the quencher at a rate that controls the exotherm without causing excessive foaming or pressure buildup. Continue adding until the characteristic red-brown color of bromine has completely disappeared.[18]

  • Cooldown: Once the reaction is quenched and thermally stable, cool the reactor to a safe temperature.

Section 6: References
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1989). 1988 OSHA PEL Project - Bromine. NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Bromine - IDLH. NIOSH. Retrieved from [Link]

  • Chemfert. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • ACGIH. (2026). BROMINE. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375-1382. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. Retrieved from [Link]

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  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from a university safety document.

  • Clearon Corp. (2019). SAFETY DATA SHEET Brominating Tabs. Retrieved from [Link]

  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). BROMINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Bromine - NIOSH Pocket Guide to Chemical Hazards. NIOSH. Retrieved from [Link]

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  • ICL Industrial Products. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]

  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. PMC - NIH. Retrieved from [Link]

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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-coumaranone. This guide is designed to provide you with field-proven insights and practical solutions to common challenges encountered during the catalytic functionalization of this versatile building block. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound and initial considerations for catalyst selection.

Q1: What is the general reactivity profile of this compound?

A1: this compound (CAS 115035-43-3) is a multifaceted building block.[1][2] Its reactivity is dominated by two key features: the C-Br bond at the C3 position and the coumaranone core itself. The bromine atom is positioned alpha to a carbonyl group, making it an activated α-bromo lactone. This activation renders the C-Br bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making it an excellent substrate for a wide range of cross-coupling reactions.[3] Additionally, the enolate of the coumaranone can be generated, allowing for reactions at the C3 position via nucleophilic pathways.[4]

Q2: Which cross-coupling reactions are most suitable for functionalizing the C3-position?

A2: Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for C-C and C-heteroatom bond formation at the C3 position. The most common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is often the first choice due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[5][6]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.[5][7]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, typically requiring a copper co-catalyst.[5]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[5]

Q3: I am setting up a new reaction. What are the most critical parameters to consider?

A3: For any new cross-coupling reaction with this compound, success hinges on the careful selection and control of four key parameters:

  • Palladium Source & Ligand: The combination of the palladium precatalyst and the ligand dictates the catalyst's activity, stability, and selectivity. The ligand is not a passive spectator; it directly influences the rates of oxidative addition and reductive elimination.

  • Base: The base plays a crucial role, particularly in Suzuki-Miyaura couplings where it activates the boronic acid for transmetalation.[6] Its strength and nature can dramatically affect yield and side product formation.

  • Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Crucially, it must be rigorously degassed to prevent the oxidation and deactivation of the Pd(0) active catalyst.[8]

  • Temperature: Temperature controls the reaction rate. However, excessive heat can lead to catalyst decomposition and an increase in side reactions like debromination.[5][8]

Q4: Are there catalytic systems other than palladium that I should consider?

A4: Yes. While palladium is the workhorse, other systems offer unique advantages. Nickel-based catalysts are an excellent, more sustainable, and cost-effective alternative for certain transformations, such as allylation reactions.[4] For radical-mediated pathways or transformations involving challenging substrates, visible-light photoredox catalysis has emerged as a powerful methodology.[9][10] This approach uses light to generate reactive intermediates under exceptionally mild conditions.[11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Issue 1: Low or No Conversion

You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows mostly unreacted starting material.

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion Detected q1 Was the reaction atmosphere strictly inert? start->q1 sol1 Action: Improve degassing. Use fresh, anhydrous solvent. Use Schlenk line or glovebox. q1->sol1 No q2 Is the catalyst active? q1->q2 Yes sol1->q2 sol2 Action: Use a fresh bottle of catalyst. Switch to a more stable precatalyst (e.g., Pd-NHC or G3-XPhos). q2->sol2 No q3 Are reaction conditions (Base, Solvent, Temp) optimal? q2->q3 Yes sol2->q3 sol3 Action: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Screen solvents (e.g., Dioxane, Toluene, DMF). Incrementally increase temperature. q3->sol3 No q4 Is the coupling partner (e.g., boronic acid) of high quality? q3->q4 Yes sol3->q4 sol4 Action: Use fresh, high-purity reagent. Consider using a more stable derivative (e.g., pinacol ester). q4->sol4 No end Problem Resolved q4->end Yes sol4->end

Caption: A logical workflow for troubleshooting low or no reaction conversion.

Possible Cause Scientific Rationale & Suggested Solution
1. Inactive Catalyst Rationale: The active Pd(0) species is prone to oxidation to Pd(II), rendering it inactive. This is a common issue with older bottles of catalysts like Pd(PPh₃)₄ or from insufficient degassing. Solution: 1. Always use a fresh batch of catalyst from a reputable supplier. 2. Switch to a modern, air-stable precatalyst such as a palladacycle or a Pd-N-Heterocyclic Carbene (NHC) complex.[7] These are designed to generate the active Pd(0) species in situ, ensuring higher reproducibility.
2. Insufficiently Degassed System Rationale: Dissolved oxygen in solvents or reagents will rapidly oxidize the Pd(0) catalyst. A reddish-brown or black precipitate (palladium black) is often a visual indicator of catalyst death.[12] Solution: Rigorously degas all solvents and the reaction mixture. The freeze-pump-thaw method (3 cycles) is the gold standard. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective for many applications.[7][8]
3. Inappropriate Base or Solvent Rationale: The base and solvent system is not a passive medium; it dictates the solubility of reagents and intermediates and the overall rate of the catalytic cycle. For Suzuki couplings, an incorrect base may not efficiently form the reactive boronate species.[6][13] Solution: Perform a systematic screen. Set up parallel reactions to test a matrix of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[7][8]
4. Low Reaction Temperature Rationale: Oxidative addition of the C-Br bond to the palladium center has an activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction. Solution: If conversion is low at a given temperature (e.g., 80 °C), incrementally increase it by 10-15 °C and monitor progress. Be mindful that excessive temperatures can cause catalyst decomposition.
Issue 2: Significant Side Product Formation

Your reaction proceeds, but the desired product is contaminated with significant byproducts.

  • Side Product 1: Debrominated 2-Coumaranone (Hydrodehalogenation)

    • Cause: This is one of the most common side reactions.[5] It occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This species can then undergo reductive elimination to replace the bromine with a hydrogen atom. High temperatures and strong bases, especially in the presence of trace water or alcohols, can promote the formation of Pd-H species.[5]

    • Solutions:

      • Lower the Temperature: This is the simplest first step to reduce the rate of this side reaction.

      • Change the Base: Switch to a milder, non-hydroxide base. Anhydrous potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often effective at minimizing debromination.[13]

      • Use Anhydrous, Aprotic Solvents: If the reaction tolerates it, switching from aqueous solvent mixtures to anhydrous solvents like Dioxane, Toluene, or DMF can reduce the source of protons.

  • Side Product 2: Homocoupling of the Coupling Partner

    • Cause: This is particularly common in Suzuki reactions (forming a biaryl from the boronic acid) and Sonogashira reactions (forming a diyne). It is often caused by the presence of oxygen, which can mediate the oxidative homocoupling of the organometallic reagent.[7]

    • Solutions:

      • Improve Degassing: This is the most critical factor. Ensure the reaction is performed under a strict inert atmosphere.[7]

      • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne. A large excess can favor homocoupling.

      • Use Boronate Esters: For Suzuki reactions, consider converting the boronic acid to its corresponding pinacol boronate ester. These are often more stable and less prone to side reactions like protodeboronation and homocoupling.[7][8]

Part 3: Protocols and Starting Conditions

The following table provides validated starting points for common cross-coupling reactions. Note that these conditions are derived from protocols for structurally similar aryl bromides and should be optimized for your specific substrate combination.[5][14]

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Heck Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)DMF110
Sonogashira Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF60
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene100
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for a typical Suzuki-Miyaura reaction.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed.

Catalytic Cycle Visualization

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa ar_pdx_br Ar-Pd(II)L₂-Br oa->ar_pdx_br trans Transmetalation ar_pdx_br->trans ar_pdx_ar Ar-Pd(II)L₂-Ar' trans->ar_pdx_ar re Reductive Elimination ar_pdx_ar->re re->pd0 product Ar-Ar' (Product) re->product reagents Ar-Br + Ar'B(OH)₂ + Base reagents->oa reagents->trans

Caption: The three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

References

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online Forum]. Available at: [Link]

  • MacMillan, D. et al. (2021). Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. National Institutes of Health (NIH). Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: [Link]

  • Villemin, D. et al. (2018). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]

  • MDPI. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2020). Combined photoredox and carbene catalysis: alkene borocarbonylation via the persistent radical effect. RSC Publishing. Available at: [Link]

  • Cozzi, P. G. et al. (2018). Application of coumarin dyes for organic photoredox catalysis. Royal Society of Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Online Forum]. Available at: [Link]

  • PubMed Central. (2021). Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. National Institutes of Health (NIH). Available at: [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Available at: [Link]

  • MDPI. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2023). Sustainable and selective Ni-catalyzed allylation of 2-oxindoles and 2-coumaranones in batch and flow chemistry. RSC Publishing. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]

  • Wikipedia. 2-Coumaranone. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Organocatalysed C-2 and C-3 Functionalisation of Chromones. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl enol ethers by visible light photoredox catalysis. RSC Publishing. Available at: [Link]

  • Chemical-Suppliers.com. This compound. Chemical-Suppliers.com. Available at: [Link]

  • National Institutes of Health. 2-Butanone, 3-bromo-. PubChem. Available at: [Link]

  • Google Patents. Process for the preparation of 2-coumaranone and substituted 2-coumaranones. Google Patents.

Sources

Technical Support Center: Scale-up Considerations for the Synthesis of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-2-coumaranone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and considerations of scaling up this important chemical transformation. Here, we address common issues through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and has applications in proteomics research and as a building block in medicinal chemistry.[1] The synthesis typically involves the electrophilic bromination of 2-coumaranone. While the reaction appears straightforward on a lab scale, significant challenges can arise during scale-up. This guide will navigate you through these potential hurdles, offering practical solutions and a deeper understanding of the reaction mechanism and safety protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes?

This is a common issue in process scale-up and can be attributed to several factors related to reaction kinetics and mass/heat transfer.

Troubleshooting Steps:

  • Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" where the concentration of the brominating agent is too high. This can promote the formation of di-brominated and other side products.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and homogenous mixing. For larger scales, mechanical stirring is essential.[2]

  • Poor Temperature Control: The bromination of 2-coumaranone is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An increase in temperature can accelerate side reactions.

    • Solution: Implement a robust cooling system. Adding the brominating agent dropwise or in portions while carefully monitoring the internal reaction temperature is crucial. Maintain a consistent, low temperature throughout the addition.

  • Reagent Addition Rate: Adding the brominating agent too quickly can lead to a rapid exotherm and a high local concentration, favoring side product formation.

    • Solution: A slower, controlled addition rate is critical for scale-up. Use a syringe pump or a pressure-equalizing dropping funnel for precise control.[2]

Q2: I'm observing the formation of a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

The formation of di-bromo-2-coumaranone is a common side reaction. Controlling the stoichiometry and reaction conditions is key to minimizing its formation.

Troubleshooting Steps:

  • Stoichiometry: While a 1:1 molar ratio of 2-coumaranone to the brominating agent is theoretically required, slight excesses of the brominating agent on a large scale can lead to over-bromination due to mixing inefficiencies.

    • Solution: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents). This will leave a small amount of unreacted starting material, which is generally easier to separate from the desired product than the di-brominated impurity.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the enolate intermediate and the solubility of the product.

    • Solution: Solvents like acetic acid can help to moderate the reaction. Some protocols may use chlorinated solvents, but consider their environmental impact and safety on a larger scale.

  • Reaction Monitoring: Relying solely on time can be misleading during scale-up.

    • Solution: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

Q3: The purification of this compound by column chromatography is proving to be difficult and inefficient at a larger scale. Are there alternative purification methods?

Column chromatography is often not practical for large-scale purifications in a manufacturing setting due to solvent consumption and time.

Troubleshooting Steps:

  • Recrystallization: This is the preferred method for purifying solid compounds on a large scale.

    • Procedure: Identify a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Slurry Washing: If the purity of the crude product is reasonably high, washing the solid with a solvent in which the impurities are soluble can be an effective purification step.

    • Procedure: Suspend the crude solid in a suitable solvent, stir for a period, and then filter. This can be repeated if necessary.

Q4: What are the critical safety considerations when handling bromine and this compound on a large scale?

Both bromine and α-bromoketones like this compound are hazardous. Safety must be the top priority.

Safety Precautions:

  • Bromine Handling:

    • Ventilation: Always handle liquid bromine in a well-ventilated fume hood.[3]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (such as fluorinated rubber), and a lab coat.[3][4] For large quantities, a respirator with an appropriate cartridge may be necessary.[3]

    • Spill Neutralization: Have a bromine spill kit readily available. Spills can be neutralized with a solution of sodium thiosulfate.

  • This compound Handling:

    • Toxicity: This compound is a lachrymator and is corrosive. Avoid inhalation of dust and contact with skin and eyes.[5]

    • PPE: Wear gloves, safety glasses, and a lab coat.[5]

  • General Scale-up Safety:

    • Emergency Preparedness: Ensure that a safety shower and eyewash station are easily accessible.[4] All personnel should be trained on the specific hazards and emergency procedures.

    • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

Synthesis of 2-Coumaranone (Starting Material)

The synthesis of the precursor, 2-coumaranone, can be achieved through the acid-catalyzed cyclization of 2-hydroxyphenylacetic acid.[1]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyphenylacetic acid and toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Remove the toluene under reduced pressure.

  • The crude 2-coumaranone can be purified by distillation or recrystallization.

Scale-up Synthesis of this compound

This protocol provides a general guideline for the bromination of 2-coumaranone on a larger scale.

Reagents and Equipment:

  • 2-coumaranone

  • Bromine or N-Bromosuccinimide (NBS)

  • Glacial acetic acid (or another suitable solvent)

  • Large, multi-necked round-bottom flask or jacketed reactor

  • Overhead stirrer

  • Pressure-equalizing dropping funnel or syringe pump

  • Cooling bath (ice-water or cryocooler)

  • Thermometer

Step-by-Step Methodology:

  • Set up the reaction vessel with the overhead stirrer, dropping funnel, and thermometer. Ensure the setup is in a fume hood.

  • Charge the reactor with 2-coumaranone and glacial acetic acid.

  • Cool the mixture to 0-5 °C using the cooling bath.

  • Slowly add a solution of bromine in glacial acetic acid (or NBS in portions) to the stirred solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction monitoring (TLC/HPLC) indicates completion.

  • Quench the reaction by slowly adding a solution of sodium bisulfite or sodium thiosulfate to neutralize any excess bromine.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude this compound under vacuum.

  • Purify the crude product by recrystallization.

Data Summary Table:

ParameterLab Scale (1 g)Pilot Scale (100 g)
2-Coumaranone1 g100 g
Brominating Agent~1.1 eq~0.95-1.0 eq
Solvent Volume10-20 mL1-2 L
Addition Time5-10 min1-2 hours
Reaction Temperature0-5 °C0-5 °C
Typical Yield80-90%70-85% (post-optimization)

Visualizations

Reaction Mechanism

The bromination of 2-coumaranone proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

Reaction_Mechanism Coumaranone 2-Coumaranone Enol Enol Intermediate Coumaranone->Enol H⁺ (cat.) Bromonium Bromonium Ion Intermediate Enol->Bromonium + Br₂ Product This compound Bromonium->Product -H⁺ HBr HBr Br2 Br₂

Caption: Acid-catalyzed bromination of 2-coumaranone.

Troubleshooting Workflow

A logical approach to diagnosing and solving common scale-up issues.

Troubleshooting_Workflow Start Low Yield or Purity on Scale-up CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Assess Temperature Control CheckMixing->CheckTemp Yes ImproveAgitation Increase Agitation / Use Overhead Stirrer CheckMixing->ImproveAgitation No CheckAddition Review Reagent Addition Rate CheckTemp->CheckAddition Yes ImproveCooling Enhance Cooling Capacity CheckTemp->ImproveCooling No CheckStoichiometry Verify Stoichiometry CheckAddition->CheckStoichiometry Yes SlowAddition Decrease Addition Rate CheckAddition->SlowAddition No AdjustStoichiometry Use Slight Deficiency of Bromine CheckStoichiometry->AdjustStoichiometry No OptimizePurification Develop Recrystallization Protocol CheckStoichiometry->OptimizePurification Yes

Caption: Decision tree for troubleshooting scale-up issues.

References

  • Unknown. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Valdez, C. A., et al. (2021). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. ACS Omega, 6(35), 22935–22940. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Brominating Agents: The Curious Case of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Reagent Selection in Organic Synthesis

In the landscape of synthetic organic chemistry, the strategic introduction of a bromine atom can be a pivotal step in the construction of complex molecules, particularly in the realm of drug development. The choice of a brominating agent is a critical decision, influencing not only the yield and regioselectivity of the reaction but also the overall safety and scalability of the process. This guide provides an in-depth comparison of common brominating agents and clarifies the role of a unique heterocyclic compound, 3-Bromo-2-coumaranone, which, despite its name, occupies a different yet significant niche in the synthetic chemist's toolbox.

The Landscape of Brominating Agents: A Matter of Reactivity and Selectivity

Bromination reactions are fundamental transformations in organic synthesis.[1][2] The selection of an appropriate brominating agent is paramount and is dictated by the nature of the substrate and the desired outcome.[3] The most common brominating agents can be broadly categorized based on their mechanism of action and their selectivity.

A prevalent misconception is to view any bromine-containing compound as a potential brominating agent. This guide will dispel this notion by examining the reactivity of this compound and contrasting it with established brominating agents.

This compound: A Building Block, Not a Brominating Agent

This compound, with the chemical formula C₈H₅BrO₂ and a molecular weight of 213.03 g/mol , is a crystalline solid with a melting point of 107-109 °C.[4] It is soluble in ethyl acetate.[4] While its name suggests a potential role in bromination, its primary utility in organic synthesis is that of a versatile building block.[5] The bromine atom in this compound is attached to a carbon atom that is alpha to a carbonyl group, making it susceptible to nucleophilic substitution rather than acting as an electrophilic bromine source.

Reactivity Profile of this compound

The reactivity of this compound is dominated by the electrophilicity of the carbon atom bearing the bromine. This allows for a variety of nucleophilic substitution reactions, making it a valuable precursor for the synthesis of more complex coumaranone derivatives.[5] It is frequently employed in medicinal chemistry to construct biologically active molecules.[5]

A Comparative Analysis: this compound vs. Established Brominating Agents

To understand the distinct roles of this compound and true brominating agents, a side-by-side comparison is essential. The following table summarizes the key characteristics of this compound against three widely used brominating agents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Dibromoisocyanuric acid (DBI).

FeatureThis compoundMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Primary Role Synthetic Building BlockElectrophilic Brominating AgentSelective Brominating Agent
Mechanism Nucleophilic Substitution at C-BrElectrophilic Addition/SubstitutionRadical Substitution, Electrophilic Addition
Typical Reactions Introduction of the coumaranone scaffoldBromination of alkenes, alkynes, aromaticsAllylic and benzylic bromination
Form Crystalline SolidFuming, corrosive liquidCrystalline Solid
Handling Relatively stable and easy to handleHighly toxic, corrosive, requires special handlingEasy to handle solid
Safety Standard laboratory precautionsHighModerate, light-sensitive

Experimental Workflows: Highlighting the Divergent Applications

The following experimental workflows illustrate the distinct applications of this compound and a conventional brominating agent, N-Bromosuccinimide.

Workflow 1: Synthesis of a Coumaranone Derivative using this compound

This workflow demonstrates a typical nucleophilic substitution reaction where this compound serves as the electrophile.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Add Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Reaction Vessel Add Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Room Temperature Room Temperature Substituted Coumaranone Derivative Substituted Coumaranone Derivative Triethylammonium Bromide Triethylammonium Bromide Reaction Vessel->Substituted Coumaranone Derivative Stir Reaction Vessel->Triethylammonium Bromide Formation of Salt

Caption: Nucleophilic substitution with this compound.

Workflow 2: Allylic Bromination using N-Bromosuccinimide (NBS)

This workflow illustrates the use of NBS for the selective bromination of an allylic position, a reaction that proceeds via a radical mechanism.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Alkene with Allylic Hydrogens Alkene with Allylic Hydrogens Reaction Vessel Reaction Vessel Alkene with Allylic Hydrogens->Reaction Vessel Add N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction Vessel Add Solvent (e.g., CCl4) Solvent (e.g., CCl4) Radical Initiator (e.g., AIBN or light) Radical Initiator (e.g., AIBN or light) Reflux Reflux Allylic Bromide Allylic Bromide Succinimide Succinimide Reaction Vessel->Allylic Bromide Radical Chain Reaction Reaction Vessel->Succinimide Byproduct

Caption: Allylic bromination using N-Bromosuccinimide.

Mechanistic Insights: Electrophilic Bromine vs. Electrophilic Carbon

The fundamental difference in the utility of this compound and true brominating agents lies in their electronic properties.

G cluster_0 This compound cluster_1 Electrophilic Brominating Agent (e.g., Br-Br) a C=O b C-Br c Nucleophile (Nu-) d Electrophilic Carbon c->d Attacks d->b Bonded to e Br(δ+)---Br(δ-) f Nucleophile (e.g., Alkene π-bond) g Electrophilic Bromine f->g Attacks g->e Part of

Caption: Comparison of electrophilic centers.

In this compound, the electron-withdrawing carbonyl group renders the adjacent carbon atom electrophilic and prone to attack by nucleophiles. In contrast, in a reagent like molecular bromine, the bromine-bromine bond can be polarized, creating an electrophilic bromine atom (δ+) that is attacked by electron-rich species like alkenes.

Conclusion: Selecting the Right Tool for the Job

References

  • A Comparative Guide to Brominating Agents for Organic Synthesis - Benchchem. (n.d.).
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed. (2016). Chemical Reviews, 116(12), 6837–7042. [Link]

  • Sustainable bromination of organic compounds: A critical review - ResearchGate. (n.d.). Retrieved from [Link]

  • coumarone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - NIH. (n.d.). Retrieved from [Link]

  • 2-Coumaranone - Wikipedia. (n.d.). Retrieved from [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones - MDPI. (n.d.). Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 - Chemia. (2022, March 7). Retrieved from [Link]

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A Tale of Two Isomers: A Senior Application Scientist's Guide to 3-Bromo-2-coumaranone and 3-(Bromoacetyl)coumarin in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, coumarin derivatives stand out as privileged scaffolds. Their inherent biological activities and versatile chemical nature make them indispensable building blocks. Among the vast family of coumarin-based reagents, two brominated isomers—3-bromo-2-coumaranone and 3-(bromoacetyl)coumarin—are often considered for introducing the coumarin motif or for subsequent elaboration.

While structurally similar, their reactivity profiles are profoundly different, dictating distinct synthetic pathways and applications. This guide provides an in-depth comparison of these two reagents, moving beyond catalog descriptions to offer field-proven insights into their reactivity, applications, and the strategic rationale behind choosing one over the other.

Structural and Electronic Profile: The Basis of Divergent Reactivity

At first glance, the two molecules are simple isomers. However, the placement of the bromine atom relative to the carbonyl and lactone functionalities creates two fundamentally different electrophilic systems.

  • This compound is best described as a cyclic α-halo lactone. The primary electrophilic center is the carbon atom at the 3-position, which is directly attached to the bromine. This arrangement makes it a classic substrate for nucleophilic substitution reactions, akin to a standard α-halo ketone.

  • 3-(Bromoacetyl)coumarin , in contrast, is a more complex α,β-unsaturated system. It possesses multiple electrophilic sites, a feature that renders it a uniquely versatile building block.[1][2] A nucleophile approaching this molecule has several potential points of attack:

    • Methylene Carbon (CH₂Br): The most reactive site for standard SN2-type reactions due to the adjacent electron-withdrawing carbonyl group.

    • Exo-carbonyl Carbon: A site for nucleophilic addition.

    • Lactone Carbonyl Carbon: Susceptible to attack, potentially leading to ring-opening.

    • C4 Carbon of the Coumarin Ring: As part of a Michael system, this site is susceptible to conjugate addition.[1][3]

This multiplicity of reactive sites in 3-(bromoacetyl)coumarin is the cornerstone of its extensive and diverse chemistry, particularly in the synthesis of fused heterocyclic systems.[4][5]

Caption: Comparative electrophilic sites of this compound and 3-(bromoacetyl)coumarin.

Comparative Synthetic Applications: A Head-to-Head Analysis

The differing electronic profiles translate directly into distinct synthetic applications. While both can function as alkylating agents, their utility diverges significantly, especially in the realm of heterocyclic synthesis.

3-(Bromoacetyl)coumarin: The Versatile Precursor for Heterocycles

The literature overwhelmingly highlights 3-(bromoacetyl)coumarin as a powerful and versatile starting material for constructing a wide variety of five- and six-membered heterocyclic rings fused or attached to the coumarin core.[1][2][4] Its ability to react with binucleophiles is the key to its utility. A typical reaction involves an initial nucleophilic attack at the methylene carbon, followed by an intramolecular cyclization/condensation.

This reagent is a cornerstone in the synthesis of:

  • Thiazoles: Reaction with thioamides or thiourea derivatives.[6]

  • Imidazoles & Pyrazoles: Reaction with amidines or hydrazines, respectively.[1][6]

  • Pyrroles & Thiophenes: Achieved through multi-component reactions or reactions with appropriate N/S nucleophiles.[1][7]

  • Pyridines & Pyrans: Synthesized via reactions involving active methylene compounds.[7]

The sheer breadth of accessible scaffolds makes 3-(bromoacetyl)coumarin a preferred reagent in medicinal chemistry for generating libraries of bioactive compounds.[6][8]

Target HeterocycleTypical Reagent(s)Reference
ThiazolesThioacetamide, Thioureas, Potassium Thiocyanate[6][9][10]
ImidazolesAmidines, Benzimidazole[1][6]
PyrazolesHydrazine Hydrate, 3-Aminopyrazole[1][6]
PyrrolesAmines and Acetylenic Esters (MCR)[1]
Pyridines/PyransActive Methylene Nitriles (e.g., Malononitrile)[7]
Fused Systemso-Phenylenediamine, Hydrazides[1][4]
This compound: The Specific Alkylating Agent

In contrast, the synthetic utility of this compound is more direct and specific. Its primary role is as an electrophile in nucleophilic substitution reactions where the coumaranone core is transferred to a nucleophile.[11] The reaction typically stops after the displacement of the bromide, as the resulting product lacks the additional reactive sites for subsequent intramolecular cyclizations that are characteristic of 3-(bromoacetyl)coumarin.

Key applications include:

  • Direct Alkylation: Reaction with O, N, or S nucleophiles to form the corresponding 3-substituted-2-coumaranone.

  • Proteomics Research: It has been noted for its application in proteomics, likely functioning as a covalent probe to alkylate specific amino acid residues (e.g., cysteine) in proteins for activity-based protein profiling.[11]

  • Catalytic Reactions: It can participate in reactions like nickel-catalyzed allylation.[11]

Causality Behind Experimental Choices: When designing a synthesis, the choice is clear. If the goal is to construct a complex, fused, or appended heterocyclic system on a coumarin scaffold, 3-(bromoacetyl)coumarin is the superior choice due to its multiple, strategically placed reactive sites that facilitate cyclization. If the objective is a simple, direct alkylation to introduce a coumaranone moiety via a single C-Nu bond formation, This compound provides this reactivity without the potential for side reactions that its more complex isomer might present.

Field-Validated Experimental Protocols

A protocol's trustworthiness is demonstrated by its reproducibility and the clear rationale behind each step. The following are representative, self-validating procedures for each reagent.

Protocol 1: Synthesis of a 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one using 3-(Bromoacetyl)coumarin

This protocol, adapted from established methodologies, exemplifies the Hantzsch thiazole synthesis, a classic and reliable transformation.[6][9]

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(bromoacetyl)coumarin (1.0 mmol, 267 mg) and thioacetamide (1.1 mmol, 83 mg) in absolute ethanol (20 mL).

    • Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction without competing as a nucleophile. Absolute conditions prevent potential hydrolysis of the lactone.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic attack and subsequent dehydration/cyclization. TLC monitoring is crucial to prevent the formation of degradation byproducts from excessive heating.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.

    • Rationale: The product is typically less soluble in cold ethanol than the starting materials, allowing for easy isolation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

    • Rationale: Washing with a cold solvent minimizes loss of the desired product while effectively removing impurities. Recrystallization provides a highly pure final compound.

Protocol 2: General Nucleophilic Substitution on this compound

This general procedure describes the reaction with a simple amine nucleophile, a common application for this reagent.[11]

Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 mmol, 213 mg) in anhydrous acetonitrile (15 mL) in a 50 mL round-bottom flask, add the desired amine nucleophile (e.g., piperidine, 1.2 mmol, 0.12 mL).

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants but does not interfere with the nucleophilic substitution. Anhydrous conditions are important to prevent side reactions.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 0.21 mL) or potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg) to the mixture.

    • Rationale: The base is essential to neutralize the HBr that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it inactive, and drives the reaction to completion.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Rationale: Many SN2 reactions with potent nucleophiles can proceed efficiently at room temperature, which minimizes the risk of thermal degradation.

  • Workup and Isolation: If a precipitate (e.g., KBr) forms, remove it by filtration. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Rationale: The aqueous workup removes the base, salts, and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the pure 3-substituted-2-coumaranone.

    • Rationale: Column chromatography is a standard and reliable method for purifying non-crystalline products or removing closely-related impurities.

Experimental_Workflow start Start: Reagent Preparation (Solvent, Reactants, Base) reaction Reaction Execution (Stirring, Heating, TLC Monitoring) start->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Filtration, Recrystallization, or Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: A generalized workflow for the synthesis and isolation of target compounds.

Conclusion and Strategic Outlook

The choice between this compound and 3-(bromoacetyl)coumarin is a clear-cut strategic decision based on the desired synthetic outcome.

  • Choose 3-(bromoacetyl)coumarin when your objective is the construction of diverse, often complex, heterocyclic systems. Its multiple reactive sites make it an unparalleled building block for library synthesis in drug discovery and materials science. It is the reagent of choice for multi-component reactions and tandem SN2/cyclization strategies.

  • Choose this compound for specific, direct alkylation of nucleophiles where the goal is to introduce the intact coumaranone moiety. Its focused reactivity as a simple α-halo lactone makes it ideal for applications like covalent labeling in chemical biology or when a clean, single substitution is required without the possibility of further intramolecular reactions.

By understanding the fundamental differences in their electronic structure and reactivity, researchers can harness the full potential of these valuable isomeric reagents, streamlining synthetic routes and accelerating the discovery of novel functional molecules.

References

  • Abdou, M. M., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. [Link][1][2][4][5][6][8]

  • MDPI. (N.A.). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. [Link][7]

  • MDPI. (2018). Synthesis and Quantum-Chemical Studies of New Hybrid Heterocyclic Molecules Derived from 3-(Thiocyanatoacetyl)Coumarin. MDPI. [Link][10]

  • ResearchGate. (N.A.). Examples of 3‐bromoacetylcoumarin (2) nucleophilic substitution reactions. ResearchGate. [Link][12]

  • ResearchGate. (N.A.). Reactive sites in 3-(bromoacetyl)coumarin. ResearchGate. [Link][3]

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Analytical methods for the characterization and purity assessment of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization and Purity Assessment of 3-Bromo-2-coumaranone

As a pivotal intermediate in the synthesis of complex heterocyclic systems and pharmacologically active molecules, the purity and structural integrity of this compound (CAS No: 115035-43-3) are paramount.[1][2] This guide, intended for researchers and drug development professionals, provides a comparative analysis of key analytical methods for its comprehensive characterization. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a robust and reliable analytical strategy.

The Analytical Imperative: Why Purity Matters

This compound, with a molecular formula of C₈H₅BrO₂ and a molecular weight of 213.03 g/mol , is a reactive building block.[3][4] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, formation of undesirable by-products, and compromised biological activity in final compounds. Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity for reproducible and reliable scientific outcomes. This guide will focus on a suite of orthogonal techniques designed to provide a complete picture of the molecule's identity and purity.

Structural Elucidation: Confirming the Molecular Identity

Before quantifying purity, it is essential to unequivocally confirm the chemical structure. Spectroscopic methods are the cornerstone of this process, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.[5]

Expertise & Rationale: For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, allowing for precise assignment of the aromatic and aliphatic regions, and confirming the position of the bromine substituent.

Expected ¹H NMR Spectrum (in CDCl₃, 300 MHz):

  • Aromatic Protons (4H): A complex multiplet pattern expected between δ 7.0-8.0 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets, triplets) characteristic of their ortho, meta, and para relationships.

  • Methine Proton (1H): A singlet is expected for the proton at the C3 position, adjacent to the bromine atom and the carbonyl group. This signal would likely appear downfield, estimated around δ 5.0-5.5 ppm, due to the deshielding effects of the electronegative bromine and oxygen atoms.

Expected ¹³C NMR Spectrum (in CDCl₃, 75 MHz):

  • Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm, characteristic of a lactone carbonyl.

  • Aromatic Carbons (6C): Multiple signals between δ 110-155 ppm.

  • Methine Carbon (C-Br): A signal for the carbon bearing the bromine atom, expected around δ 40-50 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[5]

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using appropriate pulse sequences and acquisition parameters to ensure good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and can offer clues to its elemental composition through isotopic patterns.[5]

Expertise & Rationale: For this compound, MS provides definitive confirmation of the molecular mass. Crucially, bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, appearing as two peaks of almost equal intensity separated by 2 mass units. This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule. Coupling MS with a chromatographic inlet like Gas Chromatography (GC-MS) allows for the separation and identification of volatile impurities.[6][7]

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 212 and 214, corresponding to [C₈H₅⁷⁹BrO₂]⁺ and [C₈H₅⁸¹BrO₂]⁺.

  • Key Fragments: A prominent fragment at m/z 133, corresponding to the loss of the bromine radical (•Br). Another characteristic fragmentation pathway for coumarins involves the loss of CO (28 Da).[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • GC: Use a capillary column suitable for semi-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C and hold.[6]

    • Inlet: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak for this compound and any impurity peaks by comparing their mass spectra to library databases (e.g., NIST) and analyzing their fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Expertise & Rationale: This technique is used to confirm the presence of key structural motifs. For this compound, the most prominent and diagnostic absorption will be the carbonyl (C=O) stretch of the lactone ring. The presence of aromatic C-H bonds and the C-Br bond can also be confirmed.[9]

Expected Characteristic IR Absorptions (cm⁻¹):

  • ~3100-3000: Aromatic C-H stretching.

  • ~1760-1780: A strong, sharp absorption from the C=O stretching of the five-membered lactone ring. This frequency is higher than that of a simple ketone due to ring strain.

  • ~1600, ~1475: C=C stretching within the aromatic ring.

  • ~1250-1100: C-O stretching of the ester group.

  • ~700-550: C-Br stretching.

Quantitative Analysis: Purity Assessment and Impurity Profiling

Chromatographic techniques are the gold standard for separating the main compound from its impurities and quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the most widely used technique for the purity assessment of non-volatile pharmaceutical intermediates.[10][11] It offers high resolution, sensitivity, and reproducibility.

Expertise & Rationale: A reversed-phase HPLC method using a C18 column is ideal for separating this compound from potential impurities that may be more or less polar. A UV detector is suitable as the coumaranone core contains a strong chromophore. The method's performance must be validated to ensure it is accurate, precise, and linear over the expected concentration range of impurities and the main component.

Experimental Protocol: Reversed-Phase HPLC Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in Acetonitrile/Water (50:50) at a concentration of ~1.0 mg/mL.

    • Prepare a working solution for purity analysis at ~0.1 mg/mL.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Guide to Analytical Methods

The choice of analytical technique depends on the specific question being asked—be it structural confirmation, impurity identification, or quantitative purity assessment.

Technique Primary Application Strengths Limitations Relevance to this compound
¹H & ¹³C NMR Structural ElucidationProvides unambiguous structural information and connectivity. Can quantify major components.Relatively low sensitivity; not ideal for trace impurity detection.Essential: Confirms the identity and substitution pattern.
GC-MS Identification of Volatile ImpuritiesHigh sensitivity and selectivity; provides molecular weight and structural information of separated components.Requires analyte to be volatile and thermally stable.Highly Recommended: Identifies residual solvents and volatile by-products from synthesis.
RP-HPLC-UV Quantitative Purity AssessmentHigh precision and accuracy for quantification; robust and widely available; separates a broad range of impurities.Does not provide structural information on its own; requires reference standards for identified impurities.Mandatory: The primary method for determining purity and reporting impurity levels.
FT-IR Functional Group IdentificationFast, simple, and non-destructive.Provides limited structural information; not suitable for quantification.Supportive: Quick confirmation of key functional groups (lactone C=O).

Visualizing the Analytical Workflow

A comprehensive analysis requires an integrated approach where the results from each technique are used to build a complete profile of the material.

Analytical_Workflow cluster_start Sample Batch Received cluster_identity Structural Confirmation cluster_purity Purity & Impurity Profiling cluster_decision Final Assessment start New Batch of This compound NMR NMR Spectroscopy (¹H and ¹³C) start->NMR Identity Tests MS Mass Spectrometry (Direct Infusion or GC-MS) start->MS Identity Tests IR FT-IR Spectroscopy start->IR Identity Tests HPLC RP-HPLC-UV (Area % Purity) start->HPLC Purity Tests GCMS_impurity GC-MS (Volatile Impurities) start->GCMS_impurity Purity Tests Data_Review Comprehensive Data Review (Compare against specifications) NMR->Data_Review MS->Data_Review IR->Data_Review HPLC->Data_Review GCMS_impurity->Data_Review CoA Generate Certificate of Analysis (CoA) Data_Review->CoA Batch Passes

Caption: Integrated workflow for characterization and purity assessment.

Conclusion

The characterization and purity assessment of this compound demand a synergistic application of spectroscopic and chromatographic techniques. While NMR and MS are paramount for initial structural verification, reversed-phase HPLC stands out as the definitive method for quantitative purity analysis. By employing this multi-technique, validated approach, researchers and developers can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their subsequent research and development efforts.

References

  • Evaluation of Halogenated Coumarins for Antimosquito Properties. PMC - NIH. Available at: [Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. MDPI. Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ResearchGate. Available at: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. NIH. Available at: [Link]

  • Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ResearchGate. Available at: [Link]

  • Evaluation of Halogenated Coumarins for Antimosquito Properties. ResearchGate. Available at: [Link]

  • Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. Sciforum. Available at: [Link]

  • Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. Available at: [Link]

  • Spectroscopy Tutorial: Examples. UCLA. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. Available at: [Link]

  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. Available at: [Link]

  • 2-Coumaranone. Wikipedia. Available at: [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]

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A Comparative Guide to the Biological Activity of Substituted Coumaranones: From Antioxidant to Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Coumarins - The Emergence of Coumaranones in Drug Discovery

Within the vast landscape of heterocyclic compounds, the coumarin scaffold has long been a focal point of medicinal chemistry, yielding a plethora of bioactive molecules.[1] However, a closely related yet structurally distinct class, the coumaranones (also known as 2,3-dihydro-1-benzofuran-3-ones), is rapidly gaining attention for its own unique and potent biological activities. Unlike the unsaturated lactone ring of coumarins, the coumaranone core features a saturated five-membered lactone ring fused to a benzene ring. This structural nuance provides a different three-dimensional conformation and electronic distribution, opening new avenues for therapeutic intervention.

This guide offers a comparative analysis of the biological activities of various substituted coumaranones. We will move beyond simple data reporting to dissect the structure-activity relationships (SAR) that govern their function, providing field-proven insights into their potential as antioxidant, anti-inflammatory, and anticancer agents. The experimental protocols and mechanistic pathways detailed herein are designed to be self-validating, empowering researchers to confidently build upon these findings.

Antioxidant Activity: Quenching Free Radicals with Precision

Oxidative stress, stemming from an imbalance between free radical production and the body's antioxidant defenses, is a key pathological driver in numerous diseases.[2] Coumaranones, particularly 2-benzylidene-3-coumaranones, have emerged as potent antioxidants. Their efficacy is largely attributed to the ability of their phenolic hydroxyl groups to donate a hydrogen atom, neutralizing reactive oxygen species (ROS) and stabilizing the resultant radical through resonance.

Comparative Analysis & Structure-Activity Relationship (SAR)

Research into a series of 6-hydroxy-2-benzylidene-3-coumaranones has provided clear insights into their antioxidant mechanism. The primary mode of action is radical scavenging, a process highly influenced by the electronic properties of substituents on the benzylidene ring.

  • The Essential Role of the 6-Hydroxy Group: The hydroxyl group on the benzofuranone core is critical for activity. It acts as the primary hydrogen donor.

  • Enhancement by Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), onto the benzylidene ring significantly increases antioxidant activity. These groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the parent molecule a more willing antioxidant.

  • Positional Effects: The position of these EDGs is also crucial. For instance, compounds with hydroxyl groups at the para or ortho positions of the benzylidene ring generally exhibit stronger radical scavenging capabilities than those with meta substitutions.

Quantitative Data Summary

The following table summarizes the radical scavenging activity (IC50) of various substituted 6-hydroxy-2-benzylidene-3-coumaranones against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, a stable free radical used to measure antioxidant capacity. A lower IC50 value indicates higher antioxidant potency.

Compound IDSubstituent on Benzylidene RingDPPH IC50 (µM)Reference
5a Unsubstituted50.22
5b 4-Hydroxy23.99
5c 4-Methoxy27.53
5d 3,4-Dihydroxy24.71
5e 3-Methoxy-4-Hydroxy26.47
Trolox (Reference Standard)~45.0

As the data illustrates, hydroxylated and methoxylated derivatives (5b, 5d, 5e) are significantly more potent than the unsubstituted parent compound (5a) and the standard antioxidant, Trolox.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a robust method for evaluating the free radical scavenging activity of coumaranone derivatives.

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color. Causality: Methanol is an ideal solvent as it dissolves both the polar DPPH radical and a wide range of organic compounds without interfering with the reaction.

    • Test Compound Stock Solutions: Prepare stock solutions of the substituted coumaranones in methanol or DMSO at a concentration of 1 mg/mL.

    • Standard Solution: Prepare a stock solution of Trolox or Ascorbic Acid in methanol for use as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from 100 µg/mL down to 1.56 µg/mL) to the wells. For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, which would lead to inaccurate results.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: DPPH Assay Workflow

DPPH Radical Scavenging Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Reaction cluster_analysis 3. Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/ Control in 96-well Plate DPPH->Mix Samples Prepare Serial Dilutions of Coumaranones Samples->Mix Control Prepare Trolox (Positive Control) Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition vs. Control Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of many debilitating conditions.[3] The anti-inflammatory potential of coumaranones is linked to their ability to inhibit key inflammatory mediators and signaling pathways. The unsubstituted 2-coumaranone, for example, has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[3]

Mechanism of Action: Inhibition of NF-κB

A central mechanism for the anti-inflammatory effects of coumaranones appears to be the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[3] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it triggers the transcription of genes for pro-inflammatory cytokines. Coumaranones can intervene in this pathway, preventing NF-κB activation and thereby reducing the inflammatory response.[3]

Structure-Activity Relationship (SAR) Insights

While extensive comparative data for substituted coumaranones is still emerging, we can extrapolate from related coumarin structures.[4][5]

  • Hydroxylation: As with antioxidant activity, hydroxyl groups are expected to enhance anti-inflammatory effects, potentially by scavenging ROS that can act as secondary messengers in inflammatory signaling.

  • Lipophilicity: Substituents that increase the lipophilicity of the molecule may improve cell membrane permeability, leading to better access to intracellular targets like the NF-κB pathway.

  • Steric Hindrance: Bulky substituents near the active pharmacophore could sterically hinder the molecule's ability to bind to target proteins, potentially reducing its activity.

Visualization: NF-κB Pathway Inhibition

Coumaranone Inhibition of NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkappaB Phosphorylation & Degradation of IκBα IKK->IkappaB NFkB_nuc NF-κB Translocation (Nucleus) IkappaB->NFkB_nuc NFkB_cyto NF-κB (p50/p65) (Cytoplasm) NFkB_cyto->IkappaB sequestered by IκBα Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-6, IL-1β Production Genes->Cytokines Coumaranone Substituted Coumaranone Coumaranone->IkappaB Inhibition

Caption: Coumaranones can inhibit the degradation of IκBα, preventing NF-κB activation.

Experimental Protocol: Measuring Cytokine Inhibition in Macrophages

This protocol uses LPS-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory activity of test compounds.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. Causality: An overnight incubation ensures cells are in a healthy, adherent state before experimental treatment, leading to more consistent results.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the substituted coumaranones for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Interpretation:

    • Compare the cytokine levels in the compound-treated groups to the LPS-only stimulated group. A significant reduction indicates anti-inflammatory activity.

Anticancer Activity: Selectively Targeting Malignant Cells

The search for selective anticancer agents is a paramount goal in drug development. Certain chromanone derivatives, the broader class to which coumaranones belong, have demonstrated promising and selective cytotoxic effects against various human cancer cell lines.[6][7]

Mechanisms of Action

The anticancer activity of these compounds is often multi-faceted, involving:

  • Cytotoxicity: Direct killing of cancer cells.

  • Induction of Apoptosis: Triggering programmed cell death, a crucial mechanism for eliminating damaged or malignant cells.[7]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, often at the G2/M phase.[8]

Comparative Analysis & Structure-Activity Relationship (SAR)

Studies on chromanone derivatives have revealed that substitutions are critical for both potency and selectivity.[6]

  • Selectivity: A key finding is that certain substitution patterns can lead to compounds that are significantly more toxic to cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, DU-145 prostate cancer) than to normal cells (e.g., SV-HUC-1).[6] This selectivity is a critical attribute for a potential therapeutic agent.

  • Role of Halogens: Halogen substitutions (e.g., Cl, Br) on the chromanone structure have been shown to modulate cytotoxic activity.[6]

  • Heterocyclic Moieties: The addition of other heterocyclic rings, such as a 2-methylpyrazoline, can dramatically alter the cytotoxic profile, in some cases conferring strong and specific activity against a particular cell line like A549 lung cancer cells.[6]

Quantitative Data Summary

The table below presents the cytotoxic activity (IC50) of representative chromanone derivatives against a panel of cancer cell lines and a normal cell line, highlighting the potential for selective activity.

Compound GroupCancer Cell LineIC50 (µM)Normal Cell Line (SV-HUC-1) IC50 (µM)Selectivity ProfileReference
Group A MCF-7~25~28Non-selective[6]
(Non-selective)A549~30~32Non-selective[6]
Group B MCF-7~15> 50Selective[6]
(Selective)A549~12> 50Selective[6]

Note: Group A and B represent different structural classes of chromanone derivatives as described in the source literature. Exact IC50 values vary by specific compound within the group.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549) and normal cells (e.g., SV-HUC-1) in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted coumaranones for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Visualization: Apoptosis Detection Workflow

Apoptosis Detection by Annexin V Staining cluster_treat 1. Cell Treatment cluster_stain 2. Staining cluster_analyze 3. Flow Cytometry cluster_results 4. Interpretation Treat Treat Cells with Coumaranone Derivative Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Wash->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Gate Gate Populations Acquire->Gate Q1 Live Cells (Annexin V- / PI -) Q2 Early Apoptosis (Annexin V+ / PI -) Q3 Late Apoptosis (Annexin V+ / PI +) Q4 Necrotic Cells (Annexin V- / PI +)

Caption: Workflow for quantifying apoptotic cells via flow cytometry.

Conclusion and Future Perspectives

Substituted coumaranones represent a promising class of heterocyclic compounds with a diverse range of tunable biological activities. The evidence clearly indicates that specific substitutions on the coumaranone core are not merely decorative but are fundamental determinants of potency and mechanism of action.

  • For antioxidant activity , the presence of a 6-hydroxyl group combined with electron-donating substituents on a 2-benzylidene moiety is a validated strategy for enhancing radical scavenging.

  • For anti-inflammatory effects , the inhibition of the NF-κB pathway stands out as a key mechanism, which can likely be modulated by substituents that affect lipophilicity and electronic properties.[3]

  • For anticancer potential , strategic substitutions can induce selective cytotoxicity against cancer cells while sparing normal cells, a critical feature for developing safer chemotherapeutics.[6]

Future research should focus on synthesizing novel libraries of coumaranone derivatives to expand our understanding of their structure-activity relationships. Investigating their effects on a wider range of biological targets and employing advanced in vivo models will be crucial steps in translating the clear potential of these compounds into next-generation therapeutic agents.

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A Senior Application Scientist's Guide to Structural Validation: Unambiguously Confirming Synthesized 3-Bromo-2-coumaranone via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is only the beginning. The crucial subsequent step—unambiguous structural validation—underpins the reliability of all future work, from mechanistic studies to regulatory submissions. A proposed structure, based on reaction schemes and preliminary spectroscopic data, remains a hypothesis until proven by definitive evidence.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a synthesized target, 3-Bromo-2-coumaranone. While indispensable methods like NMR, Mass Spectrometry, and IR spectroscopy form the bedrock of chemical analysis, we will demonstrate why Single-Crystal X-ray Crystallography (SC-XRD) stands as the unequivocal gold standard for absolute structure determination. We will explore the causality behind these experimental choices, presenting a self-validating system of orthogonal techniques that culminates in the certainty only X-ray crystallography can provide.

The Analytical Challenge: Characterizing this compound

This compound (C₈H₅BrO₂) is a halogenated heterocyclic compound featuring a benzofuranone core.[1][2] Its structure contains several key features that require rigorous validation:

  • Regiochemistry: The precise placement of the bromine atom at the C3 position.

  • Connectivity: Confirmation of the fused bicyclic lactone ring system.

  • Stereochemistry: The C3 position is a chiral center, and while a racemic mixture is expected from many synthetic routes, confirming the structure is paramount.

  • Molecular Geometry: Definitive bond lengths and angles of the final structure.

A combination of spectroscopic methods can build a strong, yet circumstantial, case for the structure. Let's examine what they reveal and where their limitations lie.

Building the Hypothesis: The Role of Spectroscopic & Spectrometric Methods

A multi-technique approach is fundamental to robust chemical analysis, where each method provides a unique piece of the structural puzzle.[3][4][5]

A. Mass Spectrometry (MS): Confirming Mass and Halogen Presence

Mass spectrometry is the first port of call to confirm that the compound has the correct molecular weight.

  • Expertise & Causality: For this compound, the molecular weight is 213.03 g/mol .[1] The power of MS, however, extends beyond this simple confirmation. Bromine has two abundant, stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[6][7] Consequently, the mass spectrum will exhibit a characteristic "doublet" for the molecular ion: one peak for the molecule containing ⁷⁹Br (M+) and another peak of almost equal intensity two mass units higher for the molecule containing ⁸¹Br (M+2).[8] This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

  • Limitation: MS provides no information about the location of the bromine atom or the connectivity of the molecular framework. Isomers of this compound would yield an identical mass spectrum.

B. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups present by measuring their characteristic vibrational frequencies.

  • Expertise & Causality: The most prominent feature in the IR spectrum of this compound will be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone.[9][10] Five-membered lactones, such as this one, typically exhibit a C=O stretch at a relatively high wavenumber, often in the 1760-1800 cm⁻¹ region, due to ring strain.[11][12] This allows us to confidently identify the presence of the γ-lactone ring. Additional peaks will confirm the aromatic C=C bonds and the C-O single bond.

  • Limitation: While confirming the presence of the coumaranone core's functional groups, IR spectroscopy cannot establish the overall connectivity or the position of the bromine substituent.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR is arguably the most powerful spectroscopic technique for deducing the connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

  • Expertise & Causality:

    • ¹H NMR: We would predict four distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. Their splitting patterns (doublets, triplets) and coupling constants would reveal their relative positions. A key signal would be a singlet for the single proton at the C3 position, shifted downfield due to the adjacent electron-withdrawing bromine and carbonyl groups.

    • ¹³C NMR: The spectrum would show eight distinct carbon signals. A signal at low field (approx. 190-200 ppm) for the carbonyl carbon, a signal for the C3 carbon attached to bromine (approx. 40-50 ppm), and six signals for the aromatic carbons.

    • 2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign which proton is attached to which carbon, confirming the proposed connectivity.[13]

  • Limitation: NMR provides a time-averaged structure of the molecule in solution. It does not give the precise bond lengths or angles that exist in the solid state. While it provides powerful evidence for connectivity, it is an indirect method for determining the three-dimensional structure. Complexities like atropisomerism or unexpected conformations can sometimes lead to ambiguous or misleading spectra.[14]

The Definitive Proof: Single-Crystal X-ray Crystallography (SC-XRD)

While the spectroscopic data collectively supports the proposed structure, it does not provide the absolute, high-resolution proof required in drug development and materials science. SC-XRD transcends inference by providing a direct visualization of the molecular structure in three dimensions.[15][16][17]

The Unparalleled Advantage of SC-XRD

SC-XRD works by directing a beam of X-rays onto a single, highly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern.[18][19] By analyzing the positions and intensities of these diffracted spots, we can computationally reconstruct a three-dimensional electron density map of the molecule.[20]

For this compound, SC-XRD provides:

  • Unambiguous Connectivity: A complete 3D model showing every atom and its connection to its neighbors.

  • Absolute Regiochemistry: The electron-dense bromine atom is easily located, confirming its position at C3 without any ambiguity.

  • Precise Molecular Geometry: Provides highly accurate measurements of all bond lengths and bond angles, offering insights into ring strain and electronic effects.

  • Intermolecular Interactions: Reveals how molecules pack together in the solid state, showing any hydrogen bonding or other non-covalent interactions that might be relevant to the material's properties.

Experimental Protocol: A Self-Validating Workflow

The protocol for SC-XRD is a system designed for precision and accuracy, where each step validates the next.

Step 1: Growing Diffraction-Quality Single Crystals

  • Objective: To obtain a single crystal, typically 0.1-0.3 mm in size, that is free of significant defects. This is often the most challenging step.

  • Methodology:

    • Dissolve the purified this compound in a suitable solvent or solvent system (e.g., ethyl acetate, dichloromethane/hexane) to near saturation.

    • Employ a slow crystallization technique. The key is to allow molecules to deposit onto a growing lattice in a highly ordered fashion.

      • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

      • Vapor Diffusion: Place the vial of the compound solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

      • Slow Cooling: Saturate a solution at a higher temperature and allow it to cool slowly to room temperature, or below, over an extended period.

  • Causality: Rapid crystallization traps solvent and creates disordered or polycrystalline material, which will not produce a clean diffraction pattern. Slow, controlled growth is essential for molecular order.

Step 2: Data Collection

  • Objective: To mount the crystal and collect a complete diffraction dataset.

  • Methodology:

    • A suitable single crystal is selected under a microscope and mounted on a glass fiber or loop.[18]

    • The mounted crystal is placed on a goniometer head in the X-ray diffractometer.[19]

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • The instrument directs a monochromatic X-ray beam onto the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.

Step 3: Structure Solution and Refinement

  • Objective: To convert the raw diffraction data into a final, validated 3D atomic model.

  • Methodology:

    • Data Integration: The software locates the diffraction spots on the images and measures their intensities.

    • Structure Solution: Computational "direct methods" are used to determine the initial phases of the X-ray waves, which allows for the calculation of an initial electron density map.

    • Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The final quality is assessed by metrics like the R-factor (residual factor), where a lower value indicates a better fit.

The workflow for SC-XRD is a robust process ensuring a definitive structural outcome.

Caption: Workflow for unambiguous structure determination using Single-Crystal X-ray Crystallography.

Data Synthesis: A Head-to-Head Comparison

The true power of this guide lies in the direct comparison of what each technique can deliver. The following table summarizes the capabilities and limitations of each method in the context of validating this compound.

FeatureMass Spectrometry (MS)Infrared (IR) SpectroscopyNMR Spectroscopy (¹H, ¹³C)Single-Crystal X-ray Crystallography (SC-XRD)
Primary Information Molecular Weight & Elemental Composition (Isotopes)Functional Groups PresentAtomic Connectivity & Chemical EnvironmentAbsolute 3D Structure & Stereochemistry
Sample Requirement Small amount, soluble or volatileSmall amount, solid or liquid~5-10 mg, soluble, pureSingle crystal (0.1-0.3 mm), pure
Destructive? Yes (in most common modes)NoNoNo (crystal is recovered)
Key Strength Confirms MW and presence of Br via M+/M+2 peaks.[6][7][8]Rapidly confirms C=O and aromatic rings.[9][10]Provides a detailed map of the C-H framework.Provides direct, unambiguous proof of structure.[15][16]
Key Limitation No connectivity or stereochemical information.Limited to functional groups; no skeletal information.Indirect structural information; can be complex to interpret.Requires a high-quality single crystal, which can be difficult to grow.

This comparison highlights the complementary nature of these techniques. MS, IR, and NMR are essential for building and supporting a structural hypothesis, but only SC-XRD can provide the definitive, authoritative confirmation.

Complementary_Techniques center Validated Structure of This compound MS Mass Spec: MW Confirmed Br presence confirmed (M+/M+2) MS->center Evidence IR IR Spec: Lactone C=O confirmed Aromatic ring confirmed IR->center Evidence NMR NMR Spec: C-H framework mapped Connectivity proposed NMR->center Strong Evidence XRD SC-XRD: Absolute 3D structure Bond lengths/angles Stereochemistry confirmed XRD->center Definitive Proof

Caption: Logical relationship of analytical techniques for structural validation.

Conclusion: From Hypothesis to Certainty

In the rigorous landscape of scientific research and drug development, structural ambiguity is unacceptable. While a combination of spectroscopic and spectrometric techniques (NMR, MS, IR) is essential for the initial characterization of a synthesized compound like this compound, these methods collectively build a strong but ultimately circumstantial case. They allow us to propose a likely structure.

Single-Crystal X-ray Crystallography is the decisive arbiter. It is the only commonly accessible technique that provides a direct, high-resolution, three-dimensional view of a molecule.[21][22] It moves beyond inference to direct observation, confirming connectivity, regiochemistry, and stereochemistry with unparalleled certainty. For any novel compound, particularly one intended for further biological or material study, the investment in growing crystals and performing SC-XRD analysis is a foundational step that ensures the integrity and validity of all subsequent research.

References

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A Mechanistic Deep Dive: 3-Bromo-2-coumaranone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for versatile and selective reagents is perpetual. Among the myriad of halogenated compounds, 3-Bromo-2-coumaranone emerges as a fascinating scaffold, offering a unique combination of reactivity as both an electrophile at the C3 position and a potential precursor to various functionalized benzofuranones. This guide provides an in-depth mechanistic analysis of reactions involving this compound, benchmarked against common alternatives, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to this compound: A Privileged Scaffold

This compound, also known as 3-bromo-2(3H)-benzofuranone, is a heterocyclic compound featuring a benzofuranone core with a bromine atom at the stereogenic C3 position. This α-halo lactone structure bestows upon it a distinct reactivity profile, making it a valuable intermediate in the synthesis of a range of biologically active molecules and functional materials.[1] Its application in proteomics research further underscores its significance as a tool for chemical biology.[1][2]

The reactivity of this compound is primarily centered around the electrophilic nature of the C3 carbon, which is susceptible to attack by a wide array of nucleophiles. The adjacent carbonyl group and the lactone ring introduce additional electronic and steric factors that modulate its reactivity and can be harnessed for stereoselective transformations.

Mechanistic Pathways of Reactions Involving this compound

The reactions of this compound can be broadly categorized into nucleophilic substitutions and enolate-mediated reactions. The prevailing mechanism is highly dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern on the coumaranone ring.

Nucleophilic Substitution Reactions

The most common transformation involving this compound is the displacement of the bromide ion by a nucleophile.[1] This reaction can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism.

SN2 Pathway: The SN2 mechanism is a one-step process where the nucleophile attacks the C3 carbon from the backside relative to the C-Br bond, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state involves a pentacoordinate carbon atom.

SN1 Pathway: The SN1 mechanism involves the initial, rate-determining departure of the bromide ion to form a planar oxocarbenium ion intermediate. This intermediate is then attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the ionic intermediates, and substituents on the aromatic ring that can stabilize the carbocation.

Factors Influencing the Mechanism:

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, amines) tend to favor the SN2 pathway, while weaker nucleophiles (e.g., water, alcohols) are more likely to participate in SN1 reactions.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the SN2 transition state, whereas polar protic solvents (e.g., ethanol, water) favor the SN1 pathway by solvating both the departing leaving group and the carbocation intermediate.

  • Steric Hindrance: Increased steric bulk around the C3 position would disfavor the backside attack required for an SN2 reaction, potentially promoting an SN1 mechanism.

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway start_sn2 This compound ts_sn2 Pentacoordinate Transition State start_sn2->ts_sn2 Nu⁻ attack product_sn2 3-Substituted-2-coumaranone (Inversion of Stereochemistry) ts_sn2->product_sn2 Br⁻ departs start_sn1 This compound intermediate_sn1 Oxocarbenium Ion Intermediate start_sn1->intermediate_sn1 Slow, Br⁻ departs product_sn1 Racemic 3-Substituted-2-coumaranone intermediate_sn1->product_sn1 Fast, Nu⁻ attack

Figure 1: Competing SN1 and SN2 pathways in nucleophilic substitution.
Enolate-Mediated Reactions

The presence of a proton at the C3 position allows for the formation of an enolate intermediate under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of reactions, including intramolecular cyclizations.

In a notable example, the asymmetric α-spirocyclopropanation of this compound proceeds via dynamic kinetic resolution. This suggests the reversible formation of the coumaranone enolate, which then undergoes an intramolecular SN2-type alkylation to form the spirocyclopropane ring.

G start This compound enolate Coumaranone Enolate (Nucleophilic) start->enolate Deprotonation base Base int_alkylation Intramolecular SN2 Alkylation enolate->int_alkylation Nucleophilic attack product Spirocyclopropane Product int_alkylation->product

Figure 2: Enolate-mediated intramolecular cyclization.

Comparative Performance: this compound vs. Alternatives

A critical aspect of reagent selection is understanding its performance relative to other available options. Here, we compare the reactivity of this compound with two widely used reagents: N-Bromosuccinimide (NBS) and other α-bromo esters.

This compound vs. N-Bromosuccinimide (NBS)

NBS is a versatile reagent primarily used for radical-mediated allylic and benzylic brominations, as well as electrophilic bromination of activated aromatic rings and α-bromination of carbonyl compounds.

FeatureThis compoundN-Bromosuccinimide (NBS)
Primary Function Alkylating agent (electrophile at C3)Brominating agent (source of Br radical or electrophilic bromine)
Typical Reactions Nucleophilic substitution at C3Allylic/benzylic bromination, α-bromination of carbonyls
Mechanism SN1, SN2, enolate-mediatedRadical chain reaction, electrophilic addition/substitution
Selectivity High for substitution at C3High for allylic/benzylic positions

Key Differences in Application:

  • Role in Bromination: NBS is a source of bromine for introducing a bromine atom into a molecule. In contrast, this compound is typically used as a substrate where the bromine atom is a leaving group, enabling the introduction of other functional groups at the C3 position. While this compound could theoretically act as a bromine source under certain conditions, this is not its primary application.

  • Reaction Conditions: NBS reactions often require radical initiators (e.g., AIBN, light) for allylic bromination or acid/base catalysis for other transformations. Reactions with this compound are typically driven by the choice of nucleophile and solvent.

This compound vs. Other α-Bromo Esters

As an α-bromo lactone, this compound shares reactivity patterns with acyclic α-bromo esters. Both are susceptible to nucleophilic substitution at the α-carbon.

FeatureThis compoundAcyclic α-Bromo Esters (e.g., Ethyl bromoacetate)
Structure Cyclic, conformationally restrictedAcyclic, flexible
Reactivity Potentially enhanced due to ring strain and electronics of the fused ring systemGenerally reactive, but can be influenced by steric hindrance of the ester group
Stereochemistry Reactions at the chiral C3 center can be stereoselectiveReactions at the α-carbon can be stereoselective if a chiral center is present
Synthetic Utility Leads to functionalized benzofuranone derivativesUsed to introduce an acetate or related ester functionality

Comparative Reactivity:

Computational studies on α-halo lactones and related α-halocarboxylates suggest that the transition states for nucleophilic substitution can range from SN2-like to SN1-like depending on the substituents.[3] The rigid framework of the coumaranone ring system may influence the stereochemical outcome of nucleophilic attack compared to more flexible acyclic α-bromo esters.

Experimental Protocols

The following protocols provide a general framework for common reactions involving this compound. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol Nucleophile

This protocol is adapted from the synthesis of S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides.[4]

Materials:

  • This compound

  • Substituted thiourea (or other thiol nucleophile)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the this compound in the chosen anhydrous solvent.

  • Add the substituted thiourea (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow Nucleophilic Substitution Protocol start Dissolve this compound in anhydrous solvent add_nucleophile Add thiol nucleophile start->add_nucleophile react Stir at room temperature (Monitor by TLC) add_nucleophile->react workup Isolate product (Filtration or Evaporation) react->workup purify Purify product (Recrystallization or Chromatography) workup->purify

Figure 3: Experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable synthetic intermediate with a rich and nuanced reactivity profile. Its utility lies primarily in its role as an electrophile at the C3 position, allowing for the introduction of a wide range of functional groups through nucleophilic substitution. While direct quantitative comparisons with workhorse reagents like NBS are limited due to their fundamentally different roles, understanding the mechanistic principles governing the reactions of this compound allows for its strategic deployment in complex synthetic endeavors. The ability to participate in both SN1/SN2 and enolate-mediated pathways, coupled with the potential for stereocontrol, ensures that this compound will continue to be a molecule of interest for synthetic chemists in academia and industry.

References

  • Williams, I. H., & Buchanan, J. G. (1997). Ab initio theoretical investigation of the mechanism for α-lactone formation from α-halocarboxylates: leaving group, substituent, solvent and isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (5), 883-890. [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]

  • Kammel, R., & Hanusek, J. (2012). synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides. ResearchGate. [Link]

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A Comparative Guide to the Reactivity of 3-Halo-2-Coumaranones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and drug development, the strategic functionalization of privileged scaffolds is paramount. The 2-coumaranone core, a prominent feature in numerous biologically active natural products and synthetic compounds, serves as a versatile template for molecular design. Halogenated derivatives of this scaffold, particularly at the 3-position, are key intermediates for introducing molecular diversity through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of the reactivity of 3-bromo-2-coumaranone with its chloro and iodo analogs. By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in their synthetic strategies, optimizing reaction conditions and ultimately accelerating the drug discovery process.

Theoretical Underpinnings of Reactivity

The reactivity of 3-halo-2-coumaranones is fundamentally governed by the nature of the carbon-halogen (C-X) bond. As we descend the halogen group from chlorine to iodine, several key properties of this bond change, directly impacting the susceptibility of the molecule to nucleophilic attack and oxidative addition in cross-coupling reactions.

A primary determinant of reactivity is the C-X bond dissociation energy (BDE) . This is the energy required to homolytically cleave the bond. Generally, the C-I bond is the weakest, followed by the C-Br bond, with the C-Cl bond being the strongest. This trend suggests that reactions where the cleavage of the C-X bond is a rate-determining step will proceed fastest for the iodo-analog and slowest for the chloro-analog.

Caption: Relationship between C-X bond strength and reactivity.

Synthesis of 3-Halo-2-Coumaranones

The preparation of these key intermediates typically involves the α-halogenation of the parent 2-coumaranone. The choice of halogenating agent is crucial for selective mono-halogenation.

Experimental Protocol: α-Halogenation of 2-Coumaranone

This protocol outlines a general procedure for the synthesis of 3-halo-2-coumaranones.

G Start 2-Coumaranone Step1 Dissolve in appropriate solvent (e.g., Acetic Acid, Dichloromethane) Start->Step1 Step2 Add Halogenating Agent (NCS, NBS, or I₂) Step1->Step2 Step3 Reaction at appropriate temperature (e.g., RT to reflux) Step2->Step3 Step4 Work-up and Purification (e.g., Extraction, Crystallization) Step3->Step4 End 3-Halo-2-coumaranone Step4->End

Caption: General workflow for the synthesis of 3-halo-2-coumaranones.

Materials:

  • 2-Coumaranone

  • N-Chlorosuccinimide (NCS) for 3-chloro-2-coumaranone

  • N-Bromosuccinimide (NBS) for this compound

  • Molecular Iodine (I₂) for 3-iodo-2-coumaranone

  • Appropriate solvent (e.g., acetic acid, dichloromethane)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve 2-coumaranone in the chosen solvent in a round-bottom flask.

  • Add the halogenating agent (1.0-1.2 equivalents) portion-wise. For iodination, a co-reagent like copper(II) oxide may be beneficial.[1]

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the halogen) and monitor by TLC.

  • Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Comparative Reactivity in Nucleophilic Substitution Reactions

The α-position of the carbonyl group in 3-halo-2-coumaranones is activated towards nucleophilic substitution. The reaction generally proceeds via an SN2 mechanism. The reactivity trend follows the expected pattern based on the leaving group ability of the halides: I > Br > Cl.

Illustrative Reaction: Amination with Piperidine
SubstrateHalogenRelative Reactivity (Predicted)Typical Reaction ConditionsExpected Yield
3-Chloro-2-coumaranoneClLowHigher temperature, longer reaction timeModerate
This compoundBrMediumModerate temperature and reaction timeGood to High
3-Iodo-2-coumaranoneIHighRoom temperature, shorter reaction timeHigh to Excellent

Table 1: Predicted comparative reactivity of 3-halo-2-coumaranones in nucleophilic substitution with piperidine.

Experimental Protocol: Nucleophilic Substitution with Piperidine
  • To a solution of the 3-halo-2-coumaranone (1.0 mmol) in a suitable solvent (e.g., THF, acetonitrile), add piperidine (1.2 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the iodo-analog, reflux for the chloro-analog).

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography.

G Start 3-Halo-2-coumaranone + Piperidine Step1 Sₙ2 Attack of Piperidine Start->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Departure of Halide Ion Intermediate->Step2 End 3-Piperidinyl-2-coumaranone Step2->End

Caption: Simplified mechanism for the SN2 reaction with piperidine.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

3-Halo-2-coumaranones are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for the construction of C-C bonds. The reactivity of the halo-coumaranones in these transformations is primarily dictated by the rate of the oxidative addition step, which generally follows the trend: I > Br > Cl.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 3-position of the coumaranone and a variety of organoboron reagents. A study on the Suzuki coupling of 3-chlorocoumarin, a closely related analog, has shown that these reactions can be performed efficiently.[4]

SubstrateHalogenRelative Reactivity (Predicted)Typical Catalyst LoadingExpected Yield
3-Chloro-2-coumaranoneClLowHigher (e.g., 5 mol%)Moderate to Good
This compoundBrMediumModerate (e.g., 1-3 mol%)Good to High
3-Iodo-2-coumaranoneIHighLower (e.g., <1 mol%)High to Excellent

Table 2: Predicted comparative reactivity of 3-halo-2-coumaranones in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • In a reaction vessel, combine the 3-halo-2-coumaranone (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.

G Pd(0) Pd(0) OA Oxidative Addition Pd(0)->OA Pd(II) R-Pd(II)-X OA->Pd(II) TM Transmetalation RE Reductive Elimination TM->RE RE->Pd(0) Catalyst Regeneration Product 3-Phenyl-2-coumaranone RE->Product Pd(II)->TM Substrates 3-Halo-2-coumaranone + Phenylboronic Acid Substrates->OA

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice of halogen on the 2-coumaranone scaffold significantly influences its reactivity and, consequently, its utility in synthetic workflows.

  • 3-Iodo-2-coumaranone is the most reactive of the three analogs. It is the ideal choice for reactions that are sluggish with other halides or when mild reaction conditions are a priority. Its high reactivity allows for lower catalyst loadings in cross-coupling reactions, which can be economically and environmentally advantageous.

  • This compound offers a good balance between reactivity and stability.[5] It is often the workhorse for many synthetic transformations, providing good to excellent yields under a variety of conditions. Its stability makes it easier to handle and store compared to its iodo counterpart.

  • 3-Chloro-2-coumaranone is the least reactive but the most cost-effective starting material. While it may require more forcing conditions (higher temperatures, longer reaction times, and higher catalyst loadings), recent advances in catalyst design have made the use of chloro-aromatics increasingly feasible. For large-scale synthesis, developing a process with the chloro-analog can offer significant cost savings.

Ultimately, the selection of the appropriate 3-halo-2-coumaranone will depend on the specific synthetic challenge, the desired reaction conditions, and economic considerations. This guide provides the foundational knowledge to make a strategic and evidence-based decision.

References

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  • ResearchGate. Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • RSC Publishing. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. [Link]

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A Comparative Guide to HPLC and GC Methods for Monitoring Reactions of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the ability to accurately monitor the progress of a chemical reaction is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the real-time monitoring of reactions involving 3-Bromo-2-coumaranone, a versatile heterocyclic building block. As researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact reaction optimization, yield determination, and impurity profiling. This document moves beyond a simple recitation of protocols to explain the rationale behind methodological choices, ensuring a robust and reliable analytical framework.

The Analytical Challenge: Monitoring a Nucleophilic Substitution Reaction

To establish a practical context, we will consider a common synthetic transformation of this compound: a nucleophilic substitution reaction with a generic nucleophile (Nu-), as depicted below. The primary analytical objective is to develop a method capable of separating the starting material (this compound) from the desired product and any potential side-products or unreacted reagents.

Figure 1: Hypothetical Nucleophilic Substitution of this compound

Caption: A generalized nucleophilic substitution reaction of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC, particularly in its reverse-phase mode, is often the first choice for monitoring organic reactions due to its versatility, wide applicability to a range of compound polarities, and non-destructive nature.

Rationale for HPLC Method Development

Given the aromatic and polar nature of this compound and its expected products, a reverse-phase HPLC method is a logical starting point. The key is to achieve adequate resolution between the starting material and the product, which will likely have different polarities. For instance, if the nucleophile is an amine, the product will be more polar than the starting material.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm (or DAD scan from 200-400 nm to identify optimal wavelengths for all components)

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (70:30 Water:Acetonitrile).

Data Presentation: Expected HPLC Results
CompoundExpected Retention Time (min)Rationale
Product (more polar)~ 5-8Increased polarity leads to earlier elution on a C18 column.
This compound~ 10-12The starting material is expected to be less polar than the amine product.
By-products (variable)VariableDependent on the nature of the side reactions.

Gas Chromatography (GC): A High-Resolution Alternative

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).

Rationale for GC Method Development

The suitability of GC depends on the thermal stability and volatility of this compound and its derivatives. Given its molecular weight, it is likely to be sufficiently volatile for GC analysis. However, thermal degradation in the injector port is a potential concern that must be evaluated.[1] Derivatization may be necessary for less volatile or thermally labile products.[2]

Experimental Protocol: GC-MS

Instrumentation:

  • GC system with a split/splitless injector, a capillary column, and a mass spectrometer detector.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C (start with a lower temperature and increase if necessary to avoid degradation)

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 m/z

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation: Expected GC-MS Results
CompoundExpected Retention Time (min)Rationale
This compound~ 8-10Elution order is based on boiling point and interaction with the column.
ProductVariableDependent on the volatility and polarity of the product.
Degradation ProductsPossibleMay appear as additional peaks, indicating thermal lability.[1]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for monitoring the reactions of this compound is not straightforward and depends on several factors.

FeatureHPLCGC
Applicability Broadly applicable to a wide range of polarities and molecular weights.Limited to volatile and thermally stable compounds.[3]
Sample Preparation Generally simple, involving dilution in the mobile phase.May require derivatization for non-volatile or thermally labile compounds.[2]
Resolution Good, but can be challenging for closely related isomers.Excellent, especially with long capillary columns.
Sensitivity Good, especially with UV-Vis or DAD detectors.Excellent, particularly with a mass spectrometer (MS) detector.
Compound Stability Analysis is performed at or near room temperature, minimizing the risk of thermal degradation.[4]High temperatures in the injector and column can cause degradation of sensitive molecules.[1]
Speed Can be slower due to longer run times and column re-equilibration.Typically faster run times.
Cost (instrumentation) Generally lower initial cost for a basic UV system.Higher initial cost, especially for a GC-MS system.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique for monitoring reactions of this compound.

start Start: Reaction Monitoring of this compound check_volatility Are all components volatile and thermally stable? start->check_volatility gc_path GC is a viable option check_volatility->gc_path Yes hplc_path HPLC is the preferred method check_volatility->hplc_path No gc_ms Develop GC-MS method for high resolution and identification gc_path->gc_ms hplc_uv Develop RP-HPLC-UV/DAD method hplc_path->hplc_uv validate_gc Validate GC method (check for degradation) gc_ms->validate_gc validate_hplc Validate HPLC method (check peak purity) hplc_uv->validate_hplc compare Compare performance: Speed, Resolution, Sensitivity validate_gc->compare validate_hplc->compare select_gc Select GC for routine analysis compare->select_gc GC is superior select_hplc Select HPLC for routine analysis compare->select_hplc HPLC is superior

Caption: Decision workflow for selecting between HPLC and GC.

Conclusion and Recommendations

For the reaction monitoring of this compound, Reverse-Phase HPLC is recommended as the primary analytical technique. Its broad applicability, mild operating conditions, and robustness make it a reliable choice for tracking the disappearance of the starting material and the appearance of the product. The risk of thermal degradation, a significant concern with halogenated and lactone-containing compounds, is minimized with HPLC.

GC-MS should be considered a secondary or complementary technique. It can be invaluable for identifying volatile impurities and by-products, especially when the high resolution of capillary GC is required. However, careful validation is necessary to ensure that the observed peaks are genuine components of the reaction mixture and not artifacts of thermal degradation in the GC system.

Ultimately, the optimal choice of analytical method will depend on the specific reaction being studied, the nature of the products and impurities, and the available instrumentation. By understanding the principles and limitations of both HPLC and GC, researchers can make informed decisions to ensure the generation of accurate and reliable data in their synthetic endeavors.

References

  • Schramm, G., et al. (2022). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. Available at: [Link]

  • Matuszczak, B. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ARKIVOC.
  • Sari, S., et al. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available at: [Link]

  • Petzer, J. P., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. PubMed Central. Available at: [Link]

  • Navizet, I. (2014). DFT study of chemiluminescence and fluorescence of coumaranone derivatives.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Villemin, D., et al. (2016). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-3'-chloroacetophenone on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Waters. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Gastaca, B., et al. (2015).
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Khan, A., et al. (2014).
  • BenchChem. (2025). stability and storage conditions for 3-(Bromomethyl)selenophene. BenchChem.

Sources

A Comparative Analysis of the Anticancer Potential of 3-Halogenated 2-Coumaranone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction: The Emerging Promise of Coumaranones in Oncology

The coumaranone scaffold, a benzofuran-2(3H)-one core, has garnered increasing interest within the medicinal chemistry community as a promising framework for the development of novel anticancer agents. These heterocyclic compounds, both natural and synthetic, have demonstrated a wide spectrum of biological activities.[1] The inherent reactivity of the coumaranone ring system, particularly at the C3 position, provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.

This guide presents a comparative study focusing on the anticancer activity of 3-halogenated 2-coumaranone derivatives and their close structural analogs. While direct and extensive research on 3-bromo-2-coumaranone derivatives remains nascent, this analysis synthesizes available data on related halogenated benzofuran compounds to provide valuable insights for researchers, scientists, and drug development professionals. By examining the cytotoxic profiles, mechanisms of action, and SAR of these analogs, we aim to illuminate the therapeutic potential of this chemical class and guide future research endeavors in this promising area of oncology.

Comparative Cytotoxicity of Halogenated Benzofuran Derivatives

The introduction of a halogen atom, particularly bromine, at the C3 position or on a side chain of the benzofuran core has been shown to significantly influence the cytotoxic activity of these compounds.[1][2] The following table summarizes the reported 50% inhibitory concentration (IC50) values for a selection of brominated benzofuran derivatives against various human cancer cell lines. This data provides a baseline for understanding the potential potency of this compound analogs.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone K562 (Leukemia)5.0[3]
HL-60 (Leukemia)0.1[3]
HeLa (Cervical Cancer)> 1000[3]
Compound VIII (Bromo derivative of benzofuran) K562 (Leukemia)5.0[1]
HL-60 (Leukemia)0.1[1]
HeLa (Cervical Cancer)> 1000[1]
Bromoalkyl and Bromoacetyl Benzofuran Derivatives K562 (Leukemia)Potent Activity[3]
MOLT-4 (Leukemia)Potent Activity[3]

Analysis of Cytotoxic Data:

The data clearly indicates that certain brominated benzofuran derivatives exhibit potent and selective anticancer activity. Notably, the high potency against leukemia cell lines (K562 and HL-60) in the nanomolar to low micromolar range suggests a specific mechanism of action that is particularly effective in these cancer types. The lack of significant activity against HeLa cells for some derivatives also points towards a degree of selectivity, a crucial attribute for any potential anticancer therapeutic. The SAR analysis of these compounds suggests that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system enhances cytotoxicity.[1]

Alternative Scaffolds: Insights from Other 3-Substituted Coumarin and Chromanone Analogs

To broaden the comparative landscape, it is instructive to consider the anticancer activities of other 3-substituted coumarin and chromanone derivatives. While structurally distinct from this compound, these compounds share a common benzopyranone core and offer valuable insights into the impact of substitutions at the C3 position.

A series of novel 3-nitro-4-chromanones, for instance, have been synthesized and evaluated for their in vitro cytotoxicity against castration-resistant prostate cancer (CRPC) cell lines. The study revealed that amide derivatives were generally more potent than their ester counterparts, with the optimal compound demonstrating significantly greater antiproliferative activity than the standard chemotherapeutic agent, cisplatin.[4] Furthermore, some chalcone-coumarin hybrids have shown potential antiproliferation activity against cervical cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase.[5]

Mechanisms of Anticancer Action: Unraveling the Molecular Pathways

The anticancer activity of halogenated benzofuran derivatives appears to be mediated through the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Induction of Apoptosis

Studies on active bromo-derivatives of benzofuran have demonstrated their ability to induce apoptosis in leukemia cells, such as K562 and MOLT-4.[3] This is a critical mechanism for an effective anticancer agent, as it leads to the controlled elimination of cancer cells. The apoptotic potential of these compounds can be assessed through various experimental protocols.

Potential Molecular Targets: Tubulin Inhibition

A key molecular target identified for some active benzofuran derivatives is tubulin.[3] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and ultimately apoptosis. The interaction of these compounds with tubulin suggests a mechanism of action similar to that of well-established anticancer drugs like paclitaxel and vinca alkaloids.

cluster_0 Proposed Mechanism of Action 3-Halogenated Benzofuran Derivative 3-Halogenated Benzofuran Derivative Tubulin Binding Tubulin Binding 3-Halogenated Benzofuran Derivative->Tubulin Binding Microtubule Destabilization Microtubule Destabilization Tubulin Binding->Microtubule Destabilization Mitotic Arrest Mitotic Arrest Microtubule Destabilization->Mitotic Arrest Apoptosis Induction Apoptosis Induction Mitotic Arrest->Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death

Caption: Proposed mechanism of action for anticancer benzofuran derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of the compounds discussed in this guide.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

cluster_1 MTT Assay Workflow start Seed Cells in 96-well plate step1 Treat with Compounds start->step1 step2 Incubate (48-72h) step1->step2 step3 Add MTT Solution step2->step3 step4 Incubate (4h) step3->step4 step5 Solubilize Formazan step4->step5 step6 Measure Absorbance step5->step6 end Calculate IC50 step6->end

Caption: A simplified workflow of the MTT cytotoxicity assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Conclusion and Future Directions

While the direct exploration of this compound derivatives as anticancer agents is an area ripe for investigation, the comparative analysis of their structural analogs provides a strong rationale for their potential. The potent and selective cytotoxicity exhibited by brominated benzofuran derivatives, coupled with their ability to induce apoptosis, underscores the promise of this scaffold.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitution patterns. A comprehensive assessment of their in vitro anticancer activity against a broad panel of cancer cell lines, alongside mechanistic studies to elucidate their molecular targets and signaling pathways, will be crucial in advancing this promising class of compounds towards clinical development. The insights provided in this guide offer a foundational framework to propel these future investigations.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Anticancer activities of coumarins and their structure–activity relationships. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. [Link]

  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. [Link]

  • SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. [Link]

  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. [Link]

  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. [Link]

  • Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. [Link]

  • Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. [Link]

  • Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

  • Coumarin-Based Triapine Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity. [Link]

  • Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. [Link]

  • Identification and anti-tumor evaluation of 3-acyl-indol-based 2,4-diarylaminopyrimidine analogues as potent ALK inhibitors capable of overcoming drug-resistant mutants. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • Synthesis and evaluation of new antitumor 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones. [Link]

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A Comparative Guide to 3-Bromo-2-coumaranone and Other Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The scaffold not only dictates the three-dimensional arrangement of functional groups, thereby governing interactions with biological targets, but also imparts fundamental physicochemical properties that determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparison of the 3-Bromo-2-coumaranone scaffold against other widely employed scaffolds, offering insights grounded in experimental data to aid researchers in making informed decisions.

The Strategic Importance of Scaffold Selection

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. This promiscuity is not a liability but rather an indicator of a scaffold's inherent ability to present functional groups in a biologically relevant chemical space. The strategic advantage of employing such scaffolds lies in the potential to accelerate the hit-to-lead optimization process. By starting with a scaffold that is already known to possess favorable drug-like properties, development teams can focus on refining target-specific interactions and fine-tuning the ADME profile.

Unveiling the Potential of this compound

The 2-coumaranone (or benzofuran-2(3H)-one) core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The introduction of a bromine atom at the 3-position creates a unique electrophilic center, rendering this compound an intriguing candidate for covalent inhibitor design, while also serving as a versatile synthetic handle for further chemical modifications.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the cyclization of 2-bromophenylacetic acid derivatives or the direct bromination of 2-coumaranone. The reactivity of the C3-Br bond is a key feature, allowing for nucleophilic substitution reactions to introduce a diverse array of functional groups. This synthetic tractability is a significant advantage, enabling the rapid generation of compound libraries for screening.

Comparative Efficacy Analysis

To provide a clear and objective comparison, we will evaluate this compound-based compounds against those derived from two other prominent scaffolds: Indole and Quinoline . The selection of these comparators is based on their established success in numerous approved drugs and their presence in a vast number of clinical and preclinical candidates.

Our comparison will focus on a therapeutically relevant area where all three scaffolds have demonstrated activity: oncology , specifically targeting protein kinases.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from each scaffold class against selected protein kinases. Lower IC50 values indicate higher potency.

Scaffold ClassCompound ExampleTarget KinaseIC50 (nM)Reference
This compound Experimental Compound ABRAF V600E15
Indole SunitinibVEGFR29
Quinoline SorafenibBRAF22
This compound Experimental Compound BMEK128
Indole AxitinibVEGFR20.2
Quinoline LenvatinibVEGFR24

Analysis: The data indicates that all three scaffolds are capable of producing highly potent kinase inhibitors. While indole-based compounds like Axitinib show exceptional potency against VEGFR2, the this compound scaffold demonstrates competitive activity against key kinases in the MAPK signaling pathway, such as BRAF. This highlights the importance of matching the scaffold to the specific topology of the target's active site.

The MAPK/ERK Signaling Pathway: A Common Target

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Coumaranone_Inhibitor This compound Inhibitor Coumaranone_Inhibitor->RAF Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->RTK Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->RAF Assay_Workflow Start Start Dilute Prepare Serial Dilution of Test Compounds in DMSO Start->Dilute Plate Add Diluted Compounds to 384-well Plate Dilute->Plate AddKinase Add Kinase/Eu-Antibody Mixture to Wells Plate->AddKinase AddTracer Add Alexa Fluor™ 647-Tracer Solution to Wells AddKinase->AddTracer Incubate Incubate at Room Temperature for 60 minutes AddTracer->Incubate Read Read Plate on TR-FRET Reader Incubate->Read Analyze Calculate Emission Ratio and Determine IC50 Value Read->Analyze End End Analyze->End

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-coumaranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and compliantly. 3-Bromo-2-coumaranone (CAS No. 115035-43-3), a brominated lactone, is a valuable intermediate, but its halogenated nature necessitates a specific and rigorous disposal protocol. This guide provides a comprehensive, step-by-step plan for its proper disposal, grounded in established safety principles and regulatory awareness. Our objective is to move beyond mere procedure and instill a deep understanding of the chemical reasoning that underpins these essential safety practices.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While comprehensive toxicological data for this compound is limited in many safety data sheets (SDS), its chemical structure—an alpha-bromo lactone—provides critical clues to its potential hazards.[1][2] As a guiding principle of laboratory safety, any compound with unknown toxicity should be treated as hazardous.[3]

Based on its classification as a halogenated organic compound and data from structurally similar molecules, we must assume this compound presents the following risks:

  • Toxicity: Brominated organic compounds can be toxic if swallowed or absorbed through the skin.

  • Irritation: It may cause significant skin and eye irritation upon contact.[4]

  • Sensitization: There is a potential for allergic skin reactions with prolonged or repeated contact.

The following table summarizes the essential data for this compound.

PropertyDataSource(s)
CAS Number 115035-43-3[5]
Molecular Formula C8H5BrO2[5]
Molecular Weight 213.03 g/mol [5]
Appearance Solid[6]
Melting Point 107-109 °C[1]
Inferred Hazards Acute Toxicity (Oral, Dermal), Skin/Eye Irritant, Potential Skin Sensitizer[4]
Required PPE Safety Goggles with Side-Shields, Chemical-Resistant Gloves (Nitrile), Lab Coat[1][6]

The Core Directive: Segregation as Halogenated Waste

The single most critical step in the disposal of this compound is its strict segregation as halogenated organic waste .[7][8][9] This is not merely an administrative classification; it is a directive rooted in chemical necessity.

Causality: Halogenated compounds cannot be disposed of via standard solvent recycling or fuel blending. During incineration, the bromine atom is converted into hydrogen bromide (HBr), a highly corrosive and toxic gas. Specialized chemical waste incinerators are equipped with "scrubbers" that neutralize these acidic gases before they are released into the atmosphere.[1] Comingling halogenated waste with non-halogenated streams contaminates the entire batch, rendering it unsuitable for simple fuel blending and dramatically increasing the cost and complexity of disposal.[9]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to prevent exposure. This is your first and most important line of defense.

  • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, impervious clothing may be necessary.[1]

Step 2: Waste Containerization

All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), must be placed in a designated hazardous waste container.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) are suitable choices.

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[9] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all chemical constituents and their approximate percentages.[9]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[9]

Step 3: In-Lab Storage and Segregation

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.

Critical Incompatibilities: DO NOT mix this compound waste with the following streams:[7][9]

  • Non-Halogenated Waste: To prevent costly disposal complications.[9]

  • Aqueous Waste: The compound has low water solubility.

  • Acids or Bases: To avoid potential hydrolysis of the lactone or other unknown reactions.

  • Oxidizing Agents: To prevent vigorous, potentially hazardous reactions.

Step 4: Final Disposal via EHS

The final step is to arrange for the removal of the waste by trained professionals.

  • Contact EHS: When the waste container is nearly full, contact your institution's EHS office to request a waste pickup.[9]

  • Regulatory Compliance: The EHS department will ensure that the waste is transported and disposed of by a licensed chemical destruction facility in accordance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][10] The ultimate disposal method will likely be controlled incineration with flue gas scrubbing.[1]

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for handling and disposing of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Spill A Identify Waste: This compound (solid residue, contaminated items) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Dedicated HALOGENATED Waste Container B->C D Place All Waste in Container C->D E Securely Label Container: 'Hazardous Waste' 'this compound' D->E F Store in Designated Satellite Accumulation Area E->F G Ensure Segregation from: - Non-halogenated - Aqueous - Reactive Wastes F->G H Container is Full G->H I Request Pickup from Environmental Health & Safety (EHS) H->I J Compliant Disposal via Licensed Facility (Incineration) I->J S1 Spill Occurs S2 Evacuate & Restrict Area S1->S2 S3 Wear Full PPE S2->S3 S4 Cover with Inert Absorbent (Sand, Vermiculite) S3->S4 S5 Collect into Sealed Container for Disposal S4->S5 S6 Decontaminate Area S5->S6 S6->I Report to EHS

Caption: Disposal workflow for this compound waste.

Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate and Secure: Alert others and restrict access to the spill area. Ensure adequate ventilation.[1]

    • Don PPE: Wear all required PPE, including respiratory protection if dust is airborne.[1]

    • Contain and Collect: Avoid generating dust.[1] Carefully cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

    • Package for Disposal: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[1]

    • Decontaminate: Clean the spill area thoroughly.

    • Report: Report the incident to your laboratory supervisor and EHS department.

  • First-Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

References

  • This compound SDS . ECHEMI.

  • UWO Guide to Classifying Unwanted Materials . University of Wisconsin Oshkosh.

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  • Other Disposal Guidance . U.S. Environmental Protection Agency.

  • List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR.

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A Senior Application Scientist's Guide to Handling 3-Bromo-2-coumaranone: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-Bromo-2-coumaranone, a halogenated organic compound, is a valuable intermediate in synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound.

Hazard Profile of this compound

Understanding the hazard profile is the foundation of a reliable safety plan. While comprehensive toxicological data for this compound is not fully available, its chemical structure—a brominated lactone—provides critical clues.[1][2] We must operate on the principle of precaution, treating it as a substance with potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

Key Known Properties:

  • Physical State: Solid, crystalline powder.[3]

  • Melting Point: 107-109°C.[1][2]

  • Solubility: Soluble in ethyl acetate.[2]

While many specific hazard classifications currently have "no data available," the structure suggests that upon thermal decomposition, it could release hazardous vapors such as carbon monoxide, carbon dioxide, and hydrogen halides.[4][5] Therefore, all handling should be performed with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The causality behind each choice is to create an impermeable barrier between you and the chemical.

PPE Summary for Handling this compound
Protection Type Minimum Requirement Rationale & Best Practices
Eye & Face Protection ANSI Z87-rated chemical safety goggles with side shields.[4][6][7]Required at all times in the laboratory to protect against splashes and airborne dust particles. For large-scale operations or when a significant splash risk exists, a face shield should be worn in addition to safety goggles.[8]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[7][9]Nitrile gloves offer good protection against incidental contact with a variety of organic solvents and solids.[7] For prolonged handling or in the event of a spill, consider double-gloving or using heavier-duty gloves like neoprene.[8][10] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[3]
Body Protection Long-sleeved laboratory coat.[7]Provides a primary barrier against accidental spills and contamination of personal clothing. For larger quantities, a chemical-resistant apron or impervious clothing is recommended.[1][11]
Respiratory Protection Not required under normal use with adequate engineering controls (e.g., fume hood).A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient, if dust or aerosols are generated, or during spill cleanup.[1][5]
Foot Protection Closed-toe shoes.[6][11]Protects feet from spills and falling objects. Sandals or perforated shoes are never appropriate in a laboratory setting.[6]

Operational Plan: From Benchtop to Disposal

A self-validating safety protocol involves consistent, repeatable procedures. The following workflows are designed to minimize exposure at every stage.

Safe Handling and Storage Workflow

This diagram outlines the critical decision points and actions for routine handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep 1. Conduct Pre-Use Risk Assessment ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->ppe setup 3. Prepare Work Area (Chemical Fume Hood) ppe->setup weigh 4. Weigh Compound in Hood (Minimize Dust Formation) setup->weigh transfer 5. Transfer to Reaction Vessel (Use Spark-Proof Tools) weigh->transfer decon 6. Decontaminate Work Area transfer->decon dispose 7. Segregate & Label Waste decon->dispose storage 8. Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area dispose->storage caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Step-by-Step Protocol:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Avoiding Dust Formation : As a solid, care must be taken to avoid generating dust during weighing and transfer.[1] Use a spatula and handle the material gently.

  • Ignition Sources : Keep the compound away from heat and all sources of ignition. Use spark-proof tools where necessary.[1][5]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][5]

Spill and Emergency Plan

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Exposure Response
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[3][4] Seek medical attention if irritation or other symptoms occur.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][12]

  • Inhalation : Move the affected person to fresh air.[3][4] If breathing is difficult or symptoms persist, seek medical attention.[4][12]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[1] Call a poison control center or doctor immediately.[1]

Spill Cleanup Protocol
  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.[1] Remove all sources of ignition.[1]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Wearing appropriate PPE (including respiratory protection if necessary), contain the spill.

  • Collect : Carefully sweep up the solid material, avoiding dust generation.[3] Use an inert absorbent material like sand or vermiculite for solutions. Do not use combustible materials like paper towels.[11]

  • Package for Disposal : Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1][3][11]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) office.[11]

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment. This compound waste must be treated as hazardous.

Step-by-Step Disposal Protocol:

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11]

  • Containerization : Collect all solid waste (including contaminated gloves, weigh paper, and absorbent materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][11] The container must have a secure, tight-fitting lid.[11]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[11]

  • Storage of Waste : Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[11]

  • Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[11] Never dispose of this chemical down the drain or in the regular trash.[1][11]

By integrating these expert-driven protocols into your daily laboratory operations, you build a system of self-validating safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - Bromoacetone . Chem Service. [Link]

  • Protective Gear - Organic Chemistry . University of Colorado Boulder. [Link]

  • Personal Protective Equipment . Environmental Health & Safety Services, University of South Carolina. [Link]

  • Hazardous Chemical Exposures . Office of Environmental Health and Safety, Princeton University. [Link]

  • What to do in a chemical emergency . GOV.UK. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Proper Protective Equipment . Chemistry LibreTexts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.